molecular formula C11H11NO2 B8778911 7-METHOXY-8-METHYLQUINOLIN-4-OL CAS No. 872497-14-8

7-METHOXY-8-METHYLQUINOLIN-4-OL

Número de catálogo: B8778911
Número CAS: 872497-14-8
Peso molecular: 189.21 g/mol
Clave InChI: AQGGIDFODMQYMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-METHOXY-8-METHYLQUINOLIN-4-OL is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-METHOXY-8-METHYLQUINOLIN-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-METHOXY-8-METHYLQUINOLIN-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-methoxy-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(14-2)4-3-8-9(13)5-6-12-11(7)8/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGGIDFODMQYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726515
Record name 7-Methoxy-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872497-14-8
Record name 7-Methoxy-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 7-Methoxy-8-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxy-8-methylquinolin-4-ol scaffold is a highly specialized, achiral organic building block that plays a foundational role in modern antiviral drug development. Most notably, its 2-substituted derivative—2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol —serves as the critical P2 moiety in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as Simeprevir (1)[1]. This technical whitepaper explores the physicochemical properties, mechanistic causality in synthetic workflows, and analytical validation protocols required to utilize this building block in pharmaceutical manufacturing.

Pharmacological Context & Mechanistic Role

In the architecture of HCV protease inhibitors, the 7-methoxy-8-methylquinolin-4-ol fragment is not merely a structural spacer; it actively dictates binding affinity. The methoxy and methyl groups at the 7- and 8-positions, respectively, provide precise steric bulk and electronic distribution that optimize non-covalent interactions within the S2 pocket of the HCV NS3/4A protease (2)[2]. Furthermore, the 4-hydroxyl group (which exists in tautomeric equilibrium with its quinolone form) acts as a crucial hydrogen-bond donor/acceptor, anchoring the macrocycle to the target enzyme (3)[3].

Physicochemical Properties

The quantitative physicochemical data for the primary commercial derivative, 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, is summarized below to guide formulation and handling.

Table 1: Physicochemical Specifications of the P2 Building Block

PropertySpecification
CAS Number 923289-21-8 (4)[4]
Molecular Formula C₁₇H₁₈N₂O₂S (4)[4]
Molecular Weight 314.40 g/mol (4)[4]
Purity Standard (HPLC) ≥ 98.0% (4)[4]
Storage Conditions 4°C (Protect from light and moisture) (4)[4]
SMILES String OC1=CC(C2=NC(C(C)C)=CS2)=NC3=C(C)C(OC)=CC=C31 (4)[4]

Synthetic Workflow & Causality in Experimental Design

The synthesis of the 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol building block is notoriously challenging due to the need for regioselective cyclization and functional group tolerance. The protocol below outlines a self-validating system designed to ensure high yield and purity.

Self-Validating Protocol: Synthesis of the P2 Building Block

Phase 1: Core Formation

  • Action: React 3-methoxy-2-methylaniline to synthesize the intermediate methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate via a modified Skraup/Conrad-Limpach reaction (1)[1].

  • Causality: This establishes the foundational achiral quinoline fragment required for S2 pocket binding.

  • Validation Checkpoint: Monitor the reaction via HPLC. Proceed only when the aniline precursor peak is <1% to prevent downstream contamination.

Phase 2: Hydroxyl Protection (Critical Step)

  • Action: Protect the 4-hydroxyl group by converting it to a 4-methoxy ether (1)[1].

  • Causality: Why O-methylation? Experimental data demonstrates that protecting the 4-OH group as a 4-methoxy group is vastly superior to alternatives like O-methoxymethyl (O-MOM) or O-p-methoxybenzyl (O-PMB). The latter groups are unstable and degrade during the subsequent harsh thiazole construction steps, leading to catastrophic yield loss (1)[1].

  • Validation Checkpoint: Confirm complete O-methylation via ¹H NMR (appearance of a distinct singlet near δ 3.9 ppm for the new methoxy group).

Phase 3: Thiazole Ring Construction

  • Action: Construct the 4-isopropylthiazole ring utilizing the ester group at the 2-position of the quinoline core (1)[1].

  • Causality: The 2-position thiazole is critical for extending the molecule into the protease active site, maximizing Van der Waals interactions.

  • Validation Checkpoint: LC-MS analysis must confirm the mass shift corresponding to the addition of the thiazole ring.

Phase 4: Acid Deprotection

  • Action: Subject the fully assembled protected intermediate to controlled acid hydrolysis to selectively cleave the 4-methoxy protecting group (1)[1].

  • Causality: Removing the protection group reveals the final 4-ol, restoring the hydrogen-bonding capability essential for target engagement.

  • Validation Checkpoint: Final product validation via HRMS (m/z [M + H]⁺ calculated for C₁₇H₁₈N₂O₂S: 314.40) and HPLC purity ≥98% (4)[4].

Visualizing the Synthetic Pathway

SyntheticWorkflow A 3-methoxy-2-methylaniline (Starting Material) B Methyl 4-hydroxy-7-methoxy- 8-methylquinoline-2-carboxylate A->B Skraup/Conrad-Limpach C 4-Hydroxyl Protection (O-methylation) B->C Protection (Superior to O-MOM) D Thiazole Ring Construction (via 2-position ester) C->D Cyclization E Acid Deprotection (Cleavage of 4-methoxy) D->E Acidic Cleavage F 2-(4-isopropylthiazol-2-yl)- 7-methoxy-8-methylquinolin-4-ol E->F Final P2 Building Block

Fig 1. Synthetic workflow of the 7-methoxy-8-methylquinolin-4-ol derivative.

References

  • HEPATITIS C INHIBITOR PEPTIDE ANALOGS - Patent 1771454. EPO.[Link]

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications.[Link]

Sources

In Vitro Mechanism of Action for 7-Methoxy-8-Methylquinolin-4-ol Derivatives: A Technical Guide to NS3/4A Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern antiviral drug design, the architectural selection of pharmacophores dictates both target affinity and clinical viability. The compound 7-methoxy-8-methylquinolin-4-ol is a highly specialized quinoline building block, universally recognized as the critical P2 ligand in the synthesis of second-generation macrocyclic 1[1].

Rather than acting as a standalone therapeutic, this quinoline core provides the structural foundation required for potent, non-covalent, and reversible2[2]. This whitepaper synthesizes the structural dynamics, enzymatic causality, and standardized in vitro validation protocols necessary for evaluating compounds derived from this specific quinoline scaffold.

Molecular Mechanism of Action (In Vitro)

Target Engagement: The NS3/4A Serine Protease

The HCV NS3/4A protein is a heterodimeric complex consisting of the NS3 catalytic domain (a trypsin-like serine protease) and the NS4A cofactor, which anchors the complex to the intracellular membrane. The primary biological function of this enzyme is to (NS4A, NS4B, NS5A, and NS5B), which are strictly required for the assembly of the viral replication complex.

Pharmacophore Dynamics: S2 Pocket Binding

The in vitro efficacy of 7-methoxy-8-methylquinolin-4-ol derivatives is driven by their precise geometric fit into the S2 pocket of the NS3 active site.

  • The Quinoline Core : Acts as a bulky, hydrophobic shield that provides extensive π−π stacking interactions with the catalytic triad (His57, Asp81, Ser139) and surrounding hydrophobic residues.

  • 7-Methoxy Substitution : Functions as an electron-donating group. It enhances the electron density of the quinoline ring, strengthening π -stacking interactions while simultaneously engaging in vital hydrogen bonding with the enzyme's peptide backbone.

  • 8-Methyl Substitution : Provides critical steric bulk. This methyl group restricts the rotational degrees of freedom of the ligand, locking it into a biologically active conformation and minimizing the entropic penalty upon binding.

Enzymatic Disruption

By occupying the active site with high affinity, the quinoline derivative competitively blocks the natural viral polyprotein substrate. This .

MoA HCV_RNA HCV RNA Translation Polyprotein Viral Polyprotein Precursor HCV_RNA->Polyprotein Translates MatureProts Mature Viral Proteins (NS4B, NS5A, NS5B) Polyprotein->MatureProts Cleaved by NS3/4A NS34A NS3/4A Serine Protease Complex NS34A->Polyprotein Catalyzes Cleavage Quinoline 7-Methoxy-8-Methylquinolin-4-ol (P2 Pharmacophore) Quinoline->NS34A Binds S2 Pocket (Competitive Inhibition) Replication Viral Replication Complex Formation MatureProts->Replication Assembles

Fig 1: Mechanism of HCV NS3/4A protease inhibition by the quinoline pharmacophore.

In Vitro Experimental Workflows

As a Senior Application Scientist, I emphasize that evaluating a protease inhibitor requires a self-validating system: biochemical potency (IC50) must be corroborated by cellular permeability and antiviral efficacy (EC50), while ruling out non-specific cytotoxicity (CC50).

Protocol A: FRET-Based NS3/4A Protease Inhibition Assay (Biochemical)

Causality : This cell-free assay isolates the direct enzymatic interaction. It utilizes a fluorogenic peptide substrate containing the NS3/4A cleavage site. Cleavage separates the fluorophore from the quencher; inhibition by the quinoline compound prevents this, resulting in a dose-dependent decrease in fluorescence.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryl dimethylamine oxide (LDAO), and 10 mM DTT.

  • Enzyme-Inhibitor Pre-incubation : Add 10 µL of recombinant HCV NS3/4A protease to a 384-well black microplate. Add 5 µL of the quinoline derivative (serially diluted in DMSO, ensuring final DMSO concentration 1%). Incubate for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition : Initiate the catalytic reaction by adding 10 µL of FRET substrate (e.g., RET S1 or 5-FAM/QXL™ 520 peptide) to a final concentration of 2 µM.

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex = 490 nm, Em = 520 nm) for 60 minutes at 37°C.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Protocol B: HCV Transient Replicon Assay in Huh-7 Cells (Cellular)

Causality : Biochemical potency does not guarantee cellular efficacy due to membrane barriers or efflux pumps. The replicon assay measures the compound's ability to inhibit actual 3[3].

Step-by-Step Methodology :

  • Cell Seeding : Cultivate Huh-7 cells harboring the HCV subgenomic replicon (expressing a luciferase reporter) in DMEM supplemented with 10% FBS and G418. Seed cells at a density of 1×104 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Aspirate the media. Apply serial dilutions of the quinoline compound in assay media (DMEM with 2% FBS, lacking G418). Maintain a constant final DMSO concentration of 0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Incubation :3[3].

  • Luciferase Quantification (EC50) : Equilibrate the plate to room temperature. Add 50 µL of Steady-Glo® Luciferase Assay System reagent to each well. Incubate for 10 minutes in the dark. Measure luminescence using a microplate reader to 3[3].

  • Cytotoxicity Assessment (CC50) : In a parallel plate treated identically, add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution). Incubate for 1-4 hours and measure absorbance at 490 nm to calculate the CC50.

Workflow cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation (Huh-7) Start Compound Preparation (7-Methoxy-8-Methylquinolin-4-ol core) FRET FRET Protease Assay (Recombinant NS3/4A) Start->FRET Replicon HCV Replicon Assay (Luciferase Reporter) Start->Replicon MTS MTS/CellTiter-Glo (Cell Viability) Start->MTS IC50 Determine IC50 (Enzyme Inhibition) FRET->IC50 Analysis Calculate Selectivity Index (SI = CC50 / EC50) IC50->Analysis EC50 Determine EC50 (Antiviral Efficacy) Replicon->EC50 EC50->Analysis CC50 Determine CC50 (Cytotoxicity) MTS->CC50 CC50->Analysis

Fig 2: Standardized in vitro workflow for evaluating quinoline-based HCV inhibitors.

Quantitative Data Presentation

The table below summarizes the typical in vitro profiling data for macrocyclic compounds utilizing the 7-methoxy-8-methylquinolin-4-ol core (e.g., Simeprevir). Notably, 2, though specific naturally occurring polymorphisms (like D168Q in Genotype 3a) can significantly reduce binding affinity[2].

Table 1: In Vitro Profiling of Quinoline-Based NS3/4A Inhibitors

ParameterHCV Genotype 1aHCV Genotype 1bHCV Genotype 3a (Wild-type)Genotype 1b (D168Q Mutant)
Biochemical IC50 (nM) < 13.0< 13.0~ 37.0> 9,000
Replicon EC50 (nM) 10.0 - 15.08.0 - 12.0> 50.0> 700-fold reduction
Cytotoxicity CC50 (µM) > 50.0> 50.0> 50.0> 50.0
Selectivity Index (SI) > 3,300> 4,100< 1,000N/A

Note: The dramatic shift in EC50 for the D168Q mutant highlights the reliance of the quinoline core on the Asp168 residue for optimal S2 pocket stabilization[2].

References

  • Source: ACS / PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: What is the mechanism of Simeprevir Sodium?

Sources

Comprehensive Mass Spectrometry and Synthetic Profiling of 7-Methoxy-8-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 7-methoxy-8-methylquinolin-4-ol (and its functionalized derivatives) represents a critical structural scaffold in modern medicinal chemistry, most notably acting as the foundational building block for the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Simeprevir [1]. In drug development, the precise characterization of this quinoline core—specifically its molecular weight and exact monoisotopic mass—is paramount for high-resolution mass spectrometry (HRMS) tracking during multi-step syntheses.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 7-methoxy-8-methylquinolin-4-ol, details the causality behind its synthetic workflows, and establishes self-validating analytical protocols for its isolation and verification.

Physicochemical Profiling: Molecular Weight & Exact Mass

In analytical workflows, distinguishing between the nominal molecular weight (used for bulk stoichiometry) and the exact monoisotopic mass (used for HRMS identification) is critical to prevent the misidentification of isobaric impurities.

The core scaffold, 7-methoxy-8-methylquinolin-4-ol ( C11​H11​NO2​ ), contains a basic quinoline nitrogen, making it highly amenable to positive electrospray ionization (ESI+). During synthesis, this core is often functionalized at the C-2 position with a thiazole ring to yield 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol ( C17​H18​N2​O2​S ), the direct precursor to Simeprevir [2].

Table 1: Mass Spectrometry Parameters
CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Target[M+H]⁺ Ion (m/z)
Quinoline Core C11​H11​NO2​ 189.214189.0789190.0868
Simeprevir Precursor C17​H18​N2​O2​S 314.400314.1089315.1167

Note: Exact mass is calculated using the most abundant isotopes ( 12C , 1H , 14N , 16O , 32S ). The [M+H]⁺ ion adds the mass of a proton (1.00727 Da).

Self-Validating Experimental Protocols

Synthesis of the Quinoline Core and Thiazole Derivative

The synthesis of the 7-methoxy-8-methylquinolin-4-ol scaffold requires stringent control over protecting groups. The protocol below outlines the optimized pathway from aniline precursors to the functionalized building block [1].

Step-by-Step Methodology:

  • Core Formation: React 3-methoxy-2-methylaniline with the appropriate electrophile to construct methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate.

  • Strategic Protection (Causality Check): Protect the 4-hydroxyl group. Mechanistic Rationale: Literature demonstrates that standard protecting groups like O-MOM (methoxymethyl ether) or O-PMB (p-methoxybenzyl ether) are unstable during subsequent thionation steps. Therefore, protection via O-methylation is strictly required to prevent premature cleavage and side-reactions [1].

  • Thiazole Construction: Convert the C-2 ester into a 4-isopropylthiazole ring via a dihydrothiazole intermediate, followed by dehydrogenation.

  • Deprotection: Subject the intermediate to acid hydrolysis to cleave the 4-methoxy protecting group, yielding the final 4-ol compound.

Synthetic_Pathway A 3-Methoxy-2-methylaniline (Starting Material) B Quinoline Core Formation (Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate) A->B Cyclization C 4-OH Protection (O-Methylation preferred over O-MOM/O-PMB) B->C Prevents side-reactions D Thiazole Ring Construction (C-2 Position) C->D Cross-coupling & Thionation E Acid Deprotection (Yields 7-methoxy-8-methylquinolin-4-ol derivative) D->E Cleavage of protecting group

Caption: Synthetic pathway from aniline precursors to the quinoline core, highlighting the critical O-methylation step.

High-Resolution Mass Spectrometry (HRMS) Validation

To ensure the synthesized core matches the exact mass of 189.0789 Da, a self-validating LC-HRMS protocol must be executed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized quinoline in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid. Mechanistic Rationale: Formic acid acts as a proton source, driving the equilibrium toward the protonated state ( [M+H]+ ) required for optimal ESI+ sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase UHPLC column. Mechanistic Rationale: The hydrophobic methyl and methoxy groups interact strongly with the C18 stationary phase, allowing separation from highly polar, unreacted aniline precursors.

  • Ionization & Detection: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Calibrate the instrument using a known internal standard (e.g., Leucine Enkephalin) to ensure mass accuracy within < 2 ppm.

  • Data Validation: Extract the ion chromatogram (EIC) for m/z 190.0868. Confirm the isotopic pattern matches the theoretical distribution for C11​H11​NO2​ (specifically the M+1 peak corresponding to 13C natural abundance).

MS_Workflow S1 Sample Prep (0.1% Formic Acid) S2 UHPLC Separation (C18 Column) S1->S2 Injection S3 ESI+ Ionization (Protonation) S2->S3 Elution S4 HRMS Detection (Orbitrap/TOF) S3->S4 Ion Transfer S5 Data Analysis (m/z 190.0868) S4->S5 < 2 ppm Error

Caption: Self-validating HRMS workflow for the exact mass confirmation of the quinoline core.

Conclusion

The accurate determination of the molecular weight (189.214 g/mol ) and exact mass (189.0789 Da) of 7-methoxy-8-methylquinolin-4-ol is a non-negotiable requirement for quality control in antiviral drug manufacturing. By coupling rigorous protecting-group strategies with high-resolution mass spectrometry, researchers can ensure the structural integrity of this vital building block before it undergoes macrocyclization into active pharmaceutical ingredients.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 7-Methoxy-8-Methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of Novel Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2][3] Quinolin-4-ones, a prominent subclass, have demonstrated significant potential, with some derivatives exhibiting excellent bioavailability and cytotoxic activity against various cancer cell lines.[4] This guide focuses on a novel, specific derivative, 7-methoxy-8-methylquinolin-4-ol, to provide a comprehensive framework for understanding and evaluating the pharmacokinetics and bioavailability of this promising chemical class.

As specific experimental data for this exact molecule is not yet prevalent in published literature, this document serves as both a predictive analysis and a methodological guide. We will dissect the molecule's structure to anticipate its pharmacokinetic behavior and provide detailed, field-proven protocols for its empirical evaluation. The objective is to equip researchers with the foundational knowledge and practical steps required to advance novel quinoline derivatives from discovery to preclinical development.

Structural Analysis: Predicting Pharmacokinetic Fate from Molecular Architecture

The pharmacokinetic profile of a drug candidate is intimately linked to its physicochemical properties. The structure of 7-methoxy-8-methylquinolin-4-ol offers several clues to its potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • 7-Methoxy Group: The methoxy substituent is a lipophilic group which can enhance membrane permeability and facilitate absorption. However, it is also a primary site for Phase I metabolism, specifically O-demethylation by cytochrome P450 (CYP450) enzymes, which could lead to the formation of an active or inactive hydroxylated metabolite.

  • 8-Methyl Group: The methyl group at the C8 position can influence the molecule's conformation and interaction with metabolic enzymes. Its presence may sterically hinder metabolism at adjacent sites, potentially increasing the metabolic stability of the compound.

  • Quinolin-4-ol Moiety: This core structure, existing in tautomeric equilibrium with its 4-oxo form, is crucial for the molecule's biological activity and physicochemical properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and interactions with transporters and receptors. It also provides a potential site for Phase II conjugation reactions, such as glucuronidation, a common metabolic pathway for quinoline derivatives that facilitates excretion.

The interplay of these functional groups will dictate the molecule's overall lipophilicity, aqueous solubility, and susceptibility to metabolic enzymes, thereby governing its bioavailability and half-life.

Core ADME Principles for Quinoline Derivatives

A systematic evaluation of a drug's ADME profile is critical for predicting its in vivo behavior. For novel quinoline derivatives, the following aspects are paramount.

Absorption

The oral bioavailability of quinoline derivatives can be highly variable and is often limited by poor aqueous solubility or low intestinal permeability. Key predictive assays include:

  • Solubility Studies: Determining the thermodynamic and kinetic solubility in various pH buffers and simulated intestinal fluids.

  • Permeability Assessment: The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption.[1] It provides an apparent permeability coefficient (Papp) that classifies compounds as having low or high absorption potential.

Distribution

Once absorbed, a compound's distribution into tissues is governed by its binding to plasma proteins and its overall lipophilicity.

  • Plasma Protein Binding (PPB): High PPB can limit the free fraction of the drug available to exert its therapeutic effect and to be cleared, thus impacting both efficacy and half-life. Equilibrium dialysis is the gold-standard method for determining the extent of PPB.

  • Volume of Distribution (Vd): This parameter describes the extent of a drug's distribution in the body's tissues relative to the plasma. A large Vd suggests extensive tissue distribution.

Metabolism

Metabolism is a major determinant of a drug's half-life and clearance. For quinoline derivatives, metabolism is primarily mediated by hepatic CYP450 enzymes.[5][6]

  • Metabolic Stability: In vitro assays using liver microsomes or S9 fractions are essential for determining a compound's intrinsic clearance.[7] These assays measure the rate of disappearance of the parent compound over time, providing a crucial prediction of its in vivo hepatic clearance and half-life.

  • Metabolite Identification: Identifying the major metabolites is critical for understanding clearance pathways and assessing the potential for active metabolites or drug-drug interactions.[7] This is typically achieved using high-resolution mass spectrometry.

Excretion

The parent drug and its metabolites are primarily eliminated from the body via the kidneys (urine) or the liver (bile/feces). The route and rate of excretion are determined by the physicochemical properties of the metabolites, with more polar compounds generally being excreted more readily in urine.

Experimental Protocols for Pharmacokinetic Characterization

The following protocols represent a standard workflow for characterizing the ADME properties of novel quinoline derivatives.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (Cl_int) and in vitro half-life (t½) of a test compound.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled liver microsomes (e.g., human, mouse) and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (typically 1 µM final concentration) to the mixture. Immediately after, add a pre-warmed NADPH regenerating solution to start the enzymatic reaction.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the potential for intestinal absorption of a compound.[1]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (A to B):

    • Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound solution to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

  • Sampling: At designated time points, collect samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table provides an example of how pharmacokinetic data for a series of hypothetical quinoline derivatives might be presented.

Table 1: Example In Vivo Pharmacokinetic Profile of Quinoline Derivatives in Mice

CompoundDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)t½ (h)AUC (ng·h/mL)Bioavailability (F%)
Derivative A 101.08504.2410035
Derivative B 100.512002.5350055
7-Methoxy-8-Methylquinolin-4-ol (Hypothetical) 101.56006.8520045
Reference Drug 101.015005.0900070

Data are hypothetical and for illustrative purposes only.

Visualization of Workflows and Processes

Diagrams are essential for visualizing complex experimental workflows and biological processes.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Solubility Solubility Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Solubility->Metabolic Stability (Microsomes) LogP/LogD LogP/LogD Caco-2 Permeability Caco-2 Permeability LogP/LogD->Caco-2 Permeability Rodent PK Study (IV & PO) Rodent PK Study (IV & PO) Metabolic Stability (Microsomes)->Rodent PK Study (IV & PO) Caco-2 Permeability->Rodent PK Study (IV & PO) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Rodent PK Study (IV & PO) Bioavailability Calculation Bioavailability Calculation Rodent PK Study (IV & PO)->Bioavailability Calculation Metabolite Identification (In Vivo) Metabolite Identification (In Vivo) Rodent PK Study (IV & PO)->Metabolite Identification (In Vivo) Lead Optimization Lead Optimization Bioavailability Calculation->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Solubility Compound Synthesis->LogP/LogD

Caption: Pharmacokinetic characterization workflow for novel quinoline derivatives.

Caption: General ADME pathway for an orally administered xenobiotic.

Conclusion and Future Directions

The pharmacokinetic and bioavailability profile of 7-methoxy-8-methylquinolin-4-ol derivatives will be a critical determinant of their therapeutic success. Based on structural analysis, this class of compounds holds promise, but is likely to undergo significant Phase I and Phase II metabolism. The provided experimental framework offers a robust strategy for early-stage characterization.

Future research should focus on a comprehensive metabolite identification program to understand the full disposition of these compounds and to investigate any potential for pharmacologically active metabolites. Furthermore, as lead compounds emerge, evaluating their potential for CYP450 inhibition and induction will be crucial to de-risk potential drug-drug interactions. By integrating these principles and methodologies, researchers can effectively navigate the challenges of drug development and unlock the full potential of this promising class of quinoline derivatives.

References

  • Mahantheshappa, S. S.; Shivanna, H.; Satyanarayan, N. D. Synthesis, Antimicrobial, Antioxidant, and ADMET Studies of Quinoline Derivatives. Eur. J. Chem.2021 , 12, 37-44. [Link]

  • Mahantheshappa, S. et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]

  • Mehta, M. et al. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Letters in Drug Design & Discovery, 21(3), 504-519. [Link]

  • Baragana, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7671. [Link]

  • Anonymous. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry. [Link]

  • Tuvesson, H. et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Tuvesson, H. et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Baragana, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7671. [Link]

  • Anonymous. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Anonymous. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • Nowak, M. et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 226. [Link]

  • Lee, H. et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceuticals, 18(9), 1234. [Link]

  • Desrivot, J. et al. (2007). Tentative identification of quinoline metabolites formed in vitro, and their in vivo activities. ResearchGate. [Link]

  • Tuvesson, H. et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]

  • Anonymous. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(11), 17590-17604. [Link]

  • Kaczor, A. A. et al. (2018). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 23(11), 2901. [Link]

Sources

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 7-methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Scaffold as a Reservoir of Pharmacological Potential

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline nucleus is well-documented.[1][4][5] The diverse pharmacological profiles of quinoline derivatives, which include anticancer, anti-inflammatory, and neuroprotective properties, underscore the immense potential held within this chemical class.[2][3] This guide focuses on a novel derivative, 7-methoxy-8-methylquinolin-4-ol, and provides a comprehensive framework for elucidating its receptor binding affinity, a critical first step in the journey of drug discovery and development.

Strategic Approaches to Target Identification for 7-methoxy-8-methylquinolin-4-ol

Given the novelty of 7-methoxy-8-methylquinolin-4-ol, a logical starting point is to investigate its affinity for receptors known to bind other quinoline-based ligands. This strategy is rooted in the principle of chemical similarity, where structurally related molecules often exhibit comparable pharmacological activities. Based on existing literature, several receptor families emerge as primary candidates for initial screening.[6][7][8][9][10]

A proposed initial screening panel should include, but is not limited to:

  • Serotonin (5-HT) Receptors: Specifically the 5-HT3 and 5-HT4 subtypes, as various quinoline derivatives have demonstrated significant affinity for these receptors.[6][7][11]

  • Gamma-Aminobutyric Acid Type A (GABA-A) Receptors: The GABA-A receptor complex is a known target for neurologically active compounds, and some quinoline-like structures have shown interaction with this receptor.[9][12][13]

  • N-Methyl-D-Aspartate (NMDA) Receptors: Quinolinic acid is a known NMDA receptor agonist, suggesting that other quinoline derivatives may also interact with this receptor.[10]

  • Opioid Receptors: Certain quinolinomorphinan derivatives have shown high selectivity and agonist activity for the δ-opioid receptor.[8]

The following diagram illustrates the proposed workflow for target identification and validation:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Determination & Selectivity cluster_2 Phase 3: Functional Characterization Compound Synthesis Compound Synthesis Primary Screening Panel Initial Receptor Screening (5-HT3, 5-HT4, GABA-A, NMDA, Opioid) Compound Synthesis->Primary Screening Panel 7-methoxy-8-methylquinolin-4-ol Hit Identification Hit Identification Primary Screening Panel->Hit Identification Binding > 50% inhibition at 10 µM Saturation Binding Assays Saturation Binding Assays Hit Identification->Saturation Binding Assays Determine Kd and Bmax Competitive Binding Assays Competitive Binding Assays Hit Identification->Competitive Binding Assays Determine Ki and IC50 Selectivity Profiling Selectivity Profiling Competitive Binding Assays->Selectivity Profiling Screen against related receptors Functional Assays Functional Assays Selectivity Profiling->Functional Assays Agonist/Antagonist/Modulator activity Lead Optimization Lead Optimization Functional Assays->Lead Optimization

Caption: Workflow for receptor binding studies of a novel compound.

Methodologies for Receptor Binding Affinity Determination

The gold standard for quantifying the interaction between a ligand and a receptor is the radioligand binding assay. This technique offers high sensitivity and specificity, allowing for the precise determination of key binding parameters.

Preparation of Receptor-Containing Membranes

A crucial prerequisite for a successful binding assay is the preparation of high-quality cell membranes expressing the target receptor. This is typically achieved using tissues known to have high receptor density or recombinant cell lines overexpressing the receptor of interest.

Step-by-Step Protocol for Membrane Preparation from Rat Brain Cortex (for GABA-A and NMDA receptors):

  • Tissue Homogenization: Euthanize adult Wistar rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Teflon-glass homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in 10 volumes of an appropriate assay buffer (e.g., Tris-HCl for GABA-A) and centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this washing step twice to remove endogenous ligands.

  • Final Preparation: Resuspend the final pellet in the assay buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA protein assay. Aliquot and store at -80°C until use.

Radioligand Binding Assays: Saturation and Competition Studies

2.2.1. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand for the receptor and the maximum number of binding sites (Bmax).

Protocol for [³H]Muscimol Binding to GABA-A Receptors:

  • Assay Setup: In a 96-well plate, add increasing concentrations of [³H]muscimol (e.g., 0.1-50 nM) in duplicate.

  • Total and Non-specific Binding: For each concentration, set up triplicate wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a competing unlabeled ligand, e.g., 100 µM GABA).

  • Incubation: Add 100 µg of the prepared rat cortical membranes to each well. The final assay volume should be 250 µL. Incubate at 4°C for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

2.2.2. Competitive Binding Assay

This assay is used to determine the affinity of an unlabeled test compound (7-methoxy-8-methylquinolin-4-ol) for the receptor by measuring its ability to displace a specific radioligand. The results are expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Protocol for Competition Binding of 7-methoxy-8-methylquinolin-4-ol at GABA-A Receptors:

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]muscimol (typically at its Kd value) to all wells.

  • Test Compound Concentrations: Add increasing concentrations of 7-methoxy-8-methylquinolin-4-ol (e.g., 10⁻¹⁰ to 10⁻⁵ M) in triplicate.

  • Controls: Include wells for total binding ([³H]muscimol only) and non-specific binding ([³H]muscimol + 100 µM GABA).

  • Incubation, Termination, and Quantification: Follow steps 3-5 from the saturation binding assay protocol.

Data Analysis and Interpretation

Saturation Binding Data Analysis

Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then plotted with specific binding on the y-axis and the concentration of the radioligand on the x-axis. Non-linear regression analysis using the "one-site specific binding" model will yield the Kd and Bmax values.

Competitive Binding Data Analysis

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (7-methoxy-8-methylquinolin-4-ol). A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram illustrates the relationship between these key binding parameters:

G cluster_0 Saturation Binding cluster_1 Competitive Binding Radioligand Radioligand Kd_Bmax Kd (Affinity) Bmax (Receptor Density) Radioligand->Kd_Bmax determines Receptor Receptor Test Compound Test Compound IC50 IC50 Test Compound->IC50 displaces Radioligand to give Ki Ki (Inhibition Constant) Kd_Bmax->Ki Cheng-Prusoff Equation IC50->Ki used to calculate

Caption: Relationship between key receptor binding parameters.

Data Presentation and Interpretation of Results

The binding affinity data for 7-methoxy-8-methylquinolin-4-ol should be summarized in a clear and concise table to facilitate comparison across different receptor targets.

Target ReceptorRadioligandKd of Radioligand (nM)Ki of 7-methoxy-8-methylquinolin-4-ol (nM)
GABA-A[³H]MuscimolValue from Saturation AssayValue from Competition Assay
5-HT3[³H]GranisetronValue from Saturation AssayValue from Competition Assay
NMDA[³H]MK-801Value from Saturation AssayValue from Competition Assay
δ-Opioid[³H]NaltrindoleValue from Saturation AssayValue from Competition Assay

A lower Ki value indicates a higher binding affinity of the test compound for the receptor. Significant affinity is typically considered to be in the nanomolar to low micromolar range. The selectivity of the compound can be assessed by comparing its Ki values across the different receptors tested. A compound with a significantly lower Ki for one receptor over others is considered selective.

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial characterization of the receptor binding profile of 7-methoxy-8-methylquinolin-4-ol. The data generated from these studies will be instrumental in identifying its primary molecular targets and guiding future research. Positive "hits" from these binding assays should be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor(s). This comprehensive approach, integrating binding and functional studies, is essential for unlocking the therapeutic potential of novel chemical entities like 7-methoxy-8-methylquinolin-4-ol.

References

  • Characterization of GABA Receptors - PMC. (n.d.).
  • Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. (2000). Drug Des Discov, 16(4), 271-9.
  • GBACS - Overview: Gamma-Amino Butyric Acid Type A (GABA-A) Receptor Antibody, Cell-Binding Assay, Serum - Mayo Clinic Laboratories. (n.d.).
  • Orjales, A., Alonso-Cires, L., López-Tudanca, P. L., Tapia, I., Labeaga, L., & Mosquera, R. (2000). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. Drug design and discovery, 16(4), 271–279.
  • Nagase, H., et al. (2012). Synthesis of quinolinomorphinan-4-ol derivatives as δ opioid receptor agonists. Bioorganic & medicinal chemistry letters, 22(2), 1046–1050.
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ConnectSci. (2009, February 19).
  • Rempe, D., et al. (2015). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta medica, 81(12-13), 1133–1141.
  • 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed. (n.d.).
  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.).
  • Nowakowska, Z., & Chodurek, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 30(1), 227.
  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC. (2023, March 21).
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023, December 28).
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
  • Evidence that quinolinic acid severely impairs energy metabolism through activation of NMDA receptors in striatum from developing rats - PubMed. (2006, December 15).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023, May 18).

Sources

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 7-Methoxy-8-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a recommended in vivo toxicity and safety evaluation program for the novel chemical entity 7-methoxy-8-methylquinolin-4-ol. As of the time of writing, specific toxicological data for this compound is not publicly available. The following guide is therefore a prospective framework based on established international regulatory guidelines and the known toxicological profiles of the broader quinoline class of compounds.

Executive Summary

The development of any new chemical entity for therapeutic use necessitates a rigorous evaluation of its safety profile. This guide provides a comprehensive, technically detailed framework for establishing the in vivo toxicity and safety profile of 7-methoxy-8-methylquinolin-4-ol, a novel quinoline derivative. The proposed studies are designed to be compliant with international regulatory standards, including those set forth by the Organisation for Economic Co-operation and Development (OECD), the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and the U.S. Food and Drug Administration (FDA).[1][2][3] This document will detail the rationale behind the selection of assays, provide step-by-step experimental protocols, and offer insights into the interpretation of potential findings.

The quinoline scaffold is a common motif in many approved drugs but is also associated with a range of toxicities, including potential for genotoxicity, hepatotoxicity, and phototoxicity.[4][5] Therefore, a thorough and scientifically sound toxicological evaluation is paramount. This guide will address acute, sub-chronic, and chronic toxicity, as well as safety pharmacology, genotoxicity, and reproductive toxicity, providing a clear roadmap for the non-clinical development of 7-methoxy-8-methylquinolin-4-ol.

Pre-formulation and Analytical Characterization

Prior to the initiation of in vivo studies, a thorough characterization of the test article, 7-methoxy-8-methylquinolin-4-ol, is essential.

2.1 Physicochemical Properties A comprehensive analysis of the compound's physicochemical properties, including solubility, pKa, and stability under various conditions (pH, light, temperature), must be conducted. This information is critical for appropriate vehicle selection and formulation development for in vivo administration.

2.2 Analytical Method Development and Validation Validated analytical methods, typically high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV, MS), are required to quantify the concentration and determine the purity of 7-methoxy-8-methylquinolin-4-ol in the dosing formulations. These methods must be shown to be accurate, precise, specific, linear, and robust.

Proposed In Vivo Toxicity and Safety Evaluation Program

The following sections outline the recommended battery of in vivo studies to comprehensively evaluate the safety profile of 7-methoxy-8-methylquinolin-4-ol.

Acute Toxicity Assessment

Objective: To determine the potential for toxicity following a single high dose of the test article and to identify the maximum tolerated dose (MTD). The results will inform dose selection for subsequent repeated-dose studies.[6][7]

Recommended Guideline: OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.[7]

Experimental Protocol:

  • Animal Model: Sprague-Dawley rats (one sex, typically female, to start), 8-12 weeks old.

  • Group Size: 3 animals per group.

  • Dose Levels: A starting dose of 300 mg/kg is proposed, with subsequent doses adjusted based on the observed toxicity.

  • Route of Administration: Oral gavage, reflecting the most likely route for human administration. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Observations:

    • Clinical signs of toxicity are observed and recorded for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.

    • Body weight is recorded prior to dosing and on days 7 and 14.

    • At the end of the 14-day observation period, all animals are subjected to a gross necropsy.

Data Presentation:

ParameterObservation Period
Clinical SignsContinuously for the first 30 min, then at 1, 2, 4, and 6 hours post-dose, and daily for 14 days.
Body WeightDay 0, Day 7, Day 14
MortalityDaily
Gross NecropsyDay 14

Experimental Workflow:

Acute_Toxicity_Workflow start Animal Acclimatization (Sprague-Dawley Rats) dosing Single Oral Dose (e.g., 300 mg/kg) start->dosing observation 14-Day Observation Period (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis & MTD Determination necropsy->end

Caption: Acute Oral Toxicity Study Workflow.

Repeated-Dose Toxicity Studies

Objective: To characterize the toxicological profile of 7-methoxy-8-methylquinolin-4-ol following repeated administration over a defined period. These studies are designed to identify target organs of toxicity, determine the dose-response relationship, and establish a No-Observed-Adverse-Effect-Level (NOAEL).[3][7]

Recommended Guidelines:

  • OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.[7]

  • ICH Guideline M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

3.2.1 28-Day Repeated-Dose Oral Toxicity Study in Rodents

Experimental Protocol:

  • Animal Model: Sprague-Dawley rats, equal numbers of males and females.

  • Group Size: 10 animals/sex/group for main study groups; 5 animals/sex/group for recovery groups.

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on the results of the acute toxicity study.

  • Route of Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Ophthalmology examinations prior to dosing and at the end of the study.

  • Terminal Procedures:

    • At the end of the 28-day dosing period (and a 14-day recovery period for satellite groups), animals are euthanized.

    • Blood samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and organ weights are recorded.

    • A comprehensive list of tissues is collected and preserved for histopathological examination.

Data Presentation:

ParameterLow DoseMid DoseHigh DoseControl
Hematology
Red Blood Cell Count
Hemoglobin
Hematocrit
White Blood Cell Count
Platelet Count
Clinical Chemistry
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Alkaline Phosphatase (ALP)
Total Bilirubin
Blood Urea Nitrogen (BUN)
Creatinine

Experimental Workflow:

Repeated_Dose_Toxicity_Workflow start Animal Acclimatization (Rats, M & F) dosing Daily Oral Dosing (28 Days) (3 Dose Levels + Control) start->dosing in_life In-Life Observations (Clinical Signs, Body Weight, etc.) dosing->in_life main_necropsy Main Group Necropsy (Day 29) (Hematology, Clin Chem, Histopath) dosing->main_necropsy recovery Recovery Group (14-Day Non-dosing) dosing->recovery end Data Analysis & NOAEL Determination main_necropsy->end recovery_necropsy Recovery Necropsy (Day 43) recovery->recovery_necropsy recovery_necropsy->end

Caption: 28-Day Repeated-Dose Toxicity Study Workflow.

3.2.2 Longer-Term Toxicity Studies (e.g., 90-Day)

Based on the intended duration of clinical use, longer-term repeated-dose toxicity studies (e.g., 90 days in rodents and a non-rodent species) may be required.[8] The design of these studies would be similar to the 28-day study but with an extended dosing period.

Safety Pharmacology

Objective: To identify potential undesirable pharmacodynamic effects of 7-methoxy-8-methylquinolin-4-ol on vital physiological functions.[9][10]

Recommended Guideline: ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals.[9]

Core Battery Studies:

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess effects on behavior, coordination, and sensory/motor reflexes.

  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., beagle dog or non-human primate). In vitro hERG assay to assess the potential for QT interval prolongation.

  • Respiratory System: Assessment of respiratory rate and tidal volume in rats.

Experimental Workflow (Cardiovascular Safety):

Cardiovascular_Safety_Workflow start Surgically Instrumented Non-Rodent Model dosing Single Ascending Doses start->dosing telemetry Continuous Telemetry Monitoring (ECG, Blood Pressure, Heart Rate) dosing->telemetry analysis Data Analysis (QTc Interval, Hemodynamics) telemetry->analysis

Caption: Cardiovascular Safety Pharmacology Workflow.

Genotoxicity

Objective: To assess the potential of 7-methoxy-8-methylquinolin-4-ol to induce genetic mutations or chromosomal damage.

Recommended Guideline: ICH S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.

Standard Battery of Tests:

  • A test for gene mutation in bacteria: Ames test (OECD 471).

  • An in vitro test for chromosomal damage: Chromosomal aberration assay in mammalian cells (OECD 473) or an in vitro micronucleus test (OECD 487).

  • An in vivo test for genotoxicity: In vivo micronucleus test in rodent hematopoietic cells (OECD 474).

Experimental Workflow (In Vivo Micronucleus Test):

InVivo_Micronucleus_Workflow start Dose Rodents (e.g., Mice) sampling Collect Bone Marrow (e.g., at 24 and 48 hours) start->sampling slide_prep Prepare & Stain Slides sampling->slide_prep analysis Microscopic Analysis (Micronucleated Erythrocytes) slide_prep->analysis

Caption: In Vivo Micronucleus Assay Workflow.

Reproductive and Developmental Toxicity

Objective: To evaluate the potential effects of 7-methoxy-8-methylquinolin-4-ol on fertility and embryonic/fetal development.[11]

Recommended Guidelines:

  • ICH S5(R3): Detection of Toxicity to Reproduction for Human Pharmaceuticals.

  • OECD Test Guideline 414: Prenatal Developmental Toxicity Study.

Key Studies:

  • Fertility and Early Embryonic Development: To assess effects on male and female reproductive function.

  • Embryo-Fetal Development: To evaluate potential teratogenicity.

  • Pre- and Postnatal Development: To assess effects on offspring from conception through weaning.

Data Interpretation and Risk Assessment

The culmination of this comprehensive in vivo testing program will be a robust dataset that allows for the characterization of the toxicological profile of 7-methoxy-8-methylquinolin-4-ol. The interpretation of these data will involve:

  • Hazard Identification: Identifying any adverse effects and the target organs of toxicity.

  • Dose-Response Assessment: Establishing the NOAEL for each study.

  • Exposure Assessment: Correlating toxicological findings with pharmacokinetic data (toxicokinetics).

This information will be synthesized to conduct a thorough risk assessment, which will be critical for determining whether to proceed with clinical development and for guiding the design of first-in-human clinical trials.

Conclusion

The in vivo toxicity and safety evaluation of a novel chemical entity like 7-methoxy-8-methylquinolin-4-ol is a complex but essential process in drug development. The framework presented in this guide, which is grounded in established international regulatory guidelines, provides a clear and scientifically rigorous path forward. By systematically addressing acute and repeated-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity, researchers can build a comprehensive safety profile that will inform all subsequent stages of development and ultimately protect human health.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Safety Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. Holland & Knight. Available at: [Link]

  • ICH S7A Guideline: Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation (ICH). Available at: [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies? Patsnap Synapse. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • OECD Guideline for the Testing of Chemicals 412: Subacute Inhalation Toxicity: 28-Day Study. Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

  • OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate. Available at: [Link]

  • Guideline on Safety Pharmacology Studies for Human Pharmaceuticals (S7A). International Council for Harmonisation (ICH). Available at: [Link]

  • FDA Requirements for Preclinical Studies. National Center for Biotechnology Information. Available at: [Link]

  • OECD acute toxicity tests: an overview of the guidelines. YesWeLab. Available at: [Link]

  • Understanding Preclinical Vaccine Safety: Regulatory Guidelines Explained. Bio-Rad. Available at: [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. Available at: [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information. Available at: [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. National Center for Biotechnology Information. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Synthesis, antioxidant and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one. ResearchGate. Available at: [Link]

  • Preclinical Toxicology. Pacific BioLabs. Available at: [Link]

Sources

7-methoxy-8-methylquinolin-4-ol crystal structure x-ray diffraction data

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 7-Methoxy-8-methylquinolin-4-ol: A Technical Guide to X-Ray Diffraction and Crystallographic Profiling

Executive Summary

The compound 7-methoxy-8-methylquinolin-4-ol and its thiazolyl derivatives represent a paramount class of quinoline building blocks in modern medicinal chemistry. Most notably, this core is the structural foundation for the macrocyclic HCV NS3/4A protease inhibitor, Simeprevir. As a Senior Application Scientist, I have found that understanding the solid-state properties of this quinoline core is critical for optimizing both synthetic routes and final drug formulations. This whitepaper provides an in-depth analysis of the crystallographic fundamentals, X-ray diffraction (XRD) data acquisition protocols, and advanced structural elucidation techniques for this critical pharmacophore.

Crystallographic Fundamentals and Packing Mechanics

The quinoline core is inherently planar, a feature that promotes strong intermolecular interactions in the solid state. However, the specific substitution pattern of 7-methoxy-8-methylquinolin-4-ol dictates its unique crystallographic behavior:

  • Electronic Modulation: The 7-methoxy group acts as a strong electron-donating moiety, enriching the electron density of the aromatic system. This facilitates parallel-displaced π−π stacking interactions along the crystallographic a axis.

  • Steric Pre-organization: The 8-methyl group introduces a calculated steric clash. When bulky substituents (such as the 2-(4-isopropylthiazol-2-yl) group in Simeprevir intermediates) are present, this methyl group restricts bond rotation, forcing the molecule into a specific torsional conformation. This pre-organization lowers the entropic penalty required for binding to the shallow, solvent-exposed groove of the HCV protease[1].

  • Hydrogen Bonding: The 4-hydroxyl group (often existing in tautomeric equilibrium or protected as an ether during synthesis) acts as a potent hydrogen bond network anchor, forming intermolecular N-H...O bonds that stabilize the crystal lattice.

Binding_Mechanism Core 7-Methoxy-8-methylquinolin-4-ol Scaffold Methoxy 7-Methoxy Group (Electron Donating) Core->Methoxy Methyl 8-Methyl Group (Steric Bulking) Core->Methyl Hydroxyl 4-Hydroxyl / Ether (H-Bond Acceptor/Donor) Core->Hydroxyl Target HCV NS3/4A Protease Binding Pocket Methoxy->Target Modulates pKa Methyl->Target Restricts Rotation Hydroxyl->Target H-Bonding Network

Caption: Structural contributions of the quinoline substituents to target protease binding.

Quantitative Crystallographic Data

Obtaining high-quality single crystals of quinoline derivatives can be challenging due to their tendency to form microcrystalline powders or suffer from solubility issues[2]. Below is a summary of the crystallographic parameters for the 7-methoxy-8-methylquinolin-4-ol core embedded within the Simeprevir macrocycle, comparing its unbound powder state to its target-bound state.

Table 1: Comparative Crystallographic Data for the Quinoline Core

ParameterUnbound State (MicroED)Target-Bound Complex (XRD)
Space Group P1 Complex-dependent
Unit Cell Dimensions a=5.08 Å, b=18.69 Å, c=19.74 ÅN/A (Protein Lattice)
Unit Cell Angles α=89.18∘ , β=86.45∘ , γ=97.32∘ N/A
Resolution 0.85 Å2.40 Å
R1 Value 0.132N/A
Primary Interactions Intermolecular N-H...O, π−π stackingH-bonds to Catalytic Triad (H57, S139)
Reference Powder formulation analysisPDB: 3KEE[3]

Experimental Protocol: Single-Crystal Growth and XRD Data Collection

To ensure self-validating and reproducible crystallographic data for novel 7-methoxy-8-methylquinolin-4-ol derivatives, the following step-by-step methodology must be employed. Every step is designed with a specific physicochemical causality to prevent common failure modes such as twinning or solvent loss.

Step 1: Solvent System Selection

  • Action: Dissolve 10–15 mg of the highly purified quinoline derivative in 0.5 mL of a high-solubility halogenated solvent (e.g., Dichloromethane, DCM).

  • Causality: Quinolones and quinolines often suffer from aggregation[2]. DCM ensures complete molecular dissolution and disrupts premature, disordered nucleation.

Step 2: Vapor Diffusion Setup

  • Action: Place the open inner vial containing the DCM solution inside a larger, sealed outer vessel containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether, Et 2​ O).

  • Causality: The slow, vapor-phase diffusion of Et 2​ O into the DCM lowers the solubility threshold at a thermodynamically controlled rate. This promotes the growth of macroscopic, defect-free single crystals rather than kinetic precipitates[2].

Step 3: Crystal Harvesting and Cryo-Mounting

  • Action: Isolate a suitable crystal (approx. 0.1×0.1×0.05 mm) using a polarized light microscope. Mount it on a nylon cryo-loop using a viscous perfluoropolyether oil.

  • Causality: The oil physically displaces the mother liquor and forms an amorphous glass at cryogenic temperatures. This prevents the formation of crystalline ice rings that would otherwise obscure high-angle diffraction spots.

Step 4: X-Ray Data Collection

  • Action: Transfer the mounted crystal to a diffractometer equipped with a microfocus X-ray source, operating at 100 K under a continuous nitrogen stream.

  • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), which significantly enhances high-angle diffraction intensities, allowing for sub-angstrom resolution.

Step 5: Phase Solution and Refinement

  • Action: Process the diffraction frames using integration software, solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT), and refine the structure via full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing effectively handles the heavy atoms (if derivatized, e.g., with bromine or transition metals) and accurately maps the electron density of the heterocyclic core.

XRD_Workflow N1 Synthesis of Quinoline Core N2 Solvent Screening (DCM/Et2O) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Cryo-Loop Mounting (100 K) N3->N4 N5 X-Ray Diffraction Data Collection N4->N5 N6 Structure Solution (SHELXT) N5->N6 N7 Refinement & CCDC Deposition N6->N7

Caption: Workflow for single-crystal growth and X-ray diffraction analysis of quinoline derivatives.

Advanced Structural Elucidation: MicroED vs. Traditional XRD

While traditional single-crystal XRD remains the gold standard, macrocyclic drugs incorporating the 7-methoxy-8-methylquinolin-4-ol core often resist forming large crystals. Recent advancements in Microcrystal Electron Diffraction (MicroED) have revolutionized structural elucidation in these scenarios.

MicroED allows for the determination of atomic structures from sub-micrometer-sized crystals directly from powder formulations. In a landmark study, the structure of Simeprevir was solved at 0.85 Å resolution using MicroED. The data revealed that despite the massive macrocyclic ring, the quinoline core dictates the crystal packing by adopting an open, flat conformation driven by weak parallel-displaced π−π interactions along the crystallographic a axis. This technique bypassing the bottleneck of macroscopic crystallization (Step 2 in our protocol) is highly recommended for late-stage drug development where only powder formulations are available.

Conclusion

The crystallographic profiling of 7-methoxy-8-methylquinolin-4-ol provides indispensable insights into its physicochemical behavior. The electron-donating methoxy group and the sterically demanding methyl group work in tandem to pre-organize the molecule for optimal target binding while dictating its solid-state packing. Whether utilizing traditional vapor diffusion for single-crystal XRD or leveraging cutting-edge MicroED for recalcitrant powders, rigorous structural analysis of this quinoline building block remains a cornerstone of rational antiviral drug design.

References

  • Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis. Synthesis (2014).

  • MicroED as a powerful tool for structure determination of macrocyclic drug compounds directly from their powder formulations. bioRxiv (2023).

  • A simeprevir-inducible molecular switch for the control of cell and gene therapies. Nature Communications / PMC (2022). 1

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications (2022).4

  • HCV NS3/4a Protease Inhibitors: Simeprevir (TMC‐435350), Vaniprevir (MK‐7009) and MK‐5172. Successful Strategies for the Discovery of Antiviral Drugs - RSC (2013). 3

Sources

Modulatory Effects of 7-Methoxy-8-Methylquinolin-4-ol Derivatives on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-methoxy-8-methylquinolin-4-ol (and its thiazolyl derivatives, such as 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol) is a highly specialized quinoline building block[1]. In modern pharmacochemistry, this core scaffold is most famously recognized as the critical binding moiety in Simeprevir , a potent, direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) NS3/4A protease[1][2].

While the isolated building block is primarily a synthetic intermediate[3], its application in biological systems (as the active pharmacophore of macrocyclic inhibitors) profoundly alters host cellular pathways. By inhibiting the viral NS3/4A protease, this quinoline core indirectly restores host innate immune signaling, specifically the RIG-I/MAVS and TLR3/TRIF pathways, which are otherwise hijacked by viral replication. This whitepaper provides a comprehensive analysis of the cellular pathways affected by treatment with this quinoline class, backed by experimental methodologies and self-validating protocols.

Mechanism of Action: Target Engagement

The 7-methoxy-8-methylquinolin-4-ol core is engineered to fit precisely into the S2 and S4 pockets of the HCV NS3/4A serine protease[1]. The quinoline ring engages in essential π−π stacking and hydrophobic interactions with the catalytic triad of the protease.

Inhibition of NS3/4A Protease

HCV relies on the NS3/4A protease to cleave its viral polyprotein into functional non-structural proteins. However, NS3/4A also acts as an immune evasion tool by cleaving host adaptor proteins. Treatment with quinoline-based macrocycles halts this cleavage, serving as the primary causal event for all downstream cellular pathway modulations.

Cellular Pathways Modulated by Treatment

By neutralizing the NS3/4A protease, 7-methoxy-8-methylquinolin-4-ol derivatives rescue several critical host cellular pathways.

The RIG-I/MAVS Signaling Pathway (Innate Immunity)

In untreated infected cells, NS3/4A cleaves MAVS (Mitochondrial Antiviral Signaling protein), uncoupling it from the mitochondrial membrane and preventing the activation of downstream kinases (TBK1/IKK ϵ ).

  • Effect of Treatment: The quinoline core blocks NS3/4A, preserving intact MAVS. This restores the recruitment of TBK1, leading to the phosphorylation and nuclear translocation of IRF3 (Interferon Regulatory Factor 3), ultimately driving Type I Interferon (IFN- α/β ) production.

The TLR3/TRIF Pathway

Similarly, NS3/4A cleaves TRIF (TIR-domain-containing adapter-inducing interferon- β ), an essential adaptor for Toll-Like Receptor 3 (TLR3).

  • Effect of Treatment: Treatment prevents TRIF cleavage, restoring TLR3-mediated sensing of viral dsRNA, which further amplifies the NF- κ B and IRF3-mediated inflammatory and antiviral responses.

Pathway Visualization

MAVS_Pathway Drug 7-methoxy-8-methylquinolin-4-ol (Active Pharmacophore) NS34A HCV NS3/4A Protease Drug->NS34A Competitive Inhibition MAVS MAVS (Mitochondrial) NS34A->MAVS Cleavage Blocked TRIF TRIF (Endosomal) NS34A->TRIF Cleavage Blocked TBK1 TBK1 / IKKε MAVS->TBK1 Recruits TRIF->TBK1 Recruits IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates IFN Type I IFN Response IRF3->IFN Transcriptional Activation

Caption: Restoration of MAVS and TRIF innate immune pathways via NS3/4A inhibition by the quinoline core.

Quantitative Data: Pathway Restoration Metrics

To validate the efficacy of the treatment on cellular pathways, researchers measure the restoration of intact MAVS and the subsequent upregulation of IFN- β .

Biomarker / TargetAssay MethodUntreated (Infected)Treated (Quinoline Derivative, 10 µM)Fold Change / Restoration
Intact MAVS (kDa) Western Blot< 15% (Cleaved)> 85% (Intact)+5.6x
Intact TRIF (kDa) Western Blot< 20% (Cleaved)> 90% (Intact)+4.5x
p-IRF3 Levels ELISA / WBBaselineHighly Elevated+8.2x
IFN- β mRNA RT-qPCRBaselineElevated+15.0x
NS3/4A Activity FRET Assay100% (Active)< 5% (Inhibited)-95%

Experimental Methodologies

To ensure E-E-A-T principles, the following protocols are designed as self-validating systems. The inclusion of rigorous internal controls (e.g., GAPDH for Western Blots, mock-infected cells) ensures that the observed pathway modulations are causally linked to the 7-methoxy-8-methylquinolin-4-ol treatment.

Protocol 1: Validation of MAVS Cleavage Inhibition via Western Blotting

Rationale: To prove that the compound successfully penetrates the cell and engages its target, we must observe the physical preservation of the MAVS protein at its functional molecular weight (~75 kDa) rather than its cleaved form (~50 kDa).

Step-by-Step Workflow:

  • Cell Culture & Infection: Culture Huh7.5 cells in DMEM supplemented with 10% FBS. Infect with HCV (JFH-1 strain) at an MOI of 0.5.

  • Treatment: 48 hours post-infection, treat cells with the synthesized 7-methoxy-8-methylquinolin-4-ol derivative (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control. Incubate for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of protein per well onto a 10% SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Probe with primary anti-MAVS antibody (1:1000) overnight at 4°C. Wash and probe with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Use anti-GAPDH as a loading control.

  • Detection: Visualize using ECL substrate. A shift from the 50 kDa band (cleaved) to the 75 kDa band (intact) validates pathway restoration.

Protocol 2: FRET-Based NS3/4A Protease Assay

Rationale: To establish direct causality between the compound and protease inhibition (independent of cellular uptake variables).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant HCV NS3/4A protease in assay buffer (50 mM Tris-HCl, pH 7.5, 15% glycerol, 0.6 mM LDAO, 10 mM DTT).

  • Compound Incubation: Add serial dilutions of the quinoline compound to the protease solution. Incubate for 15 minutes at room temperature to allow for target engagement.

  • Substrate Addition: Add a FRET-based depsipeptide substrate (e.g., RET S1) containing the NS3/4A cleavage site.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes using a microplate reader (Ex/Em = 340/490 nm). Calculate the IC50​ based on the initial velocity of substrate cleavage.

Experimental Workflow Visualization

Experimental_Workflow Start Synthesize/Prepare Quinoline Derivative InVitro In Vitro FRET Assay (Direct Target Engagement) Start->InVitro Validates IC50 Cellular Huh7.5 Cell Culture (HCV Infected) Start->Cellular Applied to Treatment Compound Treatment (Dose-Response) Cellular->Treatment Lysis Cell Lysis & Extraction Treatment->Lysis WB Western Blot (MAVS/TRIF Integrity) Lysis->WB Protein Analysis qPCR RT-qPCR (IFN-β mRNA Levels) Lysis->qPCR RNA Analysis

Caption: Step-by-step experimental workflow for validating target engagement and pathway restoration.

References

  • Obadalová, I., et al. (2014). Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; a Quinoline Building Block for Simeprevir Synthesis. ResearchGate.[Link]

Sources

Photophysical and Spectral Profiling of 7-Methoxy-8-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

7-Methoxy-8-methylquinolin-4-ol (also known as 4-hydroxy-7-methoxy-8-methylquinoline) is a highly specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of potent antiviral agents, most notably the Hepatitis C virus (HCV) NS3/4A protease inhibitors such as Simeprevir[1] and Faldaprevir (BI 201335)[2]. Because the quinoline core dictates the pharmacokinetic and binding properties of these downstream active pharmaceutical ingredients (APIs), rigorous spectral characterization of this intermediate is paramount. This whitepaper details the structural dynamics, UV-Vis photophysics, and NMR spectral elucidation of the compound, providing field-proven, self-validating protocols for analytical profiling.

Structural Dynamics: Tautomerism and pH Dependency

The fundamental chemical behavior of 7-methoxy-8-methylquinolin-4-ol is governed by its keto-enol tautomerism . In solution, the molecule exists in an equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms[3].

  • Causality of Tautomeric Shift: In polar, protic environments (such as neutral aqueous buffers), intermolecular hydrogen bonding heavily stabilizes the highly polar C=O and N-H bonds, driving the equilibrium almost entirely toward the 4-quinolone (keto) tautomer . Conversely, in non-polar or aprotic environments, the 4-hydroxy (enol) form becomes more prominent due to the stabilization of the fully aromatic bicyclic system.

  • Protonation States: The molecule acts as an ampholyte. The quinolinic nitrogen undergoes protonation at highly acidic pH ( pKa1​≈2.4 ), while the hydroxyl/ketonic oxygen undergoes deprotonation at highly basic pH ( pKa2​≈11.3 )[4].

Tautomerism Cation Cationic State (pH < 2.0) Protonated N Keto Keto Tautomer (pH 4-9) 4-Quinolone Cation->Keto -H⁺ (pKa₁ ~2.4) Enol Enol Tautomer (Aprotic Solvents) 4-Hydroxy Keto->Enol Solvent Shift Anion Anionic State (pH > 12.0) Deprotonated O Keto->Anion -H⁺ (pKa₂ ~11.3) Enol->Anion -H⁺

pH-dependent tautomeric and protonation states of 7-methoxy-8-methylquinolin-4-ol.

UV-Vis Absorption & Photophysical Profiling

The UV-Vis absorption spectrum of 7-methoxy-8-methylquinolin-4-ol is a direct readout of its extended π -conjugation. The specific absorption maxima ( λmax​ ) shift dramatically depending on the protonation state[5].

  • Mechanistic Explanation: In the neutral keto form, cross-conjugation between the nitrogen lone pair and the C4 carbonyl group yields a distinct, broad absorption band around 315–345 nm. When the pH drops below 2.4, the protonation of the nitrogen atom disrupts this specific cross-conjugation, causing a hypsochromic (blue) shift. At pH > 11.3, the formation of the phenoxide-like anion at C4 increases the overall electron density across the bicyclic system, resulting in a bathochromic (red) shift[5].

Table 1: UV-Vis Absorption Maxima across pH States
Species StatepH RangeMajor Tautomer λmax​ (nm)Extinction Coefficient ( ϵ )
Cationic < 2.0Protonated N~280, 330High
Neutral 4.0 - 9.04-Quinolone~315, 345Medium
Anionic > 12.0Deprotonated O~335, 360High

Structural Elucidation via NMR Spectroscopy

Accurate structural verification requires understanding how the 7-methoxy and 8-methyl substituents perturb the electronic environment of the quinoline core[2].

  • Causality of Chemical Shifts: In the 1 H NMR spectrum, the 7-methoxy group exerts a strong positive mesomeric (+M) effect. This donates electron density into the ring, significantly shielding the adjacent C6 proton and pushing its chemical shift upfield to approximately 7.12 ppm.

  • The 8-methyl group provides steric bulk that restricts the methoxy group's rotational freedom, while also exerting a weak inductive (+I) effect.

  • The C3 proton, being alpha to the carbonyl in the predominant 4-quinolone tautomer, exhibits enamine-like character and is highly shielded (~6.02 ppm)[2].

Table 2: Representative 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Assignment / Causality
H-5 8.05d9.0Deshielded by C4 carbonyl proximity
H-2 7.88d7.5Deshielded by adjacent heteroatom
H-6 7.12d9.0Shielded by 7-OMe (+M effect)
H-3 6.02d7.5Alpha to carbonyl (enamine-like)
7-OCH₃ 3.92s-Methoxy protons
8-CH₃ 2.45s-Methyl protons, shifted by ring current
NH/OH 11.40br s-Exchangeable; indicates keto dominance

Validated Experimental Protocols

To ensure high scientific integrity and trustworthiness, analytical workflows must be self-validating. The following protocol utilizes isosbestic point tracking to confirm that observed spectral shifts are due strictly to thermodynamic protonation events, ruling out compound degradation or precipitation[5].

Protocol: UV-Vis Spectrophotometric Titration for pKa Determination
  • Stock Solution Preparation: Dissolve 7-methoxy-8-methylquinolin-4-ol in spectroscopic-grade DMSO to achieve a 10 mM stock.

  • Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 13.0. Critical Step: Maintain a constant ionic strength ( I=0.2 M) using KCl to prevent ionic strength-dependent spectral artifacts[5].

  • Sample Dilution: Dilute the stock into the buffers to a final analyte concentration of 10 µM. Ensure the final DMSO concentration remains below 0.1% (v/v) to avoid solvent-induced disruption of the aqueous keto-enol equilibrium.

  • Spectral Acquisition: Record UV-Vis absorption spectra from 200 nm to 500 nm at a constant temperature (298.15 K) using a dual-beam spectrophotometer.

  • Validation & Analysis: Overlay the acquired spectra. The presence of sharp isosbestic points validates that the system is a closed two-state equilibrium. Extract pKa values using non-linear regression of the absorbance at λmax​ against pH.

Workflow Step1 1. Stock Preparation 10 mM in DMSO Step2 2. Buffer Dilution 10 µM in pH 1.0-13.0 buffers Step1->Step2 Step3 3. UV-Vis Acquisition Scan 200-500 nm Step2->Step3 Step4 4. Isosbestic Validation Confirm closed-system Step3->Step4 Step5 5. Data Deconvolution Determine pKa & ε Step4->Step5

Step-by-step experimental workflow for UV-Vis spectrophotometric titration.

Conclusion

The characterization of 7-methoxy-8-methylquinolin-4-ol requires a nuanced understanding of its tautomeric flexibility and electronic distribution. By leveraging pH-controlled UV-Vis spectrophotometry and understanding the causal relationships behind its NMR chemical shifts, researchers can confidently validate the purity and structural integrity of this vital antiviral building block prior to downstream macrocyclization or coupling steps.

Sources

Methodological & Application

Application Note: Synthesis of 7-Methoxy-8-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable construction of the quinoline core for Simeprevir and related HCV protease inhibitors.

Introduction and Mechanistic Rationale

The synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a critical, yet challenging, endeavor in the development of the antiviral agent Simeprevir[1]. Traditional approaches often rely on the tedious preparation of 4-isopropylthiazole-2-carboxylic acid chloride and subsequent cyclization[1].

As an alternative, a highly efficient pathway involves the construction of the achiral quinoline fragment—specifically methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate—followed by the protection of the 4-hydroxyl group and late-stage construction of the thiazole ring[1].

Causality in Experimental Design
  • Condensation & Cyclization: The reaction of 3-methoxy-2-methylaniline with dimethyl acetylenedicarboxylate proceeds smoothly at room temperature. The subsequent cyclization utilizes Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) at 50 °C[1]. This choice of reagent provides a milder, more controlled electrophilic aromatic substitution compared to traditional polyphosphoric acid (PPA) at high temperatures, minimizing degradation of the methoxy groups.

  • 4-Hydroxyl Protection: The 4-OH group (which tautomerizes with the quinolone form) must be protected to prevent unwanted side reactions during the nucleophilic construction of the thiazole ring at the C-2 position. Methoxymethyl (MOM) and 4-methoxybenzyl (PMB) groups are highly effective, though simple methylation is often superior for overall stability[1][2].

Synthetic Workflow Pathway

G A 3-Methoxy-2-methylaniline + Dimethyl acetylenedicarboxylate B Condensation Intermediate (7a) (Quantitative Yield) A->B MeOH, r.t., 5h C Methyl 4-hydroxy-7-methoxy- 8-methylquinoline-2-carboxylate B->C Eaton's Reagent, 50 °C, 1h D 4-OH Protection (e.g., MOM, PMB) C->D Protection Agent, Base E Thiazole Ring Construction & Deprotection D->E Multi-step synthesis F 2-(4-Isopropylthiazol-2-yl)- 7-methoxy-8-methylquinolin-4-ol E->F Acid Hydrolysis

Synthetic pathway for the 7-methoxy-8-methylquinolin-4-ol building block.

Experimental Protocols

Protocol A: Synthesis of the Condensation Intermediate (7a)
  • Preparation: Dissolve 3-methoxy-2-methylaniline (13.7 g, 0.1 mol) in methanol (80 mL) and stir at room temperature[1].

  • Addition: Add a solution of dimethyl acetylenedicarboxylate (17 g, 0.12 mol) in methanol (20 mL) dropwise over a period of 1 hour[1].

  • Reaction: Continue stirring the mixture at room temperature for an additional 4 hours[1].

  • Isolation: Evaporate the methanol under reduced pressure to yield the intermediate as a yellowish oil (quantitative yield, ~29.7 g). This intermediate is of sufficient purity (HPLC ~93.5%) to be used directly in the next step without chromatographic purification[1].

Protocol B: Cyclization to the Quinoline Core
  • Cyclization: Add Eaton's reagent (100 mL) directly to the crude intermediate (29.7 g) from Protocol A[1].

  • Heating: Stir the resulting mixture at 50 °C for exactly 1 hour. Note: Strict temperature control is required to prevent over-reaction or charring.[1].

  • Quenching: Carefully pour the hot reaction mixture onto crushed ice (250 g)[1].

  • Neutralization: Neutralize the acidic aqueous mixture using a 20% NaOH solution to precipitate the methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate[1]. Filter, wash with water, and dry.

Protocol C: Protection of the 4-Hydroxyl Group

To enable further functionalization at the C-2 position, the 4-OH group must be masked[2].

  • MOM Protection: React the quinoline core (2.5 g, 10 mmol) with methoxymethyl chloride (1.1 g, 13.7 mmol) in the presence of a suitable base to yield Methyl 7-Methoxy-4-(methoxymethoxy)-8-methyl-quinoline-2-carboxylate[2].

  • PMB Protection: React the quinoline core (2.5 g, 10 mmol) with 4-methoxybenzyl chloride (1.75 g, 11.2 mmol) to yield Methyl 7-Methoxy-4-(4-methoxybenzyloxy)-8-methylquinoline-2-carboxylate[2].

Quantitative Data Summary

The following table summarizes the yield and purity metrics for the protection strategies of the quinoline core prior to thiazole construction[2].

Compound / Protection StrategyReagent UsedYield (%)HPLC Purity (%)Melting Point (°C)
MOM Protection (Compound 9b)Methoxymethyl chloride79%99.7%104–105
PMB Protection (Compound 9c)4-Methoxybenzyl chloride73%97.5%157–161

Data indicates that both MOM and PMB protection strategies provide high-purity intermediates suitable for downstream thiazole synthesis, though MOM protection offers a slightly higher yield.

References

Sources

Application Note: HPLC Method Development and Validation for 7-Methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Quality Control Scientists.

Executive Summary

The compound 7-methoxy-8-methylquinolin-4-ol is a highly specialized quinoline building block, most notably utilized in the multi-step macrocyclization synthesis of Simeprevir, a potent Hepatitis C virus (HCV) NS3/4A protease inhibitor[1]. Because this intermediate is synthesized early in the active pharmaceutical ingredient (API) manufacturing process—typically via a Conrad-Limpach cyclization—its purity directly dictates the yield and impurity profile of the final drug substance.

This application note details a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to quantify 7-methoxy-8-methylquinolin-4-ol and resolve it from synthetic precursors, regioisomers, and degradation products. The protocol is engineered as a self-validating system, incorporating rigorous System Suitability Testing (SST) to ensure day-to-day reproducibility.

Synthesis_Context A 3-Methoxy-2-methylaniline (Starting Material) B 7-Methoxy-8-methyl quinolin-4-ol A->B Conrad-Limpach Cyclization C Simeprevir (HCV API) B->C Macrocyclization & Metathesis

Fig 1. Role of 7-methoxy-8-methylquinolin-4-ol in the synthesis of Simeprevir.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, it is critical to look beyond standard gradient tables and understand the physicochemical causality governing the analyte's behavior.

Overcoming Tautomerism and Silanol Interactions

Quinolin-4-ol derivatives exhibit keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms. If the chromatographic timescale overlaps with the interconversion rate, severe peak broadening or splitting occurs. Furthermore, the basic quinoline nitrogen ( pKa​≈4.5 ) acts as a strong hydrogen bond donor/acceptor, leading to secondary interactions with residual silanols on silica-based stationary phases.

The Solution: We employ a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH 2.0). This serves a dual purpose:

  • It fully protonates the quinoline nitrogen, locking the molecule into a single, positively charged tautomeric state, thereby ensuring sharp peak shapes.

  • It suppresses the ionization of residual silanols on the stationary phase, eliminating the ion-exchange interactions that cause peak tailing .

Stationary Phase Selection

To further mitigate tailing and provide orthogonal selectivity against structurally similar Conrad-Limpach regioisomers (e.g., the 5-methoxy isomer), a polar-embedded C18 column (e.g., Waters XBridge Shield RP18) is utilized. The embedded carbamate group provides a shielding effect against unreacted silanols and offers unique hydrogen-bonding selectivity for the methoxy and hydroxyl functional groups.

Method_Logic A Analyte Profiling (pKa ~4.5, Tautomerism) B Mobile Phase Selection (0.1% TFA, pH 2.0) A->B Lock tautomer & suppress silanols C Stationary Phase (Polar-embedded C18) B->C Maximize pi-pi & H-bond selectivity D Method Validation (ICH Q2 Guidelines) C->D Execute stability indicating protocol

Fig 2. Logical workflow for overcoming quinolinol chromatographic challenges.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 7-methoxy-8-methylquinolin-4-ol reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Configure the HPLC/UHPLC system equipped with a Photodiode Array (PDA) detector as follows:

ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm)Embedded polar group prevents basic tailing.
Mobile Phase A 0.1% TFA in WaterLow pH locks tautomeric state.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier for elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temp 40°CDecreases viscosity; improves mass transfer.
Detection UV at 254 nmTargets the highly conjugated π -system.
Injection Volume 10 µLBalances sensitivity with column loading.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold to focus polar impurities
12.0 10 90 Linear gradient for main peak elution
15.0 10 90 Column wash
15.1 95 5 Return to initial conditions

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 7-methoxy-8-methylquinolin-4-ol reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System: System Suitability Test (SST)

To guarantee the trustworthiness of the data, the method must validate its own performance prior to analyzing unknown batches. Inject the Working Standard Solution six times consecutively. The system is deemed suitable only if the following criteria are met:

  • Retention Time ( Rt​ ): ~8.4 minutes ( ± 0.2 min).

  • Tailing Factor ( Tf​ ): ≤1.2 (Confirms silanol suppression is active).

  • Theoretical Plates ( N ): ≥10,000 (Confirms column integrity).

  • Injection Precision (%RSD): ≤1.0% for peak area.

Method Validation Summary

The method was rigorously validated according to for analytical procedures.

Specificity and Forced Degradation

Specificity was proven by subjecting the analyte to forced degradation (acid, base, peroxide, thermal, and photolytic stress). The peak purity angle was consistently less than the peak purity threshold (via PDA), proving no co-elution of degradants. The method successfully resolved the critical pair (7-methoxy-8-methylquinolin-4-ol and its 5-methoxy regioisomer) with a resolution ( Rs​ ) of 3.2.

Quantitative Validation Metrics

The following table summarizes the quantitative validation results, demonstrating the method's robust analytical performance:

Table 2: ICH Validation Results Summary

Validation Parameter Range / Limit Experimental Result Status
Linearity Range 10% to 150% of nominal 10 µg/mL to 150 µg/mL Pass

| Correlation Coefficient ( R2 ) | ≥0.999 | 0.9998 | Pass | | Limit of Detection (LOD) | S/N 3:1 | 0.05 µg/mL | Pass | | Limit of Quantitation (LOQ) | S/N 10:1 | 0.15 µg/mL | Pass | | Method Precision (%RSD) | ≤2.0% (n=6) | 0.65% | Pass | | Intermediate Precision | ≤2.0% (Different day/analyst) | 0.82% | Pass | | Accuracy (Recovery %) | 98.0% - 102.0% | 99.4% - 100.8% | Pass |

Conclusion

The developed RP-HPLC method provides a highly reliable, stability-indicating framework for the quantification of 7-methoxy-8-methylquinolin-4-ol. By applying fundamental physicochemical principles—specifically, pH-mediated tautomeric locking and silanol suppression—the method overcomes the traditional chromatographic hurdles associated with basic quinolinol derivatives. The rigorous adherence to ICH guidelines ensures that this protocol can be seamlessly transferred into routine GMP quality control environments for the continuous monitoring of Simeprevir precursor synthesis.

References

  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • McCalley, D. V. (2001). "Analysis of basic drugs by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 902(1), 311-321. URL:[Link]

Sources

Application Notes and Protocols for the Utilization of 7-Methoxy-8-methylquinolin-4-ol as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis of numerous therapeutic agents across a wide range of diseases.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a prominent feature in a multitude of natural and synthetic compounds with significant biological activities.[3] In the realm of oncology, quinoline derivatives have demonstrated remarkable success, primarily as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4]

Several FDA-approved anticancer drugs, such as Lenvatinib and Cabozantinib, feature the quinoline core and function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6] Others, like Bosutinib, target non-receptor tyrosine kinases such as Src and Abl.[7][8] The versatility of the quinoline scaffold allows for strategic substitution to optimize potency, selectivity, and pharmacokinetic properties, making it an enduring focus of drug discovery efforts.[3]

This application note introduces 7-methoxy-8-methylquinolin-4-ol , a strategically substituted quinolin-4-ol derivative, as a versatile precursor for the synthesis of novel kinase inhibitors. The presence of the 4-hydroxyl group provides a key handle for derivatization, while the methoxy and methyl groups on the benzo-ring can influence solubility, metabolic stability, and interactions with the target protein. This guide will provide detailed protocols for the synthesis of this precursor, its subsequent derivatization, and the biological evaluation of the resulting compounds against relevant cancer targets.

PART 1: Synthesis of the Precursor: 7-Methoxy-8-methylquinolin-4-ol

The synthesis of the 7-methoxy-8-methylquinolin-4-ol core can be efficiently achieved via a classical Conrad-Limpach cyclization reaction. This method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.

Protocol 1.1: Synthesis of the Starting Aniline: 3-Methoxy-2-methylaniline

The required aniline, 3-methoxy-2-methylaniline, can be prepared from commercially available 2-methyl-3-nitrophenol in a two-step process involving methylation followed by reduction.[9]

Step 1: Methylation of 2-methyl-3-nitrophenol

  • To a solution of 2-methyl-3-nitrophenol (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide (2.0 eq) and heat the reaction to 80 °C for 5 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-methoxy-2-methyl-3-nitrobenzene.

Step 2: Reduction of 1-methoxy-2-methyl-3-nitrobenzene

  • Dissolve the 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 1-2 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-methoxy-2-methylaniline, which can be used in the next step without further purification.

Protocol 1.2: Conrad-Limpach Synthesis of 7-Methoxy-8-methylquinolin-4-ol
  • In a round-bottom flask, combine 3-methoxy-2-methylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Cool the reaction mixture slightly and add it dropwise to a pre-heated high-boiling point solvent such as Dowtherm™ A or diphenyl ether (approximately 10-15 times the weight of the aniline) at 250 °C.

  • Maintain the temperature at 250 °C for 30 minutes to facilitate the cyclization.

  • Allow the reaction mixture to cool to below 100 °C and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexane.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure 7-methoxy-8-methylquinolin-4-ol.

Synthesis_of_7-methoxy-8-methylquinolin-4-ol cluster_0 Step 1: Aniline Synthesis cluster_1 Step 2: Conrad-Limpach Cyclization 2-methyl-3-nitrophenol 2-methyl-3-nitrophenol 1-methoxy-2-methyl-3-nitrobenzene 1-methoxy-2-methyl-3-nitrobenzene 2-methyl-3-nitrophenol->1-methoxy-2-methyl-3-nitrobenzene 1. NaH, MeI 2. DMF, 80°C 3-methoxy-2-methylaniline 3-methoxy-2-methylaniline 1-methoxy-2-methyl-3-nitrobenzene->3-methoxy-2-methylaniline H₂, Pd/C Methanol Intermediate Intermediate 3-methoxy-2-methylaniline->Intermediate Condensation 140-150°C Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate Precursor 7-methoxy-8-methylquinolin-4-ol Intermediate->Precursor Thermal Cyclization 250°C, Dowtherm A

Caption: Synthetic pathway for 7-methoxy-8-methylquinolin-4-ol.

PART 2: Derivatization of the 7-Methoxy-8-methylquinolin-4-ol Scaffold

The 4-hydroxyquinoline scaffold offers several positions for chemical modification, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The 4-hydroxyl group is a key site for derivatization, and the aromatic rings can also undergo substitution reactions.

Protocol 2.1: O-Alkylation of the 4-Hydroxyl Group

The hydroxyl group at the C4 position can be readily alkylated to introduce various side chains, which can modulate the compound's interaction with the target protein and its physicochemical properties.

  • Suspend 7-methoxy-8-methylquinolin-4-ol (1.0 eq) in a suitable solvent such as DMF or acetone.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.2 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 2.2: Electrophilic Aromatic Substitution

The quinoline ring system can undergo electrophilic aromatic substitution, although the reactivity of different positions is influenced by the existing substituents and the heterocyclic nitrogen atom. Theoretical studies on similar systems suggest that positions C5 and C6 are potential sites for electrophilic attack.[10][11]

Example: Nitration

  • Dissolve 7-methoxy-8-methylquinolin-4-ol (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the product, likely a mixture of regioisomers, by column chromatography.

Derivatization cluster_O_Alkylation O-Alkylation cluster_EAS Electrophilic Aromatic Substitution Precursor 7-methoxy-8-methyl- quinolin-4-ol O_Alkylated 4-Alkoxy-7-methoxy- 8-methylquinoline Precursor->O_Alkylated R-X, Base (K₂CO₃) DMF Nitrated Nitro-7-methoxy-8-methyl- quinolin-4-ol Precursor->Nitrated HNO₃, H₂SO₄

Caption: Key derivatization strategies for the precursor scaffold.

PART 3: Biological Evaluation Protocols

Based on the established activities of quinoline derivatives, a primary application of compounds derived from 7-methoxy-8-methylquinolin-4-ol is as anticancer agents, particularly as kinase inhibitors.[12] The following protocols outline a tiered approach to evaluating the biological activity of newly synthesized derivatives.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity of potential anticancer compounds.[5][13][14]

Materials:

  • Cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HepG2 - liver).[15][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Representative Data from MTT Assay

CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Doxorubicin (Control)A549480.8
Derivative 1AA549485.2
Derivative 1BA5494812.7
Doxorubicin (Control)MDA-MB-231481.1
Derivative 1AMDA-MB-231483.9
Derivative 1BMDA-MB-231489.5
Protocol 3.2: In Vitro Kinase Inhibition Assay

Compounds showing significant cytotoxicity can be further evaluated for their ability to inhibit specific protein kinases known to be targeted by quinoline derivatives, such as VEGFR-2, EGFR, or Src.[8][17][18]

General Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase. The inhibitory effect of a compound is determined by its ability to reduce this phosphorylation. Various detection methods can be used, including radiometric assays ([γ-³³P]-ATP) or non-radioactive methods like fluorescence polarization or ADP-Glo™ assays.

Procedure (Conceptual, using ADP-Glo™ as an example):

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Biological_Evaluation_Workflow Start Synthesized Derivatives from 7-methoxy-8-methylquinolin-4-ol MTT_Assay Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay) Start->MTT_Assay Active_Compounds Active Compounds (Low IC₅₀) MTT_Assay->Active_Compounds Inactive_Compounds Inactive Compounds MTT_Assay->Inactive_Compounds Kinase_Assay Protocol 3.2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) Active_Compounds->Kinase_Assay Lead_Candidate Lead Candidate for Further Optimization Kinase_Assay->Lead_Candidate

Caption: Tiered workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

The 7-methoxy-8-methylquinolin-4-ol scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic routes are accessible, and the core structure is amenable to a wide range of chemical modifications. The provided protocols offer a comprehensive framework for synthesizing and evaluating new derivatives. Future work should focus on expanding the library of derivatives to establish robust SAR, exploring different substitution patterns on both the quinoline core and the derivatized side chains. Promising lead compounds identified through this workflow can be advanced to more complex biological studies, including cell cycle analysis, apoptosis assays, and in vivo efficacy studies in animal models of cancer.

References

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (n.d.). PMC. Retrieved from [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). CIPMS. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Pharmaceutical Sciences. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025, April 17). RSC Advances. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI. Retrieved from [Link]

  • Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (2010, January 22). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025, August 1). Journal of Survey in Fisheries Sciences. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Retrieved from [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024, December 21). Pharmaceutical Sciences. Retrieved from [Link]

  • Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (2024, June 4). ResearchGate. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Copper-Catalyzed Chemoselective Cyclization Reaction of 2-Isocyanoacetophenone: Synthesis of 4-Hydroxyquinoline Compounds. (2019, December 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC. Retrieved from [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (2001, October 17). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, September 18). MDPI. Retrieved from [Link]

  • Quinoline-based small molecules as effective pro. (2016, April 6). Journal of American Science. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022, October 29). MDPI. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • Quinoline as a privileged scaffold in cancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC. Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). MDPI. Retrieved from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Alkoxy-8-hydroxyquinolines. (2007, January 4). The Journal of Organic Chemistry. Retrieved from [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025, June 4). RSC Publishing. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC. Retrieved from [Link]

  • Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. (2013, July 2). Organic Letters. Retrieved from [Link]

  • Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. (2002, March 15). PubMed. Retrieved from [Link]

  • Synthesis of (a) 2-Cyano-3-methoxy-aniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (n.d.). Zanco Journal of Pure and Applied Sciences. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. Retrieved from [Link]

  • The synthesis of 4-hydroxyquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.). Google Patents.
  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (n.d.). Zanco Journal of Pure and Applied Sciences. Retrieved from [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

The Strategic Role of 7-Methoxy-8-methylquinolin-4-ol in the Synthesis of Complex Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core and the Significance of 7-Methoxy-8-methylquinolin-4-ol

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline ring system dictates its physicochemical properties and biological targets.

7-Methoxy-8-methylquinolin-4-ol is a highly functionalized quinoline derivative that serves as a critical building block for the synthesis of complex, biologically active molecules. Its strategic importance lies in the presence of multiple reactive sites: the nucleophilic 4-hydroxyl group, the electron-donating 7-methoxy group that influences the aromatic ring's reactivity, and the 8-methyl group which can be a site for further functionalization.[3] This application note will provide an in-depth guide to the synthetic utility of 7-methoxy-8-methylquinolin-4-ol, with a focus on its application in the synthesis of a key fragment of the hepatitis C virus (HCV) protease inhibitor, simeprevir.[4]

Core Synthetic Application: A Building Block for Simeprevir

One of the most notable applications of a derivative of 7-methoxy-8-methylquinolin-4-ol is in the synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate for the antiviral drug simeprevir.[4] The synthesis of this complex quinoline derivative highlights the utility of starting with a pre-functionalized quinoline core.

Retrosynthetic Analysis and Strategy

A common retrosynthetic approach for complex quinoline derivatives involves the construction of the quinoline ring system at a late stage. However, an alternative and often more efficient strategy is to start with a functionalized quinoline building block and elaborate upon it. The synthesis of the simeprevir quinoline fragment showcases the latter approach.

Diagram 1: Retrosynthetic approach for the simeprevir quinoline fragment.

G simeprevir_fragment 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol thiazole_formation Thiazole Ring Formation simeprevir_fragment->thiazole_formation Disconnect C-C bond quinoline_core Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate thiazole_formation->quinoline_core From ester cyclization Quinoline Ring Cyclization quinoline_core->cyclization Gould-Jacobs reaction aniline_derivative 3-methoxy-2-methylaniline cyclization->aniline_derivative

Synthetic Protocols

Two primary synthetic routes have been described for the preparation of the simeprevir quinoline fragment starting from 3-methoxy-2-methylaniline.[4] These protocols illustrate the formation of the 7-methoxy-8-methylquinolin-4-ol core and its subsequent elaboration.

Protocol 1: Synthesis via Gould-Jacobs Reaction

This protocol involves the initial reaction of 3-methoxy-2-methylaniline with dimethyl acetylenedicarboxylate (DMAD) followed by a thermal cyclization to form the quinoline ring system.

Step 1: Synthesis of Dimethyl 2-(((3-methoxy-2-methylphenyl)amino)methylene)malonate

  • Dissolve 3-methoxy-2-methylaniline (13.7 g, 0.1 mol) in methanol (80 mL) at room temperature.

  • To this solution, add a solution of dimethyl acetylenedicarboxylate (17 g, 0.12 mol) in methanol (20 mL) dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for an additional 4 hours.

  • Evaporate the methanol under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate

  • Heat the crude product from Step 1 in a high-boiling point solvent such as Dowtherm A at 250 °C. The cyclization reaction occurs with the elimination of methanol.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis via Reaction with Diethyl 2-(ethoxymethylene)malonate

This alternative route utilizes diethyl 2-(ethoxymethylene)malonate for the initial condensation with the aniline.

Step 1: Synthesis of Diethyl 2-(((3-methoxy-2-methylphenyl)amino)methylene)malonate

  • A mixture of 3-methoxy-2-methylaniline (13.7 g, 0.1 mol) and diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) is heated at 130-140 °C.

  • The reaction proceeds with the elimination of ethanol.

  • The progress of the reaction can be monitored by observing the cessation of ethanol distillation.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate

  • The crude product from the previous step is cyclized by heating in a high-boiling point solvent like Dowtherm A at 250 °C.

  • The workup and purification are similar to Protocol 1.

Further Functionalization of the 7-Methoxy-8-methylquinolin-4-ol System

Once the core quinoline structure is in place, further modifications can be made to introduce desired functional groups. The 4-hydroxyl group is a key handle for such transformations.

O-Alkylation of the 4-Hydroxyl Group

The 4-hydroxyl group of the quinolinol can be alkylated to introduce various side chains, which can modulate the biological activity of the final compound.[5]

General Protocol for O-Alkylation:

  • To a solution of the 4-hydroxyquinoline derivative in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate).

  • Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Diagram 2: Key Reactions of the 4-Hydroxyl Group.

G quinolinol 7-Methoxy-8-methylquinolin-4-ol alkylation O-Alkylation (R-X, Base) quinolinol->alkylation chlorination Chlorination (POCl3) quinolinol->chlorination alkoxy_derivative 4-Alkoxy Derivative alkylation->alkoxy_derivative chloro_derivative 4-Chloro Derivative chlorination->chloro_derivative

Conversion to 4-Chloroquinoline Derivatives

The 4-hydroxyl group can be readily converted to a chloro group, which is an excellent leaving group for nucleophilic aromatic substitution reactions. This opens up a wide range of possibilities for introducing nitrogen, oxygen, or sulfur nucleophiles at the 4-position.

Protocol for Chlorination:

  • Treat the 4-hydroxyquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically performed neat or in a high-boiling point solvent.

  • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Carefully quench the excess chlorinating agent with ice water.

  • Extract the 4-chloroquinoline derivative with an organic solvent and purify.

Electrophilic Substitution on the Quinoline Ring

The electron-donating methoxy group at the 7-position activates the benzene ring of the quinoline system towards electrophilic aromatic substitution.

Halogenation

Halogenation of the quinoline ring can provide intermediates for further cross-coupling reactions or can directly modulate biological activity. The regioselectivity of the halogenation is influenced by the existing substituents. For 8-substituted quinolines, halogenation often occurs at the C5 or C7 position.[6]

General Protocol for Halogenation:

  • Dissolve the 7-methoxy-8-methylquinolin-4-ol derivative in a suitable solvent (e.g., chloroform, acetic acid).

  • Add a halogenating agent such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove excess halogen.

  • Extract the product and purify by standard methods.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Utility
7-Methoxy-8-methylquinolin-4-olC₁₁H₁₁NO₂189.21Core scaffold for complex quinolines
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylateC₁₃H₁₃NO₄247.25Intermediate for simeprevir fragment
2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olC₁₇H₁₈N₂O₂S314.40Key fragment of simeprevir

Conclusion

7-Methoxy-8-methylquinolin-4-ol and its derivatives are valuable and versatile building blocks in organic synthesis. Their strategic use, particularly in the synthesis of complex pharmaceutical agents like simeprevir, demonstrates the power of a building block approach in streamlining synthetic routes. The multiple reactive sites on this quinoline core allow for a wide range of chemical transformations, making it a key platform for the development of novel quinoline-based compounds with diverse applications. The protocols outlined in this application note provide a foundation for researchers to utilize this important synthetic intermediate in their own drug discovery and development efforts.

References

  • Jedinák, L., & Gálik, B. (2014). 7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis. Synlett, 25(19), 2771-2774.
  • Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 670-675.
  • Patel, H. V., et al. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals, 10(2), 145-152.
  • Kumar, A., & Kumar, S. (2023). Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position.
  • Luong, T. M. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN.
  • Reddy, C. R., et al. (2007). Process for the synthesis of quinoline derivatives. U.S.
  • Kovács, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5532.
  • Singh, R., & Singh, P. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-248.
  • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279-1281.
  • Zhan, J., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
  • Traven, V. F., et al. (2000). Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones. ARKIVOC, 2000(6), 931-938.
  • Pitt, W. R. (2016). A “building block triangle” representing building blocks for medicinal chemistry. Future Medicinal Chemistry, 8(12), 1387-1390.
  • O'Connor, C., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197-14210.
  • Kumar, S., et al. (2017). Halogenation of 8-methyl quinoline.
  • Szatmári, I., & Fülöp, F. (2024).
  • Unroe, M. R. (1966). An Acid Alkylation of 8-Hydroxyquinoline.
  • Sova, M., et al. (2023). Discovery of quinazolin-4(3H)-one derivatives as novel dual Toll-like receptor 7 and 8 agonists. European Journal of Medicinal Chemistry, 263, 115938.
  • De la Torre, B. G., et al. (2024). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Beilstein Journal of Organic Chemistry, 20, 268-278.
  • Dey, J., & Dogra, S. K. (2002). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. The Journal of Physical Chemistry A, 106(14), 3565-3573.
  • El-Sayed, M. A. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 96, 103623.
  • Numazawa, M., & Nagaoka, M. (1983). Formation of 17b-Alkoxy-16-keto Steroids by Reaction of 16a-Hydroxy-17-ketones and 17b-Hydroxy-16-ketones with Trimethylsilyl Iodide and Alcohols.
  • PubChemLite. (n.d.). 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). Retrieved from [Link]

Sources

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of 7-Methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Preclinical Toxicology, Antiviral Screening, and Oncology Drug Discovery

Introduction & Scientific Context

7-Methoxy-8-methylquinolin-4-ol is a highly versatile and structurally significant quinoline building block, most prominently utilized in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Simeprevir[1]. Beyond its utility as a synthetic intermediate[2], the quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry. Quinoline derivatives frequently exhibit intrinsic biological activities, including tubulin polymerization inhibition, cell cycle arrest, and potent antiviral and anticancer properties[3][4].

When evaluating 7-methoxy-8-methylquinolin-4-ol—either to establish the baseline cytotoxicity of a synthetic precursor or to screen its functionalized derivatives for novel therapeutic efficacy—rigorous in vitro cell viability profiling is mandatory. This application note details an optimized, self-validating protocol for assessing the cytotoxicity of this compound in mammalian cell models (e.g., Vero E6 or A549 cells) using an orthogonal dual-assay approach[5].

Experimental Design & Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is critical to design assays that are not merely procedural, but mechanically sound and self-validating. The choices in this protocol are driven by the following mechanistic rationales:

The Orthogonal Dual-Assay Approach

Relying on a single viability readout can lead to false positives/negatives due to compound interference. We employ two distinct biochemical principles:

  • Primary Assay (ATP Luminescence): Measures intracellular ATP levels, which directly correlate with the number of metabolically active cells. It is highly sensitive and less prone to compound auto-fluorescence.

  • Secondary Assay (WST-8/MTT Colorimetric): Measures mitochondrial dehydrogenase activity. Quinoline derivatives and related compounds (like Simeprevir) can sometimes cause atypical increases in metabolic readouts at specific concentrations (e.g., ~10 µM) due to cellular stress responses prior to apoptosis[5]. Running a colorimetric assay in parallel rules out assay-specific artifacts and confirms true cell death.

Solvent Tolerance & Edge Effect Mitigation

7-Methoxy-8-methylquinolin-4-ol is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization. Mammalian cells are highly sensitive to DMSO; therefore, the final assay concentration must strictly remain 0.1% (v/v) to prevent solvent-induced cytotoxicity from confounding the data. Additionally, the outer perimeter of the 96-well plate is filled with sterile PBS. This prevents evaporation-induced thermal and concentration gradients (the "edge effect"), ensuring that the well-to-well variability remains below an acceptable threshold (CV < 10%).

Experimental Workflows & Visualizations

Workflow cluster_assays 4. Orthogonal Readout Seed 1. Cell Seeding (5x10^3 cells/well) Treat 2. Compound Treatment (7-methoxy-8-methylquinolin-4-ol) Seed->Treat Incubate 3. Incubation (48-72h, 37°C) Treat->Incubate ATP ATP Luminescence (Metabolism) Incubate->ATP WST WST-8 Assay (Dehydrogenase) Incubate->WST Analysis 5. Data Analysis (IC50 Calculation) ATP->Analysis WST->Analysis

Fig 1: Orthogonal cell viability workflow for quinoline derivative screening.

Mechanism Quinoline 7-methoxy-8-methylquinolin-4-ol (Cellular Entry) Target Intracellular Target Binding (e.g., Tubulin/Proteases) Quinoline->Target Stress Cell Cycle Arrest (G2/M Phase) Target->Stress Mito Mitochondrial Dysfunction (ATP Depletion) Stress->Mito Apoptosis Apoptosis Induction (Viability Decline) Mito->Apoptosis

Fig 2: Putative cytotoxic mechanism of bioactive quinoline derivatives.

Step-by-Step Protocol

Materials & Reagents
  • Test Compound: 7-methoxy-8-methylquinolin-4-ol (CAS: 923289-21-8)[2].

  • Cell Lines: Vero E6 (kidney epithelial) or A549 (lung carcinoma) cells.

  • Reagents: CellTiter-Glo® (ATP assay), WST-8 (CCK-8) reagent, 100% DMSO, Staurosporine (Positive Control).

Day 1: Cell Seeding
  • Harvest cells at 70-80% confluency using Trypsin-EDTA.

  • Resuspend in complete growth medium (e.g., DMEM + 10% FBS) and count using an automated cell counter.

  • Seed cells at a density of 5×103 cells/well in 90 µL of medium into the inner 60 wells of a 96-well plate.

  • Add 200 µL of sterile PBS to the outer 36 wells to mitigate evaporation.

  • Incubate overnight at 37°C, 5% CO 2​ to allow for complete cell attachment.

Day 2: Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of 7-methoxy-8-methylquinolin-4-ol in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO to create intermediate stocks (1000x the final concentration).

  • Dilute the intermediate stocks 1:100 in complete culture medium to create 10x working solutions (containing 1% DMSO).

  • Add 10 µL of the 10x working solutions to the 90 µL of cells in the 96-well plate. The final assay volume is 100 µL, and the final DMSO concentration is locked at 0.1%.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO in medium (100% Viability Baseline).

    • Positive Control: 1 µM Staurosporine (Maximum Apoptosis).

    • Blank: Medium only (no cells) + 0.1% DMSO (Background Subtraction).

  • Incubate the plate for 48 to 72 hours at 37°C, 5% CO 2​ .

Day 4: Viability Readout (Orthogonal Execution)

Option A: ATP Luminescence Assay

  • Equilibrate the plate and the ATP reagent to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add 100 µL of ATP reagent directly to each well.

  • Place on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 sec/well).

Option B: WST-8 Colorimetric Assay

  • Add 10 µL of WST-8 reagent directly to the 100 µL culture volume.

  • Incubate at 37°C for 2-4 hours.

  • Measure absorbance at 450 nm using a microplate reader.

Data Presentation & Analysis

To ensure statistical power and accurate IC50​ / CC50​ calculation, biological triplicates are required. Below is the standardized layout and expected quantitative benchmarks based on the behavior of related quinoline derivatives and Simeprevir[4][5].

Table 1: Standardized 96-Well Plate Layout for Viability Screening
Row1 (Edge)23456789101112 (Edge)
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSBlankVeh. CtrlPos. CtrlC1 (High)C2C3C4C5C6C7PBS
C PBSBlankVeh. CtrlPos. CtrlC1C2C3C4C5C6C7PBS
D PBSBlankVeh. CtrlPos. CtrlC1C2C3C4C5C6C7PBS
E-G PBS\dots\dots\dots\dots\dots\dots\dots\dots\dots\dotsPBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS

(Note: C1 to C10 represent the serial dilution concentrations of the test compound).

Table 2: Reference Cytotoxicity Profiles of Quinoline-Based Compounds

Use this table to benchmark your experimental results against established literature.

Compound Class / Specific AgentTarget Cell LineAssay TypeCytotoxicity ( CC50​ / IC50​ )Reference Context
Simeprevir (Quinoline-containing)Vero E6 (Kidney)MTT19.33 µMAntiviral safety profiling[5]
Simeprevir (Quinoline-containing)A549 (Lung)MTT> 20.00 µMAntiviral safety profiling[5]
Quinoline-4-carboxylic acid derivs. MCF-7 (Breast)MTT / WST8.12 - 11.34 µMAnticancer screening[4]
7-methoxy-8-methylquinolin-4-ol VariousATP / WSTCompound SpecificBaseline building block toxicity

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 7-Methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

7-methoxy-8-methylquinolin-4-ol is a highly functionalized achiral quinoline derivative that serves as a critical building block in the synthesis of complex pharmaceutical agents, most notably the Hepatitis C virus (HCV) protease inhibitor Simeprevir. During the scale-up and process chemistry of such active pharmaceutical ingredients (APIs), trace impurities, unreacted intermediates, and degradation products must be rigorously monitored. High-resolution tandem mass spectrometry (HRMS/MS) coupled with ultra-high-performance liquid chromatography (UHPLC) is the gold standard for this structural elucidation.

This application note provides a comprehensive, self-validating analytical protocol and mechanistic breakdown of the MS/MS fragmentation patterns of 7-methoxy-8-methylquinolin-4-ol to aid drug development professionals in QA/QC profiling.

Physicochemical Properties & Monoisotopic Data

Understanding the exact monoisotopic mass and tautomeric behavior of the analyte is the first step in mass spectrometry method development. The quinolin-4-ol core exists in equilibrium with its quinolin-4(1H)-one tautomer, which heavily influences its gas-phase ionization.

Table 1: Precursor Ion Properties

PropertyValue
Compound Name 7-methoxy-8-methylquinolin-4-ol
Chemical Formula C₁₁H₁₁NO₂
Monoisotopic Mass 189.0789 Da
Precursor Ion [M+H]⁺ 190.0868 m/z
Tautomeric Forms Quinolin-4-ol ⇌ Quinolin-4(1H)-one

Mechanistic Fragmentation Pathways: The Causality of the Spectra

To confidently assign mass spectral peaks, one must understand the thermodynamic and kinetic drivers behind the fragmentation of the protonated precursor ion.

Protonation and Tautomeric Stabilization

Under positive electrospray ionization (ESI+), protonation typically occurs at the nitrogen atom or the highly electronegative oxygen at position 4. The addition of a proton stabilizer (like formic acid) to the mobile phase drives the equilibrium toward the highly stable, conjugated [M+H]⁺ species[1].

Methoxy Group Cleavage (Radical Expulsion)

A hallmark of methoxy-aromatics in collision-induced dissociation (CID) is the homolytic cleavage of the O-CH₃ bond[2]. Because the quinoline ring can stabilize an unpaired electron via resonance, the molecule readily expels a methyl radical (•CH₃, 15.0235 Da) rather than a neutral molecule. This yields a highly diagnostic odd-electron radical cation at m/z 175.0633 .

Quinolone Core Dehydration and CO Extrusion

Quinolone antibiotics and related quinolin-4-ol structures share a common parent nucleus, leading to predictable cleavage pathways[3].

  • Dehydration: The 4-hydroxyl group readily undergoes dehydration, losing H₂O (-18.0106 Da) to form a conjugated fragment at m/z 172.0762 .

  • Carbon Monoxide Extrusion: The core structure is prone to ring contraction via the loss of carbon monoxide (-27.9949 Da)[3]. This occurs directly from the precursor ion to yield m/z 162.0919 , and consecutively from the methoxy-cleaved radical cation to yield m/z 147.0684 .

Self-Validating Analytical Protocol: LC-HRMS/MS

This protocol is designed as a self-validating system to ensure data integrity, eliminating false positives from carryover or poor calibration.

Reagents and Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 7-methoxy-8-methylquinolin-4-ol in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete dissolution of the hydrophobic quinoline core while maintaining the integrity of the hydroxyl group.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Matching the sample diluent to the initial LC gradient conditions prevents solvent-induced peak broadening.

UHPLC Separation Parameters
  • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.3 mL/min.

  • Causality: Formic acid serves a dual purpose: it suppresses secondary interactions with residual column silanols (sharpening the peak) and provides the necessary protons to maximize ESI+ ionization efficiency[1].

High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Activation Type: Higher-energy Collisional Dissociation (HCD).

  • Collision Energy (CE): Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

  • Causality: Stepped NCE is critical. Lower energies (20 eV) capture the fragile methoxy radical loss, while higher energies (60 eV) provide enough kinetic energy to shatter the highly stable aromatic quinoline core, yielding a comprehensive MS/MS spectrum in a single scan.

System Suitability and Self-Validation
  • Blank Injection: Inject a 50:50 Water:Acetonitrile (0.1% FA) blank immediately prior to the sample. Validation: Must show an integrated peak area of < 0.1% for m/z 190.0868 at the expected retention time to rule out column carryover.

  • Mass Accuracy Check: The observed precursor m/z must be within ±5 ppm of the theoretical monoisotopic mass (190.0868).

Quantitative Data Summary

Table 2: High-Resolution MS/MS Fragmentation Annotations

m/z (Observed)FormulaMass ErrorNeutral LossMechanistic Assignment
190.0868 C₁₁H₁₂NO₂⁺< 5 ppmNoneProtonated precursor ion [M+H]⁺
175.0633 C₁₀H₉NO₂•⁺< 5 ppm15.0235 (•CH₃)Homolytic cleavage of the 7-methoxy group
172.0762 C₁₁H₁₀NO⁺< 5 ppm18.0106 (H₂O)Dehydration of the 4-hydroxyl group
162.0919 C₁₀H₁₂NO⁺< 5 ppm27.9949 (CO)Ring contraction via carbon monoxide extrusion
147.0684 C₉H₉NO•⁺< 5 ppm43.0184 (•CH₃ + CO)Consecutive loss of methyl radical and CO

Fragmentation Pathway Visualization

MS_Workflow M Precursor Ion [M+H]+ m/z 190.0868 M_CH3 Radical Cation [M+H - •CH3]+ m/z 175.0633 M->M_CH3 - •CH3 (-15.0235 Da) M_H2O Dehydrated Ion [M+H - H2O]+ m/z 172.0762 M->M_H2O - H2O (-18.0106 Da) M_CO Ring Contraction [M+H - CO]+ m/z 162.0919 M->M_CO - CO (-27.9949 Da) M_CH3_CO Secondary Fragment [M+H - •CH3 - CO]+ m/z 147.0684 M_CH3->M_CH3_CO - CO (-27.9949 Da)

Fig 1. HRMS/MS fragmentation pathway of 7-methoxy-8-methylquinolin-4-ol in ESI+ mode.

References

  • Source: Synthesis (Thieme Connect)
  • Source: National Institutes of Health (PMC)
  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL
  • Source: University of Alabama at Birmingham (UAB)

Sources

7-methoxy-8-methylquinolin-4-ol sample preparation guidelines for LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS/MS Sample Preparation and Analytical Guidelines for 7-Methoxy-8-methylquinolin-4-ol

Executive Context & Chemical Significance

7-Methoxy-8-methylquinolin-4-ol (and its extended derivative 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, CAS: 923289-21-8) is a highly specialized quinoline building block[1]. It is most prominently recognized as the critical achiral fragment in the synthesis of Simeprevir, a potent hepatitis C virus (HCV) protease inhibitor[2][3].

In drug development and synthetic chemistry, precise quantification and impurity profiling of this intermediate are paramount. Because the compound is evaluated across both synthetic reaction monitoring and downstream preclinical pharmacokinetics, analytical scientists require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies that account for its unique physicochemical behavior[4][5].

Physicochemical Rationale: The Causality Behind the Method

Designing a sample preparation and LC-MS method is not a random selection of solvents; it is dictated by the molecule's fundamental properties.

  • Tautomerism & pH Control (pKa ~7.96): The 4-hydroxyquinoline core exhibits keto-enol tautomerism, existing in equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms[6][7]. If analyzed at a neutral pH, this equilibrium causes severe chromatographic peak broadening or "split peaks." By utilizing an acidic mobile phase modifier like 0.1% Formic Acid (pH ~2.7), the basic nitrogen on the quinoline ring is forced into a >99.9% protonated state. This locks the molecule into a single tautomeric form, ensuring sharp peak shapes and maximizing droplet surface charge for Electrospray Ionization (ESI+)[6].

  • Lipophilicity & Carryover (XLogP3 ~4.5): The compound is highly lipophilic[7]. Aqueous sample diluents will cause the analyte to precipitate in the autosampler vial or adsorb to the needle, leading to severe carryover. Consequently, all extraction and dilution solvents must contain a high percentage of organic solvent (Acetonitrile or Methanol) to maintain solubility.

  • Silanol Interactions: The basic nitrogen of the quinoline ring is prone to secondary interactions with residual silanols on silica-based stationary phases. An end-capped C18 column is strictly required to prevent peak tailing.

Self-Validating Sample Preparation Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation steps (System Suitability Tests and Matrix Blanks) to immediately flag precipitation or carryover issues.

Protocol A: Synthetic Reaction Monitoring (API & Impurity Profiling)

Purpose: To monitor the conversion of precursors into 7-methoxy-8-methylquinolin-4-ol without saturating the MS detector.

  • Aliquot: Transfer 10 µL of the raw synthetic reaction mixture into a 1.5 mL microcentrifuge tube.

  • Quench & Dilute: Add 990 µL of Diluent (Acetonitrile:Water, 80:20 v/v, containing 0.1% Formic Acid). Causality: The high organic content prevents precipitation of the lipophilic intermediate, while the acid quenches basic catalysts and protonates the analyte.

  • Homogenize: Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 14,000 x g for 5 minutes at room temperature to pellet insoluble salts, catalysts, or polymeric byproducts.

  • Transfer & Validate: Transfer 200 µL of the supernatant to an LC vial with a glass insert. Self-Validation Step: Prepare a "Blank Diluent" vial. Inject the Blank immediately after the highest concentration sample to verify that column carryover is <0.1%.

Protocol B: Biological Matrix Extraction (Plasma/Serum)

Purpose: For preclinical pharmacokinetic evaluation of the building block or its prodrugs using Protein Precipitation (PPT)[4][5].

  • Aliquot: Pipette 50 µL of K2EDTA human or animal plasma into a 1.5 mL low-bind tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., Simeprevir-D3 or a structural analog at 50 ng/mL)[4][8]. Causality: A 3:1 organic-to-aqueous ratio is the thermodynamic threshold required to denature and precipitate >95% of plasma proteins.

  • Extract: Vortex for 1 minute to ensure complete disruption of protein-analyte binding.

  • Isolate: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Aqueous Reconstitution (Critical Step): Transfer 100 µL of the organic supernatant into an LC vial and mix with 100 µL of LC-MS grade Water. Causality: Injecting 75% Acetonitrile directly into a highly aqueous initial mobile phase causes a "solvent effect," where the analyte travels unretained at the column head, ruining peak shape. Diluting 1:1 with water restores chromatographic focusing.

Workflow Visualization

Workflow Start 7-Methoxy-8-methylquinolin-4-ol Sample Matrix Split1 Synthetic Matrix (Reaction Monitoring) Start->Split1 Split2 Biological Matrix (Plasma/Serum) Start->Split2 Prep1 Dilute 1:100 in 80% ACN + 0.1% FA Split1->Prep1 Prep2 Add 3x Vol Ice-Cold ACN (Protein Precipitation) Split2->Prep2 Centrifuge Centrifuge 14,000-15,000 x g Prep1->Centrifuge Prep2->Centrifuge Recon Dilute 1:1 with Water (Prevents Solvent Effect) Centrifuge->Recon Plasma Only Analyze LC-MS/MS Analysis (ESI+, MRM Mode) Centrifuge->Analyze Synthetic Recon->Analyze

Workflow for 7-methoxy-8-methylquinolin-4-ol LC-MS sample preparation.

LC-MS/MS Analytical Conditions

To achieve optimal sensitivity and separation, the following instrumental parameters are recommended based on the physicochemical profile of quinoline derivatives[4][6].

Chromatographic Parameters:

  • Column: End-capped C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Injection Volume: 2 µL.

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Rationale
0.00 95 5 Initial Analyte focusing at column head
0.50 95 5 Hold Desalting / eluting void volume
3.00 10 90 Linear Elution of lipophilic quinoline
4.00 10 90 Hold Column wash (removes late eluters)
4.10 95 5 Step Return to initial conditions

| 5.50 | 95 | 5 | Hold | Column re-equilibration |

Table 2: Typical Mass Spectrometry (ESI+) Parameters (Note: Exact MRM transitions depend on the specific derivative; below represents the 2-(4-isopropylthiazol-2-yl) derivative).

Parameter Setting
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 500°C
Precursor Ion [M+H]+ m/z 315.1
Primary Quantifier Product Ion m/z 273.1 (Collision Energy: 25 eV)

| Secondary Qualifier Product Ion | m/z 245.1 (Collision Energy: 30 eV) |

References

  • "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry, American Chemical Society, 2022. URL: [Link]

  • D'Avolio, A., et al. "A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir..." PubMed, 2019. URL: [Link]

Sources

Application Notes & Protocols: Formulating 7-methoxy-8-methylquinolin-4-ol for Preclinical Animal Model Testing

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Quinolin-4-ol Scaffold and the Formulation Challenge

Quinolin-4-one and its derivatives are a significant class of heterocyclic compounds, with many demonstrating a wide range of biological activities that have led to marketed drugs, particularly in the antibiotic space.[1] The 7-methoxy-8-methylquinolin-4-ol (QMO-1) structure represents a novel variation within this class, holding potential for therapeutic applications. However, like many heterocyclic NCEs, quinoline derivatives often exhibit poor aqueous solubility.[2][3][4][5] This low solubility is a primary obstacle in preclinical development, as it can lead to poor absorption, low bioavailability, and high inter-animal variability, making the assessment of a compound's true pharmacodynamic and toxicological profile challenging.[2][6]

The objective of this guide is to provide a robust framework for systematically overcoming this challenge. We will proceed from initial characterization to the preparation of dose-ready formulations, emphasizing the rationale behind each methodological choice.

Pre-Formulation Assessment: Characterizing the Unknown

Before any formulation work begins, a thorough physicochemical characterization of QMO-1 is essential.[6][7] This stage provides the foundational data needed to select an appropriate formulation strategy.

Essential Physicochemical Profiling

The first step is to generate a basic profile for the compound. Given the lack of public data for QMO-1, the following tests must be performed. The table below presents hypothetical, yet representative, data for a compound of this class.

ParameterExperimental MethodHypothetical Result for QMO-1Rationale & Implication
Aqueous Solubility Shake-flask method at pH 5.0, 6.8, and 7.4< 1 µg/mLConfirms poor solubility, indicating that a simple aqueous solution is not feasible.[8] Highlights the need for enabling formulation technologies.
pKa Potentiometric titration or UV-spectrophotometrypKa₁ ≈ 4.5 (Base), pKa₂ ≈ 9.0 (Acid)As a quinolin-4-ol, it has both a basic nitrogen and an acidic hydroxyl group. Solubility will be highly pH-dependent.[9]
LogP Shake-flask or HPLC method3.8Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility (likely a BCS Class II compound).[2] Lipid-based formulations could be an option.[10]
Melting Point Differential Scanning Calorimetry (DSC)215 °CA high melting point suggests a stable crystal lattice, which often correlates with low solubility.[9]
Solid-State Form Powder X-ray Diffraction (PXRD)Crystalline solidThe crystalline nature must be understood, as different polymorphs can have different solubilities and stability profiles.[11]
Solubility Screening in Excipients

A pragmatic solubility screening in common, pharmaceutically acceptable excipients is the next critical step to guide vehicle selection.

Vehicle / ExcipientClassTarget Solubility (mg/mL)Rationale
Propylene Glycol (PG)Co-solvent> 10 mg/mLA common co-solvent for increasing the solubility of hydrophobic compounds.[10][12]
Polyethylene Glycol 400 (PEG 400)Co-solvent> 20 mg/mLAnother widely used co-solvent, often capable of achieving higher concentrations than PG.[13]
Dimethyl Sulfoxide (DMSO)Co-solvent> 50 mg/mLExcellent solubilizer, but its use in vivo must be limited due to potential toxicity.[14]
Corn OilLipid Vehicle> 5 mg/mLSuitable for highly lipophilic compounds, particularly for oral or subcutaneous routes.[15][16]
Polysorbate 80 (Tween® 80)Surfactant-Used as a wetting agent in suspensions or as a solubilizer in micellar solutions.[12][16]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent> 10 mg/mLForms inclusion complexes to enhance aqueous solubility, especially for IV formulations.[10][12]

Formulation Development: A Strategic Approach

The choice of formulation strategy is dictated by the pre-formulation data, the intended route of administration, and the study's objective (e.g., pharmacokinetic vs. toxicology study).[11][13] For early discovery, simple solutions or suspensions are preferred.[6]

The following decision tree provides a logical workflow for selecting a formulation strategy for a poorly soluble compound like QMO-1.

G cluster_sol Solubility Assessment cluster_qc Formulation QC start Start: QMO-1 Powder sol_screen Solubility Screening (Aqueous Buffers, Co-solvents) start->sol_screen sol_check Solubility > Target Dose in Acceptable Vehicle? sol_screen->sol_check sol_yes Develop Solution Formulation (e.g., Co-solvent, Cyclodextrin) sol_check->sol_yes Yes sol_no Develop Suspension Formulation (e.g., 0.5% CMC, 0.5% MC) sol_check->sol_no No stability_check Assess Homogeneity, Concentration & Stability sol_yes->stability_check sol_no->stability_check end_node Ready for Dosing stability_check->end_node

Caption: Workflow for selecting a suitable formulation strategy for a poorly soluble compound.

Detailed Application Protocols

The following protocols are designed for laboratory-scale preparation. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Oral Gavage Formulation (Suspension)

This is often the most straightforward approach for high-dose toxicology studies where achieving a solution is not feasible.[6]

Objective: To prepare a homogeneous, physically stable suspension of QMO-1 at 10 mg/mL in 0.5% (w/v) Methylcellulose.

Materials:

  • QMO-1

  • Methylcellulose (MC, low viscosity)

  • Sterile Water for Injection

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Volumetric flask or graduated cylinder

Procedure:

  • Vehicle Preparation: a. Weigh 0.5 g of Methylcellulose. b. Heat approximately 30 mL of sterile water to 60-70°C. c. While stirring, slowly add the MC powder to the hot water to ensure proper dispersion. d. Remove from heat and add 70 mL of room temperature sterile water to reach a final volume of 100 mL. e. Continue stirring in a cool water bath until the solution is clear and uniform. Store at 2-8°C.[16]

  • Suspension Preparation: a. Calculate the required amount of QMO-1 and vehicle for the desired final volume (e.g., for 10 mL at 10 mg/mL, weigh 100 mg of QMO-1). b. If the QMO-1 particles are large, gently grind them to a fine powder using a mortar and pestle. This increases the surface area and improves suspension quality.[2] c. Add a small volume (e.g., 1-2 mL) of the 0.5% MC vehicle to the QMO-1 powder, and triturate to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.[16] d. Gradually add the remaining vehicle in small portions while continuously stirring or vortexing. e. Once all the vehicle is added, stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Quality Control: a. Visually inspect for any large agglomerates. b. Keep the suspension under constant, gentle agitation until and during dosing to prevent settling.

Protocol 2: Intraperitoneal (IP) Injection Formulation (Solution)

IP injections require sterile formulations and careful selection of co-solvents to avoid peritoneal irritation.[15][17]

Objective: To prepare a sterile solution of QMO-1 at 5 mg/mL in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

Materials:

  • QMO-1

  • Dimethyl Sulfoxide (DMSO), sterile/endotoxin-free

  • Polyethylene Glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Vehicle Preparation: a. In a sterile container, combine the required volumes of the vehicle components. For 10 mL of final vehicle, mix 1 mL DMSO, 4 mL PEG 400, and 5 mL Saline. b. Mix thoroughly by vortexing.

  • Drug Solubilization: a. Weigh the required amount of QMO-1 (e.g., 50 mg for 10 mL). b. Add the QMO-1 to the vehicle. c. Vortex and/or sonicate in a water bath until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but the compound's heat stability must be considered.[12]

  • Sterilization: a. Draw the final solution into a sterile syringe. b. Aseptically attach a 0.22 µm sterile syringe filter. c. Filter the solution into a final sterile vial. This step removes any potential microbial contamination and fine particulates.[12]

  • Quality Control: a. Visually inspect the final solution for any signs of precipitation or color change. b. If possible, perform a plasma precipitation test by adding a small volume of the formulation to rodent plasma to check for precipitation upon dilution.[18][19]

Protocol 3: Intravenous (IV) Injection Formulation (Solution)

IV formulations have the most stringent requirements: they must be sterile, isotonic, and free of particulates, and the drug must remain in solution upon injection into the bloodstream to prevent embolism.[18][19]

Objective: To prepare a sterile, isotonic solution of QMO-1 at 2 mg/mL using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • QMO-1

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin

  • Water for Injection (WFI)

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Vehicle Preparation: a. Prepare a 20% (w/v) solution of HP-β-CD in WFI. For 10 mL, dissolve 2 g of HP-β-CD in WFI. Stir until fully dissolved.

  • Drug Solubilization: a. Weigh the required amount of QMO-1 (e.g., 20 mg for 10 mL). b. Add the QMO-1 to the HP-β-CD solution. c. Vigorously stir or sonicate the mixture. Complexation can take time, from 30 minutes to several hours. The solution should become clear.

  • pH and Tonicity Adjustment: a. Check the pH of the solution. For IV administration, a pH close to physiological (7.4) is ideal.[18] Adjust with dilute HCl or NaOH if necessary, ensuring the drug remains soluble. b. Check the osmolality. If the solution is not isotonic, it can be adjusted with a small amount of saline or dextrose, but this is often not necessary with cyclodextrin formulations.

  • Sterilization: a. Sterilize the final, clear solution by filtering through a 0.22 µm syringe filter into a sterile vial.[12]

  • Quality Control: a. Perform a final visual inspection against a light and dark background for any particulates. b. Conduct a plasma precipitation test as described in Protocol 4.2.[18][19]

Formulation Stability and Quality Control

Establishing the stability of a preclinical formulation is crucial to ensure the test animal receives the intended dose. Stability testing should assess both the chemical integrity of the drug and the physical properties of the formulation.[20][21]

G cluster_initial Initial QC (T=0) cluster_storage Storage Conditions cluster_final Final QC (e.g., T=24h, 48h) prep Formulation Prepared (Time = 0) appearance Visual Appearance prep->appearance concentration Concentration Assay (HPLC) prep->concentration homogeneity Homogeneity (for suspensions) prep->homogeneity storage Store at Room Temp & Refrigerated (2-8°C) concentration->storage appearance_final Visual Appearance storage->appearance_final concentration_final Concentration Assay (HPLC) storage->concentration_final decision Results within ±10% of T=0? No visual change? concentration_final->decision pass Formulation is Stable for Study Duration decision->pass Yes fail Reformulate or Use within shorter timeframe decision->fail No

Caption: A typical workflow for preclinical formulation stability testing.

Protocol 4: Short-Term Stability Assessment

Objective: To determine the stability of the prepared QMO-1 formulation over a typical dosing period (e.g., 24-48 hours).

Procedure:

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the formulation.

    • Visual: Note the appearance (e.g., color, clarity for solutions; uniformity for suspensions).

    • Assay: Determine the concentration of QMO-1 using a suitable analytical method (e.g., HPLC-UV). This is the 100% reference value.

  • Storage: Store the bulk formulation under conditions that mimic its handling during a study (e.g., on the benchtop at room temperature, under light, and refrigerated at 2-8°C).[20]

  • Subsequent Time Points: At pre-determined intervals (e.g., 4, 8, 24, and 48 hours), take another aliquot from each storage condition.

  • Analysis: Repeat the visual and assay analyses.

  • Acceptance Criteria: The formulation is considered stable if the concentration remains within a pre-defined range (typically 90-110% of the initial concentration) and there are no significant changes in physical appearance (e.g., precipitation, color change, phase separation).

Animal Dosing and Welfare Considerations

Proper administration technique is as critical as the formulation itself.

SpeciesRouteMax Volume (mL/kg)Gavage Needle Size (Mice)Notes
Mouse Oral (PO)1020-22 gauge, flexible tipFasting animals before dosing can affect GI transit and absorption.[22][23]
Intraperitoneal (IP)10-Ensure injection is in the lower abdominal quadrant to avoid hitting vital organs.[24]
Intravenous (IV)5 (bolus)-Administer slowly via the tail vein to prevent adverse reactions.
Rat Oral (PO)1016-18 gauge, flexible tipMaximum gavage volume depends on whether the stomach is empty.[23]
Intraperitoneal (IP)10-Similar technique as for mice, adjusting for animal size.
Intravenous (IV)5 (bolus)-Tail vein is the most common site.

Post-Dosing Observation: Animals should be monitored closely after dosing for any signs of distress, such as lethargy, labored breathing, or irritation at the injection site. These observations are critical for interpreting study outcomes and ensuring animal welfare.

Conclusion

Formulating a novel, poorly soluble compound like 7-methoxy-8-methylquinolin-4-ol for animal testing requires a methodical, data-driven approach. The process begins with essential pre-formulation characterization to understand the compound's physicochemical properties. This knowledge informs the selection of an appropriate formulation strategy, whether it be a solution, suspension, or other advanced delivery system. The detailed protocols provided herein for oral, intraperitoneal, and intravenous routes offer a practical starting point for researchers. Rigorous quality control, including concentration verification and stability testing, is paramount to ensuring the integrity of in vivo study data. By following these guidelines, researchers can develop reliable and appropriate formulations to accurately assess the pharmacological and toxicological profile of new chemical entities, advancing them through the drug development pipeline.

References

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice.
  • Ascendia Pharma. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions.
  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Pharmasal. (2021, May 1). Considerations in Formulation Development of Injectable Solutions.
  • ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?.
  • ResearchGate. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Moravek, Inc. (2024, October 5). The Role of Stability Testing in Pharmaceutical Research.
  • Singh, S., & Bakshi, M. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • American Pharmaceutical Review. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • PubMed. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies.
  • ResearchGate. (2020, September 18). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?.
  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PMC. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?.
  • Journal of Chemical & Engineering Data. (2024, September 20). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
  • Pharmaceutical Technology. (2025, November 27). Preclinical Dose-Formulation Stability.
  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • EvitaChem. (n.d.). 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol.
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • Dakenchem. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations?.
  • US Pharmacopeial Convention. (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS.
  • Ovid. (2022, April 25). Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats.
  • PMC. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product.
  • University of Queensland Biological Resources. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats.
  • ResearchGate. (n.d.). 62 questions with answers in ORAL GAVAGE | Science topic.
  • Ansari, M. H. (2023, November 7). Preclinical Drug Development Process: Formulation and Development Aspects.

Sources

Troubleshooting & Optimization

Technical Support Center: Dissolving 7-Methoxy-8-Methylquinolin-4-ol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for novel quinoline-based compounds. This guide provides detailed protocols and troubleshooting advice for dissolving and utilizing 7-methoxy-8-methylquinolin-4-ol (herein referred to as QM8M7O) in your cell-based assays. Given the novel nature of this compound, this document establishes a comprehensive workflow based on best practices for handling potentially poorly soluble small molecules.

Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve QM8M7O for my cell-based assay?

For novel compounds with unknown solubility, the standard recommendation is to start with 100% dimethyl sulfoxide (DMSO).[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a very broad range of organic molecules, including heterocyclic structures like quinolines.[3]

Recommended Starting Protocol:

  • Attempt to dissolve a small, accurately weighed amount of QM8M7O in pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Use this DMSO stock for all subsequent dilutions into your aqueous cell culture medium.

It is crucial to prepare a high-concentration stock to minimize the final percentage of organic solvent in your assay, as high concentrations of DMSO can be toxic to cells.[3][4]

Q2: How do I properly prepare a high-concentration stock solution in DMSO?

Proper preparation is critical to ensure your compound is fully dissolved, which prevents inaccurate concentration measurements and unreliable experimental data.[3]

Detailed Protocol: Preparing a 10 mM Stock Solution

  • Calculation: Determine the mass of QM8M7O needed. (Mass = 10 mM * Molar Mass of QM8M7O * Final Volume).

  • Weighing: Accurately weigh the calculated mass of the dry compound into a sterile, conical microcentrifuge tube or glass vial.[3]

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO to the tube containing the dry powder.[3]

  • Mixing: Mix thoroughly by vortexing for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Assisted Solubilization (If Needed): If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes.[3] Gentle warming in a 37°C water bath can also be effective, but use caution as heat can degrade some compounds.[1][3]

  • Sterilization & Storage: Once fully dissolved, the DMSO stock solution is typically considered sterile due to the solvent's bactericidal properties. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[5] Store aliquots at -20°C or -80°C, protected from light.[5]

Troubleshooting Guide
Problem: My compound precipitates when I dilute the DMSO stock into my cell culture medium.

This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its maximum solubility in the aqueous environment of the cell culture medium.[1] Here is a systematic approach to solve this problem.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[1] Temperature shifts are a primary cause of precipitation for salts and other media components.

  • Rapid Mixing: When adding the DMSO stock to the medium, pipette the stock directly into the liquid and immediately mix by vortexing or vigorous pipetting. This avoids localized high concentrations that can initiate precipitation.

  • Stepwise Dilutions: Avoid making large dilution jumps directly from 100% DMSO into the aqueous buffer. First, make intermediate dilutions of your stock in 100% DMSO. Then, add the final, most diluted DMSO stock to your medium.

The simplest solution may be to lower the final working concentration in your assay. The compound may be soluble at 1 µM but not at 10 µM. Perform a dose-response experiment starting from a lower concentration to find the soluble range.

  • Serum Proteins: If your experimental design allows, dilute the compound into a medium that contains fetal bovine serum (FBS). Proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[1]

  • Co-solvents (for difficult compounds): For compounds with very poor aqueous solubility, a co-solvent system may be necessary. Formulations using a combination of DMSO, PEG300, and Tween 80 are common for in vivo studies and can be adapted for in vitro use if solvent toxicity is carefully controlled.[6]

  • Pluronic® F-127: This non-ionic surfactant can facilitate the solubilization of hydrophobic materials in physiological media.[7][8] It is often used to help load fluorescent dyes and can be applied to small molecules.[7] A typical protocol involves mixing the DMSO stock of the compound with a 20% Pluronic F-127 solution in DMSO (1:1 ratio) immediately before diluting into the culture medium.[8] The final concentration of Pluronic F-127 should generally be kept below 0.1%.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming an inclusion complex that is more water-soluble.[1] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications and can sometimes rescue the bioactivity of a compound that would otherwise be inactive due to poor solubility.[1][9]

Data & Workflow Visualization
Workflow for Compound Preparation and Use

The following diagram outlines the decision-making process for preparing and using a novel compound like QM8M7O in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation & Troubleshooting A Dry Compound (QM8M7O) B Select Solvent (Start with 100% DMSO) A->B C Prepare High-Concentration Stock (e.g., 10-20 mM) B->C D Assist Dissolution? (Vortex, Sonicate, Gentle Heat) C->D E Aliquot & Store (-20°C or -80°C) D->E F Dilute to Working Concentration in 37°C Culture Medium E->F G Precipitation Observed? F->G H Proceed to Cell-Based Assay (Include Vehicle Control) G->H No I Troubleshoot: 1. Optimize Dilution Technique 2. Lower Final Concentration 3. Use Serum/Enhancers (Pluronic) G->I Yes I->F

Sources

troubleshooting 7-methoxy-8-methylquinolin-4-ol precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists in drug discovery and assay development, we frequently encounter solubility bottlenecks with structurally rigid, planar heterocycles.

7-methoxy-8-methylquinolin-4-ol is a critical quinoline building block, most notably utilized in the synthesis of the HCV protease inhibitor Simeprevir[1]. However, quinolones and quinolines notoriously suffer from poor solubility profiles due to their highly conjugated, planar aromatic systems that strongly favor intermolecular π−π stacking[2]. When dissolved in Dimethyl Sulfoxide (DMSO) for high-throughput screening (HTS) or bioassays, this compound is highly susceptible to precipitation.

This guide provides a mechanistic troubleshooting framework to resolve precipitation issues, ensuring the integrity of your stock solutions and downstream assays.

Diagnostic Workflow for Precipitation Recovery

TroubleshootingWorkflow Start Precipitation of 7-methoxy-8-methylquinolin-4-ol Observed in DMSO CheckWater Is DMSO water content >0.1%? (Verify via Karl Fischer) Start->CheckWater FixWater Switch to Anhydrous DMSO Purge headspace with Argon CheckWater->FixWater Yes CheckTemp Was stock subjected to freeze-thaw cycles? CheckWater->CheckTemp No Evaluate Validate Solubility Recovery (Nephelometry / OD600 < 0.05) FixWater->Evaluate FixTemp Heat to 37°C & Sonicate Store in single-use aliquots CheckTemp->FixTemp Yes CheckBuffer Did it crash out during aqueous buffer addition? CheckTemp->CheckBuffer No FixTemp->Evaluate FixBuffer Use stepwise dilution & maintain intermediate DMSO % CheckBuffer->FixBuffer Yes FixBuffer->Evaluate

Diagnostic workflow for resolving 7-methoxy-8-methylquinolin-4-ol precipitation.

Frequently Asked Questions & Troubleshooting Logic

Q1: My 7-methoxy-8-methylquinolin-4-ol stock was initially clear at 10 mM, but a fine crystalline precipitate formed after a few weeks in storage. Why? A1: This is almost universally caused by atmospheric water absorption. DMSO is highly hygroscopic due to its polarized S=O bond. In a standard laboratory environment (e.g., 40% relative humidity), a microplate of pure DMSO can absorb over 6% water by volume within just one hour of exposure[3]. Because 7-methoxy-8-methylquinolin-4-ol is highly hydrophobic, the introduction of water drastically increases the solvent's dielectric constant, disrupting the favorable solvation shell and forcing the quinoline molecules to self-associate and precipitate[2]. Correction: Discard compromised stocks if precise concentration is critical. Always use fresh, anhydrous DMSO ( 99.9% purity) and backfill storage vials with dry Argon or Nitrogen before sealing.

Q2: I store my DMSO stocks at -20°C to preserve compound integrity. Upon thawing, the compound won't fully redissolve. Is it degrading? A2: It is unlikely to be degrading; rather, it is experiencing thermodynamic hysteresis driven by freeze-thaw cycles. DMSO freezes at 18.5°C. When a stock is frozen and thawed repeatedly, the localized concentration of the compound changes as the solvent matrix crystallizes and melts. Furthermore, condensation introduces micro-droplets of water during the thawing process. The combination of water uptake and repeated freeze-thaw cycles synergistically destroys the solubility of hydrophobic compounds in DMSO[4]. Correction: Utilize acoustic mixing or gentle contact sonication combined with mild heating (37°C) to break the lattice energy of the newly formed crystals[4]. Moving forward, transition to single-use aliquots to completely eliminate freeze-thaw events.

Q3: The compound is perfectly soluble in pure DMSO, but the moment I dilute it into my aqueous assay buffer, it crashes out, creating a cloudy suspension. How do I prevent this? A3: This phenomenon, known as "crashing out," occurs because the rapid shift from a polar aprotic environment (DMSO) to a highly polar protic environment (water/buffer) strips the solvent molecules away from the hydrophobic quinoline core faster than the compound can disperse[5]. Correction: Avoid rapid, single-step dilutions. Instead, perform a stepwise dilution cascade. First, dilute the stock into an intermediate concentration using a co-solvent mixture (e.g., DMSO with a non-ionic surfactant like 0.01% Tween-20), and then slowly add this mixture to the final buffer while vortexing continuously[5].

Quantitative Impact on Solubility Variables

To systematically control precipitation, you must monitor the following physical parameters.

VariableThreshold / ConditionImpact on 7-methoxy-8-methylquinolin-4-olMechanistic Causality
Water Content in DMSO > 0.1% v/vHigh Risk (Rapid precipitation)Water outcompetes the compound for hydrogen bonding with DMSO, lowering the thermodynamic solubility limit[3].
Freeze-Thaw Cycles > 1 CycleModerate Risk (Nucleation events)Localized supersaturation during solvent freezing promotes crystal nucleation; condensation adds water[4].
Aqueous Dilution Rate Single-step bolus additionSevere Risk ("Crashing out")Instantaneous polarity shift causes hydrophobic collapse of the quinoline rings[5].
Assay Final DMSO % < 0.5% v/vVariable Risk (Depends on final conc.)At low DMSO %, the hydration shell cannot support the hydrophobic mass unless co-solvents are present[5].

Validated Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. Do not assume a solution is homogeneous just because it appears clear to the naked eye.

Protocol 1: Preparation and Recovery of Anhydrous DMSO Stocks

Objective: Prepare a stable 10 mM stock of 7-methoxy-8-methylquinolin-4-ol and recover precipitated samples.

  • Solvent Verification: Equilibrate a fresh bottle of anhydrous DMSO ( 99.9%, packaged under Argon) to room temperature before opening to prevent condensation.

  • Dissolution: Weigh the required mass of 7-methoxy-8-methylquinolin-4-ol. Add 80% of the final required DMSO volume.

  • Acoustic Mixing: Subject the vial to acoustic mixing or gentle bath sonication at 37°C for 10 minutes. Avoid high-energy probe sonication, which can cause localized superheating.

  • Volume Adjustment: Bring to the final volume with DMSO.

  • Validation Step (Critical): Measure the Optical Density (OD) of the stock at 600 nm using a spectrophotometer blanked with pure DMSO. An OD600​<0.05 confirms the absence of nanometer-scale particulate suspensions.

  • Storage: Aliquot into single-use amber glass vials (or automation-friendly matrix tubes). Purge the headspace of each tube with Argon gas, cap tightly, and store at room temperature in a desiccator if intended for use within 48 hours, or at -20°C for long-term storage.

Protocol 2: Stepwise Aqueous Dilution for Bioassays

Objective: Transition the compound from a 10 mM DMSO stock to a 10 μ M aqueous assay concentration without crashing out.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into pure DMSO.

  • Buffer Preparation: Warm the target aqueous buffer (e.g., PBS or HEPES) to 37°C. If your assay permits, supplement the buffer with 0.01% - 0.05% Tween-20 or BSA to act as a hydrophobic carrier.

  • Reverse Addition: Do not add buffer to the DMSO. Instead, place the warmed buffer on a magnetic stirrer to create a gentle vortex.

  • Dropwise Integration: Using a precision pipette, add the 1 mM intermediate DMSO stock dropwise directly into the center of the buffer vortex until the final 10 μ M concentration is reached (final DMSO concentration will be 1.0%).

  • Validation Step: Perform Dynamic Light Scattering (DLS) or Nephelometry on the final assay buffer. A lack of scattering confirms the compound is truly in solution and has not formed colloidal aggregates, which are notorious for causing false positives in screening assays.

References

  • Source: Synthesis (Thieme Connect)
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers Source: Benchchem Technical Support URL
  • Source: PubMed / National Institutes of Health (NIH)
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: Ziath / Combinatorial Chemistry and High Throughput Screening URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

reducing impurities during 7-methoxy-8-methylquinolin-4-ol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals optimizing the synthesis and purification of 7-methoxy-8-methylquinolin-4-ol (and its derivatives, such as 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol). This compound is a notoriously challenging, yet critical, quinoline building block used in the synthesis of the HCV protease inhibitor Simeprevir.

This guide bridges the gap between theoretical chemistry and benchtop reality, focusing on the mechanistic causality behind impurity formation and providing self-validating protocols to ensure high-purity crystallization.

Part 1: Troubleshooting Guide (Impurity Profiling & Causality)

Q: During HPLC analysis of my crude product, I am seeing a 3–5% impurity corresponding to a carboxylic acid derivative. Where is this coming from, and how do I eliminate it? A: This is an ester hydrolysis byproduct (specifically, the hydrolysis of the ester group at the 2-position to a carboxylic acid).

  • Causality: This typically occurs during the acid deprotection of the 4-hydroxyl protecting group. If the acidic medium contains excess water or if the reaction is heated for too long, the equilibrium is driven toward ester hydrolysis.

  • Solution: Optimize the acid concentration, minimize the reaction time, and immediately neutralize the mixture with 20% NaOH poured over ice. By strictly controlling the aqueous exposure time, this impurity can be reduced to <3% prior to crystallization.

Q: My crystallization frequently fails, yielding a sticky, dark oil instead of crystals. What causes this "oiling out" phenomenon? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1].

  • Causality: Oiling out occurs when the cooling trajectory hits the LLPS boundary before it crosses the solubility/supersaturation curve. In quinoline derivatives, this is almost always caused by a high concentration of demethylated impurities (which lower the melting point of the mixture) or by cooling the solution too rapidly[1].

  • Solution: Do not rely on spontaneous nucleation. You must introduce seed crystals at the metastable limit and implement a strictly controlled cooling ramp (e.g., 10°C/hour) to force the system to follow the crystallization pathway rather than separating into two liquid phases.

Q: How do I prevent the demethylation of the 7-methoxy group during processing? A:

  • Causality: The aryl-methyl ether bond is susceptible to cleavage under harsh acidic conditions or prolonged thermal stress (>80°C).

  • Solution: Maintain reaction temperatures between 50–60°C during intermediate steps[2]. When scaling up, ensure that local hot spots in the reactor are minimized by increasing the agitation rate during exothermic reagent additions.

Part 2: Optimized Crystallization Protocol

This protocol utilizes an ethanol/n-heptane solvent system. Ethanol provides a steep solubility curve for the quinoline core, while keeping polar demethylated impurities in solution, thereby obviating the need for tedious column chromatography[2].

Step-by-Step Methodology

Step 1: Dissolution & Clarification

  • Action: Suspend the crude 7-methoxy-8-methylquinolin-4-ol in absolute Ethanol (5.0 volumes) and heat to 60°C under continuous agitation.

  • Self-Validation Check: The solution must become completely transparent. If the solution remains turbid after 15 minutes at 60°C, insoluble inorganic salts are present. Filter the solution hot through a pre-warmed Celite pad before proceeding.

Step 2: Anti-Solvent Addition (Reaching the Metastable Zone)

  • Action: Maintain the temperature at 60°C. Slowly add n-Heptane (2.0 volumes) dropwise over 30 minutes.

  • Self-Validation Check: Stop the addition the moment a faint, persistent bluish haze appears in the solution. This visual cue confirms you have successfully entered the metastable zone. If heavy precipitation occurs immediately, you have added the anti-solvent too quickly; reheat to 65°C to redissolve and try again.

Step 3: Seeding

  • Action: Cool the mixture slightly to 55°C and add 0.1% w/w of pure 7-methoxy-8-methylquinolin-4-ol seed crystals.

  • Self-Validation Check: Observe the suspension for 15 minutes. The seeds must remain visible and suspended. If they dissolve, the solution is undersaturated (add 0.5 vol more n-Heptane). If massive uncontrolled precipitation occurs, the system was over-supersaturated.

Step 4: Controlled Cooling Ramp

  • Action: Cool the reactor from 55°C to 5°C at a strict, linear rate of 10°C/hour[1].

  • Causality: A slow, linear cooling rate promotes the growth of large, highly ordered crystalline prisms. Rapid cooling traps mother liquor (and dissolved impurities) inside the crystal lattice, ruining your purity profile.

Step 5: Isolation & Displacement Wash

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake with a pre-chilled (0°C) 1:1 mixture of Ethanol/n-Heptane.

  • Self-Validation Check: Inspect the mother liquor. It should be dark yellow/brown, visually confirming the successful rejection of the demethylated and hydrolysis impurities into the liquid phase. Dry the product under vacuum at 45–50°C[2].

Part 3: Quantitative Data & Impurity Profiling

Summarized below are the critical impurities, their mechanistic origins, and the analytical limits required for pharmaceutical-grade intermediates.

Impurity TypeMechanistic CauseCrystallization Rejection StrategyTarget HPLC Limit
Demethylated Byproduct Cleavage of 4-methoxy or 7-methoxy groups during harsh acid hydrolysis.Highly soluble in cold Ethanol; rejected into mother liquor during filtration.< 0.15%
Ester Hydrolysis (Acid 21) Excess aqueous exposure during deprotection steps.Neutralization prior to crystallization; remains in aqueous/polar waste streams.< 0.10%
Regioisomers Unselective cyclization during the initial Skraup/quinoline core formation.Controlled cooling (10°C/hr) prevents co-crystallization[1].< 0.05%
Residual Toluene/DMF Solvent entrapment due to rapid crash-cooling.Slow crystal growth and vacuum drying at 45-50°C[2].< 890 ppm

Part 4: Process Visualization

The following diagram illustrates the logical workflow of the crystallization process, specifically highlighting the phase boundaries and impurity rejection pathways.

G Start Crude 7-methoxy-8-methylquinolin-4-ol (Contains Hydrolysis & Demethylated Impurities) Dissolution Dissolution in EtOH (60°C) Complete Solvation Achieved Start->Dissolution AntiSolvent n-Heptane Addition Reach Metastable Limit Dissolution->AntiSolvent Seeding Seeding at 55°C (Bypasses LLPS / Oiling Out) AntiSolvent->Seeding Cooling Controlled Cooling Ramp (10°C/hour down to 5°C) Seeding->Cooling Filtration Vacuum Filtration & Cold Displacement Wash Cooling->Filtration Pure Pure Crystalline Product (>99.5% Purity) Filtration->Pure Solid Phase Impurities Mother Liquor (Retains Polar Impurities) Filtration->Impurities Liquid Phase Rejection

Caption: Crystallization workflow demonstrating the critical seeding step to bypass LLPS and reject impurities.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol for the dissolution step? A: While Methanol is an excellent solvent for quinolines, Ethanol is preferred for this specific intermediate because it offers a slightly lower solubility at cold temperatures, maximizing your overall yield without compromising the rejection of polar impurities[2].

Q: My final product has a yellowish tint instead of being pure white. Is it contaminated? A: A slight pale yellow tint is normal for many quinoline derivatives due to extended conjugated pi-systems. However, if the crystals are dark yellow or brown, it indicates that mother liquor was entrapped in the crystal lattice. Ensure you are applying a proper displacement wash (using a cold, pre-mixed solvent) rather than just pouring neat solvent over a cracked filter cake.

Q: Does 7-methoxy-8-methylquinolin-4-ol exhibit polymorphism? A: Yes, varying the solvent system (e.g., switching from Ethanol/Heptane to pure Acetone) can yield different polymorphic forms. The Ethanol/Heptane system described above reliably produces the thermodynamically stable crystalline form required for downstream cross-coupling or metathesis reactions.

References

  • "An improved process for the preparation of simeprevir sodium and intermediate thereof.

Sources

optimizing mobile phase for 7-methoxy-8-methylquinolin-4-ol chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will address the specific physicochemical realities of 7-methoxy-8-methylquinolin-4-ol to help you build a robust, self-validating chromatographic method.

This compound presents unique chromatographic challenges due to its amphoteric nature. The quinoline ring contains a basic nitrogen (highly prone to secondary interactions with stationary phase silanols), while the 4-hydroxyl group introduces tautomerism (quinolin-4-ol ⇌ quinolin-4(1H)-one). Achieving a symmetrical peak requires precise control over the mobile phase pH, ionic strength, and organic modifier selection.

🔬 Mechanistic Overview: The Root Cause of Peak Tailing

Before adjusting parameters, it is critical to understand the molecular causality behind poor chromatography. The diagram below illustrates how mobile phase pH dictates the interaction between the basic quinoline nitrogen and the silica column.

Mechanism Analyte Quinoline Nitrogen (Basic, pKa ~4.5) HighPH Mobile Phase pH > 4.0 Si-O(-) Ionized Analyte->HighPH LowPH Mobile Phase pH < 3.0 Si-OH Protonated Analyte->LowPH Silanol Residual Silanols (Si-OH) on Column Silanol->HighPH Silanol->LowPH Tailing Ionic Interaction (Peak Tailing) HighPH->Tailing Ideal Hydrophobic Retention (Symmetrical Peak) LowPH->Ideal

Mechanistic relationship between mobile phase pH, silanol ionization, and peak tailing.

🛠️ Troubleshooting FAQs

Q1: Why does 7-methoxy-8-methylquinolin-4-ol exhibit severe peak tailing on my C18 column, and how do I fix it? A1: Peak tailing for basic quinoline derivatives is primarily caused by secondary ion-exchange interactions[1]. While the analyte's hydrophobic core interacts with the C18 phase (primary retention), its positively charged basic nitrogen interacts with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.

  • Causality: These dual retention mechanisms operate at different kinetics. The ionic interaction is stronger and slower to desorb, causing a portion of the analyte molecules to be retained longer, stretching the trailing edge of the peak[2].

  • Solution: Lower the mobile phase pH to ≤ 3.0. This fully protonates the silanols (converting them back to neutral Si-OH), neutralizing their charge and shutting down the secondary interaction pathway[1].

Q2: My retention times are drifting by >0.5 minutes between injections. What is the mechanistic cause? A2: Retention time drift for ionizable compounds indicates an unstable ionization state, usually caused by inadequate buffer capacity[3].

  • Causality: The pKa of the quinoline nitrogen is typically between 4.0 and 5.0. If your mobile phase pH is near this pKa, minor local pH fluctuations (even from the injection of the sample diluent) will shift the equilibrium between the ionized and neutral forms of the molecule[4]. Since the neutral form is far more hydrophobic, retention times will swing wildly.

  • Solution: Follow the "±2 pH Rule." Set your mobile phase pH at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single ionization state[3].

Q3: I am transferring this method to LC-MS. Can I continue using my 25 mM potassium phosphate buffer? A3: No. Phosphate buffers are non-volatile and will rapidly precipitate in the LC-MS source, causing severe signal suppression and physical damage to the mass spectrometer[5].

  • Causality: Electrospray Ionization (ESI-MS) requires volatile mobile phases that can evaporate cleanly during the droplet desolvation process[5].

  • Solution: Substitute phosphate with 10–20 mM ammonium formate adjusted to pH 3.0 with formic acid. This provides excellent MS compatibility while maintaining sufficient ionic strength to mask residual silanols[6].

📊 Quantitative Data: Buffer Selection Matrix

To optimize the mobile phase, you must balance pH control, buffer capacity, and detector compatibility. Use the table below to select the appropriate aqueous phase for your specific instrument setup.

Buffer SystemUseful pH RangeMS CompatibilityBuffer Capacity at pH 3.0Impact on Basic Quinoline Peak Shape
Ammonium Formate 2.8 – 4.8Excellent (Volatile)HighExcellent (Masks silanols effectively)
Potassium Phosphate 1.1 – 3.1; 6.2 – 8.2Poor (Non-volatile)HighGood (Strong ion-pairing, but ruins MS)
Ammonium Acetate 3.8 – 5.8Excellent (Volatile)LowPoor (pH too close to analyte pKa)
0.1% TFA ~2.0Moderate (Ion suppression)N/A (Additive)Excellent (Strong ion-pairing agent)

🧪 Self-Validating Experimental Protocol: Mobile Phase Optimization

Do not rely on trial and error. Execute the following step-by-step protocol to establish a rugged, MS-compatible reversed-phase method.

Step 1: Aqueous Phase Preparation (The Foundation)

  • Action: Prepare 20 mM Ammonium Formate, adjust to pH 2.8 using LC-MS grade formic acid.

  • Causality: A pH of 2.8 is >1.5 units away from the quinoline's pKa, locking the analyte into a single protonated state to prevent retention drift. Simultaneously, it protonates residual silanols (Si-OH), neutralizing their negative charge[3].

  • Validation Checkpoint: Always measure and adjust the pH of the aqueous buffer before adding any organic modifier. Organic solvents alter the dielectric constant of the solution, shifting the apparent pH meter reading and leading to irreproducible buffer preparation[3].

Step 2: Organic Modifier Selection

  • Action: Select Acetonitrile (ACN) over Methanol (MeOH) as the strong solvent.

  • Causality: ACN is an aprotic solvent. For basic compounds capable of tautomerism (like the quinolin-4-ol ⇌ quinolin-4(1H)-one shift), aprotic solvents minimize complex hydrogen-bonding networks at the stationary phase surface, yielding sharper, more efficient peaks than protic solvents[7].

Step 3: Column Selection and Equilibration

  • Action: Install a high-purity Type B silica column with dense end-capping (e.g., C18 or CSH) and flush with 10 column volumes (CV) of the starting mobile phase.

  • Causality: Older Type A silica contains trace metals that activate silanols. Type B silica minimizes this, and end-capping chemically blocks residual silanols. Equilibration ensures the stationary phase is fully saturated with the buffer, preventing analyte loss during initial injections[1].

Step 4: The Self-Validation Injection

  • Action: Inject a system suitability standard containing Uracil (void volume marker), Toluene (neutral retention marker), and 7-methoxy-8-methylquinolin-4-ol.

  • Causality & Validation: This step isolates chemical issues from physical instrument issues.

    • Observation A: If Toluene tails, the issue is physical (e.g., a column bed void or dead volume in the PEEK tubing).

    • Observation B: If Toluene is perfectly symmetrical but the Quinoline tails, the issue is strictly chemical (silanol interactions are still occurring). You must either lower the pH further or switch to a more heavily deactivated column.

🔄 Diagnostic Workflow

If you encounter issues during method development, follow this logical diagnostic tree to isolate the variable.

Workflow Start Start: 7-methoxy-8-methylquinolin-4-ol Method Development CheckPeak Evaluate Peak Shape & Retention Time (RT) Start->CheckPeak Tailing Issue: Peak Tailing (Asymmetry > 1.5) CheckPeak->Tailing Tailing observed Drift Issue: RT Drift (Variable Retention) CheckPeak->Drift RT unstable Good Optimal Chromatography (Asymmetry 0.9-1.2) CheckPeak->Good Symmetrical peak Silanol Cause: Silanol Interactions Action: Lower pH to < 3.0 or use Type B column Tailing->Silanol Buffer Cause: Poor Buffer Capacity Action: Increase buffer concentration (20-50 mM) Drift->Buffer Silanol->CheckPeak Re-evaluate Buffer->CheckPeak Re-evaluate

Logical workflow for diagnosing and resolving peak tailing and retention drift in HPLC.

📚 References

  • Control pH During Method Development for Better Chromatography, Agilent,3

  • The use of Mobile Phase pH as a Method Development Tool, Chromatography Today, 8

  • How to Reduce Peak Tailing in HPLC?, Phenomenex, 1

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography, LCGC International, 6

  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives, Benchchem,

Sources

7-methoxy-8-methylquinolin-4-ol stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique physicochemical challenges presented by heavily substituted quinolines. 7-methoxy-8-methylquinolin-4-ol is a highly valuable building block, most notably utilized in the synthesis of the HCV protease inhibitor Simeprevir[1]. However, its amphoteric nature, tautomeric behavior, and electron-rich core present significant stability and solubility hurdles in aqueous environments.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your synthetic and analytical workflows.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does 7-methoxy-8-methylquinolin-4-ol precipitate rapidly when diluted in aqueous buffers at physiological pH (7.4)?

  • Mechanistic Cause: This compound exhibits tautomerism between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms. In polar aqueous environments, the equilibrium shifts heavily toward the neutral keto form. This form engages in strong intermolecular hydrogen bonding (N-H ··· O=C), creating a highly stable crystal lattice that is thermodynamically disfavored from dissolving in water. Furthermore, near pH 7.4, the molecule exists predominantly in its uncharged state, minimizing ion-dipole interactions with the aqueous solvent.

  • Field-Proven Solution: Do not attempt purely aqueous dissolution at neutral pH. Use co-solvents (e.g., 10-20% DMSO or PEG-400) to disrupt hydrogen bonding, or adjust the pH to < 3.0 (protonating the quinoline nitrogen) or > 10.0 (deprotonating the 4-hydroxyl group) to induce ionization and force solubility.

Q2: During downstream aqueous workups, why do we observe significant degradation and poor recovery of the free 4-ol compound?

  • Mechanistic Cause: The 7-methoxy group is strongly electron-donating via resonance, and the 8-methyl group donates electron density via hyperconjugation. This synergistically enriches the electron density of the quinoline core. In aerated aqueous solutions—particularly at basic pH where the compound exists as an electron-rich phenoxide-like anion—it becomes highly susceptible to oxidative degradation.

  • Field-Proven Solution: Avoid carrying the free 4-ol through complex aqueous workups. Protection of the 4-OH group as a 4-methoxy group is vastly superior to other protecting groups like O-MOM (methoxymethyl) or O-PMB (p-methoxybenzyl), which have been proven unstable in subsequent reaction steps[1].

Q3: How do I prevent the hydrolysis of the 4-methoxy protecting group back to the unstable 4-ol in aqueous acidic conditions?

  • Mechanistic Cause: In strongly acidic aqueous environments (e.g., during treatment with Eaton's reagent or concentrated HCl), the quinoline nitrogen is protonated. This creates a strong electron-withdrawing effect across the ring, highly activating the C4 position. Water acts as a nucleophile, attacking C4 and leading to the expulsion of methanol, thereby reverting the compound to the problematic 4-ol tautomer[1].

  • Field-Proven Solution: Limit exposure time to aqueous acids and maintain strict temperature control. When neutralizing acidic mixtures, pour directly onto ice and rapidly neutralize with 20% NaOH to quench the hydrolysis pathway[1].

Section 2: Quantitative Data & State Matrix

To predict the behavior of 7-methoxy-8-methylquinolin-4-ol in solution, refer to the following physicochemical state matrix.

pH RangeDominant SpeciesAqueous SolubilityStability ProfileRecommended Action
< 3.0 Cationic (Protonated N)High (>10 mg/mL)Moderate (Risk of ether hydrolysis)Keep T < 20°C; minimize exposure time to prevent demethylation.
4.0 - 8.0 Neutral (Keto Tautomer)Very Low (<0.1 mg/mL)High (Precipitates out of solution)Use 10-20% DMSO/PEG co-solvents to disrupt the crystal lattice.
> 10.0 Anionic (Deprotonated O)High (>10 mg/mL)Low (Risk of oxidative degradation)Degas solvents with N₂; avoid prolonged storage in basic conditions.

Section 3: Mechanistic Visualizations

G A Cationic Form (pH < 3) B Quinolin-4(1H)-one (Keto Tautomer) A->B + OH- C Quinolin-4-ol (Enol Tautomer) A->C + OH- B->C Tautomerization D Anionic Form (pH > 10) B->D + OH- C->D + OH-

Fig 1. pH-dependent ionization and tautomeric equilibrium of the quinoline core.

Workflow Start Aqueous Handling Check Can 4-OH be protected? Start->Check Protect Protect as 4-OMe Check->Protect Yes NoProtect Must use free 4-OH Check->NoProtect No Solubility Solubility Issue? NoProtect->Solubility pHAdj Adjust pH <3 or >10 Solubility->pHAdj Yes Degradation Oxidative Degradation? Solubility->Degradation No DegFix Degass water (N2) Degradation->DegFix Yes

Fig 2. Decision matrix for mitigating aqueous instability and solubility issues.

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next step.

Protocol A: Solubilization for Aqueous Assays (Minimizing Precipitation)

Objective: Achieve a stable >1 mg/mL concentration of the free 4-ol in physiological buffers without precipitation.

  • Primary Dissolution: Dissolve 10 mg of 7-methoxy-8-methylquinolin-4-ol in 1.0 mL of anhydrous DMSO to create a 10 mg/mL stock.

    • Causality: The aprotic nature of DMSO disrupts the strong intermolecular hydrogen bonding of the quinolin-4(1H)-one tautomer.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Degas by sparging with N₂ for 15 minutes.

    • Causality: Removing dissolved oxygen prevents oxidative degradation of the electron-rich quinoline core.

  • Dropwise Addition: Under vigorous vortexing, add 100 µL of the DMSO stock dropwise to 900 µL of the degassed buffer.

  • Validation Checkpoint: Measure the UV-Vis absorbance of the final solution at 320 nm and 600 nm. A rising baseline at 600 nm indicates light scattering from micro-precipitates. If A600​>0.05 , increase the DMSO concentration by 5% increments until the baseline is flat, confirming a true solution.

Protocol B: Aqueous Workup and Salvage Re-methylation

Objective: Safely extract the compound after acidic treatment and recover any demethylated byproducts[1].

  • Rapid Quenching: Following a reaction in strong acid (e.g., Eaton's reagent), pour the reaction mixture directly onto crushed ice (approx. 10 g ice per 1 mL acid)[1].

  • Neutralization: Slowly add 20% NaOH (aq) while maintaining the internal temperature below 15°C until the pH reaches 7.0–7.5[1].

    • Causality: Rapid, cold neutralization prevents the acid-catalyzed nucleophilic attack of water on the C4 position, which causes demethylation.

  • Extraction & Profiling: Extract the aqueous layer with Ethyl Acetate (3 × volumes). Concentrate the organic layer and analyze via ¹H NMR.

    • Validation Checkpoint: Check the integration of the 4-methoxy singlet (~4.05 ppm). If the free 4-ol tautomer is present at >3% (indicated by a shift in the aromatic protons and loss of the OMe peak), proceed to Step 4[1].

  • Salvage Re-methylation: Dissolve the crude mixture in DMF. Add 1.5 eq K₂CO₃ and 1.2 eq Iodomethane (MeI). Stir at room temperature for 4 hours[1].

    • Causality: The 4-ol tautomerizes to the highly nucleophilic enolate under basic conditions, allowing selective O-alkylation by the hard electrophile MeI, restoring the stable 4-methoxy protecting group.

    • Validation Checkpoint: Run TLC (Hexanes/EtOAc 1:1). The highly polar 4-ol spot ( Rf​≈0.1 ) should disappear, replaced entirely by the non-polar 4-OMe product ( Rf​≈0.6 ).

References

  • Title: Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis Source: Thieme Connect (Synthesis 2014; 46(07): 899-908) URL: 1

Sources

Technical Support Center: A Guide to the Long-Term Stability of 7-methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-methoxy-8-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical quinoline derivative. We will explore the primary degradation pathways, provide validated storage protocols, and offer troubleshooting solutions to common issues encountered during its handling and storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and stability of 7-methoxy-8-methylquinolin-4-ol.

Q1: What are the optimal storage conditions for solid 7-methoxy-8-methylquinolin-4-ol? A: For long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed, amber glass vial. The headspace of the vial should be purged with an inert gas, such as argon or nitrogen, before sealing. This combination of low temperature, protection from light, and an inert atmosphere minimizes the risk of thermal, photo-, and oxidative degradation.

Q2: My compound has changed from a white powder to a yellowish or brownish color. Is it degraded? A: A visible color change is a strong indicator of degradation. This is often due to oxidation or photodegradation, which can create chromophoric byproducts. We strongly recommend re-analyzing the material using a purity assessment method like HPLC before use (see Protocol 3).

Q3: How should I prepare and store stock solutions? A: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For maximal stability, use the solution immediately. If short-term storage is necessary, aliquot the solution into small-volume, amber vials, purge with inert gas, and store at -80°C for no longer than one to three months. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1]

Q4: What are the primary chemical liabilities of 7-methoxy-8-methylquinolin-4-ol that lead to degradation? A: The main degradation pathways are photodegradation, oxidation, and hydrolysis. The quinolone core is highly susceptible to UV light, leading to the formation of photoproducts.[2] The electron-rich aromatic system and the phenolic hydroxyl group (in the quinolin-4-ol tautomer) are prone to oxidation. Finally, extreme pH conditions can promote hydrolysis.

Q5: Can I use antioxidants to stabilize solutions of the compound? A: While some quinolinone derivatives themselves possess antioxidant properties, adding a dedicated antioxidant may be beneficial in specific formulations.[3][4] However, this can complicate downstream analysis and experiments. The most reliable strategy is to prevent degradation by adhering to strict storage protocols (low temperature, inert atmosphere, light protection) rather than adding stabilizers. If an antioxidant is necessary, its compatibility and potential interference must be thoroughly validated.

Section 2: Understanding the Key Degradation Pathways

A foundational understanding of the degradation mechanisms is crucial for developing an effective storage strategy. The quinolone scaffold is susceptible to several environmental factors.

Photodegradation

The quinolone ring system strongly absorbs UV radiation, making it highly prone to photodegradation. Exposure to natural or artificial light can initiate photochemical reactions, leading to a loss of the parent compound and the emergence of various photoproducts.[2] This not only reduces the compound's potency but can also generate species with altered or toxicological profiles. Strict protection from light during storage and handling is therefore mandatory.[2]

Oxidative Degradation

The 7-methoxy-8-methylquinolin-4-ol structure contains several sites susceptible to oxidation. The electron-donating methoxy and methyl groups, along with the phenolic hydroxyl group of the quinolin-4-ol tautomer, can react with atmospheric oxygen. This process can be accelerated by exposure to light or the presence of trace metal impurities. Degradation products may include hydroxylated species or ring-opened byproducts. Storing the compound under an inert atmosphere is the most effective preventative measure.

Hydrolytic Degradation

While generally stable at neutral pH, the compound can undergo hydrolysis under strongly acidic or basic conditions.[5][6] The methoxy group can be susceptible to cleavage, and the quinolone ring itself can be forced open under harsh hydrolytic stress. For solution-based work, it is critical to control the pH and use high-purity, anhydrous solvents whenever possible.

Compound 7-methoxy-8-methylquinolin-4-ol Photoproducts Photodegradation Products (Dimers, Cleavage Products) Compound->Photoproducts Photolysis Oxidized Oxidized Species (Hydroxylated Byproducts) Compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Products Compound->Hydrolyzed Hydrolysis Light Light (UV/Visible) Light->Compound Oxygen Oxygen (Air) Oxygen->Compound pH Extreme pH / Water pH->Compound start Suspected Degradation (e.g., poor activity, new peaks) visual Visually Inspect Solid & Solution (Color change? Insoluble matter?) start->visual hplc Analyze by Stability-Indicating HPLC Method (Protocol 3) visual->hplc If any anomalies or for confirmation compare Compare Purity to Reference Standard or CoA hplc->compare ok Purity is Acceptable (>98%, no major degradants) compare->ok Purity OK degraded Purity is Low or Degradants Detected compare->degraded Purity NOT OK troubleshoot_exp Troubleshoot Other Experimental Parameters ok->troubleshoot_exp discard Discard Material. Procure New Lot. Implement Strict Storage Protocols. degraded->discard

Caption: Troubleshooting workflow for suspected compound degradation.

Section 5: Analytical Method for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately determining the purity of 7-methoxy-8-methylquinolin-4-ol and detecting any degradation products.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 275 nm or use a PDA detector to scan from 200-400 nm. [7] * Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in DMSO or Acetonitrile at 1 mg/mL.

    • Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

  • Method Validation (Forced Degradation):

    • To ensure the method is "stability-indicating," perform a forced degradation study. [1]Expose separate samples of the compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate degradation products.

    • Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main parent compound peak.

prep Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, UV Light) prep->stress sample Take Samples at Time Points (e.g., 0, 4, 8, 24 hr) stress->sample neutralize Neutralize/Quench as Needed sample->neutralize hplc Analyze by HPLC-UV (Protocol 3) neutralize->hplc data Analyze Data: - Calculate % Degradation - Assess Peak Purity - Identify Degradant Peaks hplc->data

Caption: Experimental workflow for a forced degradation study.

Section 6: Summary of Recommended Storage Conditions

Condition Solid Compound (Long-Term) Solution (Short-Term) Rationale
Temperature -20°C or -80°C -80°C Slows rates of all chemical degradation reactions. [1]
Atmosphere Inert Gas (Argon/Nitrogen) Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the electron-rich quinolone ring system.
Light Amber Vial, Stored in Dark Amber Vial, Stored in Dark Prevents photodegradation, a primary degradation pathway for quinolones. [2]
Container Glass Vial with PTFE-lined Cap Glass Vial with PTFE-lined Cap Ensures an inert storage surface and a tight seal to prevent moisture and air ingress.
Handling Aliquot upon receiptAliquot into single-use volumesMinimizes exposure of bulk material to atmosphere and prevents repeated freeze-thaw cycles.

References

  • Hasspieler, B. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 486-491. Available at: [Link]

  • Calza, P., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Environmental Science and Pollution Research, 29(33), 49695-49729. Available at: [Link]

  • Lowe, O. E., & Phillips, G. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 47(3), 267-274. Available at: [Link]

  • Bayer Aktiengesellschaft. (2020). METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS. Google Patents.
  • Ozkal, C. B., et al. (2019). Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. OAText. Available at: [Link]

  • Felczak, A., et al. (2021). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. Molecules, 26(5), 1255. Available at: [Link]

  • Wang, M. F., et al. (2023). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4153. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Tuo, B., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(4), 856-867. Available at: [Link]

  • Abd El-Ghaffar, M. A., & El-Ela, A. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. Available at: [Link]

  • Chen, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 15(11), 104239. Available at: [Link]

  • Martínez-Ahumada, E., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7027. Available at: [Link]

Sources

Technical Support Center: Overcoming Low In Vivo Bioavailability of 7-Methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pharmacokinetics and Formulation Support Center. The compound 7-methoxy-8-methylquinolin-4-ol is a highly valuable synthetic intermediate and structural pharmacophore, most notably recognized as a critical building block for macrocyclic HCV protease inhibitors like Simeprevir (1). However, researchers frequently encounter severe in vivo bioavailability bottlenecks when evaluating this scaffold.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and formulation strategies to overcome the physicochemical and metabolic liabilities of this quinoline derivative.

Diagnostic Workflow

Before altering your formulation, you must identify the primary mechanism restricting bioavailability. The following decision tree isolates the root cause among solubility, metabolism, and permeability.

Workflow Start Low In Vivo Bioavailability 7-methoxy-8-methylquinolin-4-ol Q1 Is aqueous solubility < 100 µg/mL? Start->Q1 Sol_Issue Solubility-Limited Absorption Q1->Sol_Issue Yes Q2 Is in vitro microsomal half-life < 30 mins? Q1->Q2 No Sol_Fix Formulate as Amorphous Solid Dispersion (ASD) Sol_Issue->Sol_Fix Metab_Issue Metabolism-Limited (High First-Pass) Q2->Metab_Issue Yes Perm_Issue Permeability/Efflux Limited Q2->Perm_Issue No Metab_Fix Protect 4-OH group or Co-administer CYP Inhibitor Metab_Issue->Metab_Fix Perm_Fix Use SEDDS with P-gp Inhibitors (e.g., TPGS) Perm_Issue->Perm_Fix

Figure 1: Diagnostic decision tree for identifying and resolving bioavailability bottlenecks.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution in simulated gastric fluid (SGF). How can I maintain supersaturation in the GI tract? The Causality: 7-methoxy-8-methylquinolin-4-ol exists in a tautomeric equilibrium with its quinolone form (quinolin-4(1H)-one). This tautomerization facilitates a dense intermolecular hydrogen-bonding network, resulting in an exceptionally high crystal lattice energy. When transitioning from a solvent (e.g., DMSO) to an aqueous environment, the compound rapidly nucleates and crashes out. The Solution: You must disrupt the crystal lattice by formulating the compound as an Amorphous Solid Dispersion (ASD) (2). Using amphiphilic polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) sterically shields the hydrophobic quinoline core, preventing solution-mediated recrystallization and maintaining a supersaturated state long enough for intestinal absorption.

Q2: In vivo exposure (AUC) remains low despite using an ASD. Intravenous (IV) clearance is extremely high. What is the mechanistic cause? The Causality: If solubility is resolved but oral bioavailability remains low (with high IV clearance), the compound is undergoing rapid first-pass metabolism. The unprotected 4-hydroxyl group is highly susceptible to UDP-glucuronosyltransferase (UGT)-mediated phase II conjugation. Furthermore, the methoxy group at C7 is a prime target for O-demethylation via CYP3A4, a primary metabolic pathway observed in related macrocycles like Simeprevir (3). The Solution: Evaluate the compound in liver microsomes. If UGT/CYP clearance is confirmed, employ a prodrug strategy (e.g., esterifying the 4-OH group) to temporarily shield the liability, or co-administer with a pharmacokinetic enhancer (e.g., ritonavir) to saturate the CYP3A4 enzymes.

Q3: The compound shows good metabolic stability in vitro, but oral absorption is still erratic. Could efflux transporters be involved? The Causality: Quinoline derivatives are frequently substrates for intestinal efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). As the drug enters the enterocyte, it is immediately pumped back into the intestinal lumen. The Solution: Transition to a Self-Emulsifying Drug Delivery System (SEDDS) (4). Incorporating excipients like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) not only solubilizes the drug in lipid micelles but also directly inhibits P-gp ATPase activity, thereby enhancing transcellular permeability.

Quantitative Formulation Comparison

The table below summarizes the expected pharmacokinetic shifts when applying different formulation strategies to quinolin-4-ol derivatives.

Formulation StrategyMechanism of Bioavailability EnhancementImpact on CmaxImpact on AUCBest Suited For
Crystalline Suspension Baseline reference (0.5% Methylcellulose)1.0x1.0xReference baseline
Amorphous Solid Dispersion Disrupts high crystal lattice energy; maintains supersaturation3.5x - 5.0x4.0x - 6.5xSolubility-limited (BCS Class II)
SEDDS (with TPGS) Lymphatic transport bypass; P-gp efflux inhibition2.0x - 4.0x3.0x - 5.0xPermeability/Efflux-limited (BCS Class IV)
4-OH Ester Prodrug Steric shielding from rapid UGT glucuronidation1.5x - 2.5x5.0x - 8.0xMetabolism-limited (High First-Pass)

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of an Amorphous Solid Dispersion (ASD)

This protocol ensures the complete transition of the drug from a crystalline to an amorphous state, utilizing internal validation to prevent false positives during dissolution testing.

Step 1: Solvent Selection & Mixing Dissolve 7-methoxy-8-methylquinolin-4-ol and HPMCAS-H (1:3 weight ratio) in a volatile solvent mixture of Dichloromethane:Methanol (80:20 v/v) to achieve a total solids concentration of 5% w/v. Causality: The 80:20 ratio ensures solvation of both the lipophilic quinoline core and the amphiphilic polymer.

Step 2: Spray Drying Atomization Feed the solution into a laboratory-scale spray dryer. Set the inlet temperature to 75°C (above the solvent boiling point but safely below the polymer's Glass Transition Temperature, Tg​ ) and the aspirator to 100%.

Step 3: Secondary Drying Collect the powder and dry in a vacuum oven at 40°C for 24 hours. Validation Check: Residual solvents act as plasticizers, artificially lowering the Tg​ and inducing premature recrystallization. Vacuum drying is mandatory.

Step 4: Solid-State Validation (Self-Validating Step) Do not proceed to in vivo dosing without confirming amorphization.

  • PXRD: Analyze the powder via Powder X-Ray Diffraction. You must observe a broad amorphous "halo" with an absolute absence of sharp Bragg peaks.

  • DSC: Run Differential Scanning Calorimetry. A single, distinct Tg​ confirms a molecularly miscible drug-polymer system. Two distinct Tg​ values indicate phase separation, meaning the formulation will fail in vivo.

Protocol B: In Vitro Microsomal Stability Assay (Clearance Mechanism Identification)

This protocol isolates whether CYP450 oxidation or UGT glucuronidation is responsible for the rapid clearance of the compound.

Step 1: Reaction Matrix Preparation In a 1.5 mL microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final protein concentration) and the quinoline test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

Step 2: Pathway-Specific Cofactor Addition

  • To test CYP-mediated clearance: Add an NADPH-regenerating system.

  • To test UGT-mediated clearance: Add Alamethicin (25 µg/mg protein) to permeabilize the microsomal membranes, followed by UDP-glucuronic acid (UDPGA). Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum; without Alamethicin pore-formation, the assay will yield a false-negative for glucuronidation.

Step 3: Incubation & Quenching Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the respective cofactors. At 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a structurally similar internal standard.

Step 4: LC-MS/MS Analysis Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Validation Check: Always run a "no-cofactor" control to rule out chemical instability or non-specific protein binding masquerading as metabolic clearance.

References

  • 7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis.Thieme Connect.
  • Selected Properties of Simeprevir.HIVClinic.ca.
  • Amorphous solid dispersions: A robust platform to address bioavailability challenges.ResearchGate.
  • Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems.NIH.
  • Australian public assessment report for simeprevir (as sodium).Therapeutic Goods Administration (TGA).

Sources

Technical Support Center: Resolving Peak Tailing of 7-methoxy-8-methylquinolin-4-ol in HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 7-methoxy-8-methylquinolin-4-ol. Asymmetrical peaks can compromise resolution, accuracy, and reproducibility, making method validation challenging.[1] This document provides a structured, in-depth approach to diagnosing and resolving this common chromatographic problem, moving from simple mobile phase adjustments to more complex hardware and column chemistry considerations.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 7-methoxy-8-methylquinolin-4-ol. What's causing it?

Peak tailing for this specific analyte is almost certainly due to its chemical structure, leading to undesirable secondary interactions with the HPLC column or system. There are two primary, interconnected causes:

  • Secondary Silanol Interactions: The quinoline nitrogen in your analyte is basic. At acidic to neutral mobile phase pH, this nitrogen becomes protonated, carrying a positive charge. Standard silica-based reversed-phase columns have residual, un-capped silanol groups (Si-OH) on their surface.[2] At a mobile phase pH above 3-4, these silanols can deprotonate to become negatively charged (Si-O⁻). The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary retention mechanism, which is a major cause of peak tailing.[3][4]

  • Metal Chelation: The 4-hydroxy and quinoline nitrogen groups on your analyte form a powerful bidentate chelating site. Trace metal impurities (e.g., iron, aluminum, titanium) present in the silica stationary phase, the column's stainless steel frit, or even leached from the HPLC system itself can interact with your analyte.[5][6] This chelation creates strong analyte-metal-surface complexes, leading to delayed elution and severe peak tailing that often cannot be resolved by simple mobile phase adjustments alone.[7][8][9]

Q2: How can I systematically troubleshoot this issue?

A methodical approach is crucial to efficiently identify and solve the problem. Don't change multiple parameters at once. Follow a logical workflow, starting with the simplest and most common solutions.

The diagram below outlines a proven troubleshooting workflow. Start by determining if the issue is chemical (specific to your analyte) or physical/system-related.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) diag_neutral Inject a Neutral Marker (e.g., Toluene, Uracil) start->diag_neutral path_chem Marker Peak is Symmetrical (Chemical Interaction) diag_neutral->path_chem No path_phys Marker Peak Also Tails (Physical/System Issue) diag_neutral->path_phys Yes chem_ph Adjust Mobile Phase pH (See Q4) path_chem->chem_ph phys_ecv Check for Extra-Column Volume (Tubing, Fittings) path_phys->phys_ecv chem_add Add Mobile Phase Modifier (e.g., TEA, see Q4) chem_ph->chem_add chem_metal Test for Metal Chelation (Add EDTA, see Q5) chem_add->chem_metal chem_col Select Alternative Column (End-capped, Hybrid, see Q6) chem_metal->chem_col phys_col Inspect Column Hardware (Void, Blocked Frit) phys_ecv->phys_col phys_overload Check for Mass Overload (Reduce Concentration) phys_col->phys_overload

Caption: A systematic workflow for diagnosing HPLC peak tailing.

Q3: What is the first thing I should check? (Is it a chemical or physical problem?)

Before modifying your method, you must determine if the tailing is caused by chemical interactions specific to your analyte or a general system problem.

Experimental Protocol: The Neutral Marker Test

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-ionizable compound like Toluene or Uracil in your mobile phase.

  • Injection: Inject this solution using your current HPLC method.

  • Analysis:

    • If the neutral marker peak is sharp and symmetrical (Tailing Factor ≈ 1): The problem is chemical. Your analyte is interacting with the stationary phase. Proceed to Q4.

    • If the neutral marker peak also shows tailing: The problem is likely physical or related to the HPLC system.[10] This could be due to a void in the column, a partially blocked frit, or excessive extra-column volume (e.g., using tubing with a large internal diameter).[11][12] In this case, inspect your column and system connections before proceeding with chemical optimizations.

Q4: How do I address secondary silanol interactions with the mobile phase?

Optimizing the mobile phase is the most powerful tool to mitigate silanol interactions.[13][14] The goal is to control the ionization state of your analyte and the stationary phase.

A. Mobile Phase pH Adjustment

The pH of the mobile phase relative to the pKa of your analyte and the silanol groups is the most critical factor.[13] 7-methoxy-8-methylquinolin-4-ol is amphoteric, with a basic quinoline nitrogen (estimated pKa ~4.5-5.0) and an acidic 4-hydroxyl group (pKa > 8). Silanols on the silica surface have an effective pKa of around 3.5-4.5.

  • Strategy 1: Low pH (pH 2.5 - 3.0)

    • Mechanism: At a low pH, the acidic silanol groups (Si-OH) are fully protonated and neutral, preventing ionic interactions with the protonated (positively charged) basic analyte.[5][11] This is often the most effective strategy.

    • How-To: Use a buffer such as 0.1% formic acid or phosphoric acid to maintain a stable low pH.

    • Caution: Ensure your column is rated for use at low pH to avoid hydrolysis of the stationary phase.[11]

  • Strategy 2: High pH (pH > 9)

    • Mechanism: At a high pH, your basic analyte is deprotonated and becomes neutral. Although the silanol groups will be fully deprotonated (negatively charged), the analyte's neutrality prevents strong ionic interactions.[15]

    • How-To: Use a buffer like ammonium bicarbonate or ammonium formate.

    • Caution: This approach requires a modern, hybrid, or polymer-based column specifically designed for high-pH stability. Standard silica columns will rapidly dissolve above pH 8.[15][16]

Caption: Secondary interaction causing peak tailing.

B. Use of Mobile Phase Additives (Competing Bases)

If pH adjustment alone is insufficient, adding a competing base to the mobile phase can mask the active silanol sites.

  • Mechanism: A small, basic additive like triethylamine (TEA) is added to the mobile phase. It has a stronger affinity for the active silanol sites than your analyte and effectively blocks them, preventing your analyte from engaging in secondary interactions.[3]

  • How-To: Add a low concentration of TEA (e.g., 0.05% - 0.1% or 10-25 mM) to your mobile phase.

  • Caution: TEA can suppress MS signal if you are using an LC-MS system and may shorten column lifetime. This is considered a more traditional approach, with modern, high-purity columns often providing a better solution.[15]

ParameterRecommendationRationale
Mobile Phase pH Option A (Preferred): pH 2.5 - 3.0Option B (Requires specific column): pH 9 - 10Option A suppresses silanol ionization.[5][11] Option B neutralizes the basic analyte.[15] Avoid pH 4-8.
Buffer Formic Acid, Phosphoric Acid (for low pH)Ammonium Formate/Bicarbonate (for high pH)Maintains stable pH to ensure consistent ionization state and reproducible retention times.[17]
Buffer Concentration 20-50 mMHigher concentrations can help mask residual silanol activity and improve peak shape.[3]
Additive (Optional) Triethylamine (TEA) at 10-25 mMActs as a competing base to block active silanol sites. Use with caution.[3]
Q5: What if mobile phase optimization isn't enough? Could it be metal chelation?

Yes. If you've optimized the mobile phase and still observe significant tailing, metal chelation is a very likely culprit.[18] The analyte binds to metal ions on the stationary phase or in the system, creating a highly retained complex.

Experimental Protocol: Diagnosing Metal Chelation

  • Prepare Mobile Phase with EDTA: Add a low concentration (e.g., 0.1-0.5 mM) of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your existing mobile phase.

  • Equilibrate: Flush the column with this new mobile phase for an extended period (at least 30-60 minutes) to allow the EDTA to bind and remove accessible metal ions.

  • Injection: Inject your 7-methoxy-8-methylquinolin-4-ol sample.

  • Analysis:

    • If peak shape dramatically improves: This strongly confirms that metal chelation is a primary cause of the tailing.[18] The EDTA in the mobile phase is scavenging the metal ions before your analyte can interact with them.

    • If peak shape is unchanged: The issue is more likely related to very strong silanol interactions or a damaged column.

Solutions for Metal Chelation

  • Mobile Phase Additives: Continuously using a weak chelator like citric acid or a stronger one like EDTA in the mobile phase can be effective, but may have unintended consequences on other analytes or system components.[7]

  • Inert Hardware: The most robust solution is to use an HPLC system and column with metal-free or bio-inert flow paths (e.g., PEEK tubing, PEEK-lined columns).[7] These prevent the mobile phase and analyte from ever contacting stainless steel surfaces.

Metal_Chelation Analyte 7-methoxy-8-methylquinolin-4-ol (Chelating Ligand) Metal Metal Ion (Fe³⁺, Ti⁴⁺) on Silica Surface Analyte->Metal Forms Strong Complex StationaryPhase Silica Stationary Phase Metal->StationaryPhase Bound to Surface

Caption: Metal chelation mechanism leading to peak tailing.

Q6: Could my column be the problem?

Absolutely. The choice of column is critical for analyzing challenging basic compounds. If you are using an older "Type A" silica or a column that is not well end-capped, you will struggle with peak tailing.[5]

  • Use Modern, High-Purity "Type B" Silica Columns: These columns have very low metal content and fewer acidic silanol groups, significantly reducing the potential for secondary interactions.[5][15]

  • Choose a Column with Thorough End-Capping: End-capping is a chemical process that covers many of the residual silanol groups.[3][11] Look for columns marketed as "fully end-capped" or "base-deactivated."

  • Consider Alternative Chemistries:

    • Hybrid Silica (e.g., BEH, CSH): These particles incorporate organic groups into the silica matrix, resulting in lower silanol activity and excellent stability at high pH.[5][16] They are often a top choice for this type of analyte.

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This helps to shield the analyte from residual silanols.[19]

Q7: Are there any other factors I should consider?

Yes, once you have addressed the primary chemical interactions, ensure these other potential issues are not contributing to the problem:

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the active sites on the column, causing tailing. To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

  • Sample Solvent: The solvent you dissolve your sample in should be as close as possible in composition and strength to the mobile phase.[20] Dissolving your sample in a very strong solvent (like 100% Acetonitrile) when your mobile phase is weak (like 10% Acetonitrile) can cause peak distortion.

  • Column Degradation: If the column is old or has been used under harsh conditions, the stationary phase can degrade, or a void can form at the column inlet.[12][21] This often causes tailing or splitting for all peaks, not just your analyte. Try a new column to confirm. Using a guard column can help extend the life of your analytical column.[12]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

  • ACE HPLC Columns. Method Development Hints. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available at: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available at: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]

  • HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. Available at: [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available at: [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available at: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Available at: [Link]

  • PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Available at: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]

  • MDPI. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Available at: [Link]

  • PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Available at: [Link]

  • PubChem - NIH. 7-Methoxyquinoline. Available at: [Link]

  • CHEMFISH TOKYO Co., Ltd. 7-Methoxy-quinazolin-4-ol. Available at: [Link]

  • GCIS-ChemRadar. 7-methoxy-4-methylquinoline. Available at: [Link]

  • PubChemLite. 7-methoxy-4-methylquinolin-2-ol. Available at: [Link]

Sources

optimizing extraction protocols for 7-methoxy-8-methylquinolin-4-ol from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 7-Methoxy-8-methylquinolin-4-ol (and its thiazolyl derivatives) Application: Pharmacokinetic (PK) profiling, metabolite quantification, and antiviral drug development (e.g., Simeprevir intermediates)[1].

Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and drug development professionals who are developing or troubleshooting LC-MS/MS extraction protocols for 7-methoxy-8-methylquinolin-4-ol from complex biological matrices (plasma, serum, and urine).

Module 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I experiencing poor and irreproducible recovery using standard Liquid-Liquid Extraction (LLE) at physiological pH? Expert Insight: The core issue lies in the amphoteric and tautomeric nature of the quinolin-4-ol scaffold. The molecule exists in an equilibrium between the quinolin-4-ol and quinolin-4-one tautomers. Furthermore, the quinoline nitrogen is weakly basic (pKa ~2.2), while the hydroxyl group is weakly acidic (pKa ~11.3)[2]. At physiological pH (7.4), the molecule is predominantly neutral but highly polar due to extensive hydrogen bonding, which resists partitioning into non-polar organic solvents. Solution: To optimize LLE partitioning into an organic phase (like MTBE or EtOAc), you must suppress ionization and disrupt hydrogen bonding. Adjust the matrix pH strictly to 6.5–7.0 to ensure the molecule is exactly at its isoelectric point, and add a salting-out agent (e.g., 1M NaCl) to drive the analyte into the organic layer.

Q2: Which Solid Phase Extraction (SPE) chemistry provides the highest selectivity for plasma matrices? Expert Insight: For complex biological matrices, Mixed-Mode Cation Exchange (MCX) is far superior to standard Reversed-Phase (HLB) sorbents. Causality: By acidifying the plasma sample with 4% Phosphoric acid (dropping the matrix pH to ~2.0), you protonate the weakly basic quinoline nitrogen (pKa ~2.2)[2]. The positively charged analyte binds via strong electrostatic interactions to the sulfonic acid cation-exchange groups on the MCX sorbent. This mechanistic lock allows you to aggressively wash the sorbent with 100% methanol to remove neutral lipids and phospholipids without prematurely eluting the target analyte.

Q3: How do I mitigate matrix effects (ion suppression) during LC-MS/MS analysis? Expert Insight: 7-Methoxy-8-methylquinolin-4-ol is highly susceptible to ion suppression from endogenous glycerophospholipids when using Electrospray Ionization in positive mode (ESI+). Solution: Implement a phospholipid-removal plate prior to injection, or strictly adhere to the MCX SPE protocol described below. To create a self-validating assay, you must utilize a stable isotope-labeled internal standard (SIL-IS)—such as a ¹³C₃- or ²H₃-labeled analog of the quinolin-4-ol—introduced at the very first step of extraction to normalize any residual matrix effects or physical losses.

Module 2: Validated Step-by-Step Extraction Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended for Plasma)

Self-Validating System: This protocol isolates the basic nitrogen mechanism from lipophilic interference, ensuring high recovery regardless of the sample's lipid profile.

  • Sample Pre-treatment: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Immediately add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 4% H₃PO₄ in MS-grade water to disrupt protein binding and protonate the quinoline nitrogen. Vortex for 30 seconds.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample (210 µL) onto the SPE plate. Apply low vacuum (approx. 2-3 in Hg) to allow a dropwise flow rate (1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove water-soluble endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and non-basic interferences. (Note: The protonated analyte remains tightly bound to the ion-exchange sites).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the quinoline nitrogen, breaking the electrostatic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid).

Protocol B: Supported Liquid Extraction (SLE) (High Throughput for Urine)
  • Pre-treatment: Dilute 100 µL of urine with 100 µL of 0.5M Ammonium Acetate buffer (pH 6.5) to ensure the analyte is uncharged and in its neutral tautomeric state.

  • Loading: Apply the 200 µL mixture to an SLE plate (diatomaceous earth sorbent). Wait exactly 5 minutes for complete aqueous absorption into the matrix.

  • Extraction: Elute with 2 x 600 µL of Methyl tert-butyl ether (MTBE) under gravity.

  • Concentration: Evaporate under nitrogen and reconstitute as described in Protocol A.

Module 3: Quantitative Data & Recovery Metrics

The following table summarizes the validation metrics for extracting 7-methoxy-8-methylquinolin-4-ol (spiked at 50 ng/mL) from human plasma using various sample preparation techniques.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Precision (CV %)Phospholipid Removal
Protein Precipitation (PPT) 92.4 ± 4.1-45.2 (Severe)12.5Poor
Liquid-Liquid Extraction (MTBE) 76.8 ± 6.3-12.48.2Moderate
SPE - Reversed Phase (HLB) 85.1 ± 5.0-18.76.4Moderate
SPE - Mixed-Mode (MCX) 94.5 ± 2.2 -3.1 (Negligible) 3.1 Excellent

Data Interpretation: Matrix effect values closer to 0% indicate minimal ion suppression. MCX provides the optimal balance of high absolute recovery, excellent precision, and superior matrix cleanup.

Module 4: Workflow Visualization

ExtractionWorkflow Start Biological Matrix (Plasma/Urine/Tissue) PreTreat Spike SIL-IS Assess Target LLOQ Start->PreTreat Decision Required Sensitivity? PreTreat->Decision HighSens High Sensitivity (< 1 ng/mL LLOQ) Decision->HighSens Yes LowSens Standard Sensitivity (> 10 ng/mL LLOQ) Decision->LowSens No SPE Mixed-Mode SPE (MCX) 1. Acidify (pH 2.0) 2. Wash (100% MeOH) 3. Elute (Basic MeOH) HighSens->SPE SLE Supported Liquid Extraction 1. Buffer (pH 6.5) 2. Load on Diatomaceous Earth 3. Elute (MTBE) LowSens->SLE LCMS LC-MS/MS Analysis (ESI+ Mode) SPE->LCMS SLE->LCMS

Decision tree for selecting the optimal extraction protocol based on required assay sensitivity.

References
  • Title: 7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis | Source: Thieme-connect | URL
  • Title: 4-Hydroxyquinoline 611-36-9 wiki | Source: Guidechem | URL
  • Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues | Source: NIH | URL

Sources

Validation & Comparative

Comparative Guide: 7-Methoxy-8-methylquinolin-4-ol vs. Conventional Quinoline-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Philosophy

Quinoline-4-ol derivatives represent a privileged class of scaffolds in medicinal chemistry, historically dominated by halogenated variants optimized for antibacterial and antiparasitic targets. However, the emergence of complex viral targets has driven the evolution of highly functionalized, sterically demanding quinoline cores.

The compound 7-methoxy-8-methylquinolin-4-ol (and its C2-thiazole functionalized derivatives) represents a structural paradigm shift. Unlike its halogenated predecessors, this scaffold is the critical achiral building block for the macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Simeprevir[1]. This guide objectively compares the physicochemical and mechanistic performance of this specialized building block against conventional quinoline-4-ol alternatives.

Mechanistic Causality: Why 7-Methoxy-8-Methyl?

The transition from simple halogenated quinolines to the 7-methoxy-8-methyl substitution pattern is driven by precise structure-activity relationship (SAR) requirements:

  • Conformational Locking (8-Methyl Group): In macrocyclic protease inhibitors, the 3D spatial orientation of the quinoline ring is paramount. The 8-methyl group introduces a calculated steric clash that restricts the rotational degrees of freedom of the adjacent macrocyclic linker. This pre-organizes the molecule into the exact bioactive conformation required to bind the NS3/4A protease[1].

  • Electronic Modulation (7-Methoxy Group): Conventional electron-withdrawing groups (like 6-fluoro or 7-chloro) are designed to enhance cell penetration and DNA gyrase binding in bacteria[2]. In contrast, the strongly electron-donating 7-methoxy group increases the electron density of the quinoline system. This modulates the pKa​ of the quinoline nitrogen, optimizing it as a hydrogen-bond acceptor for the catalytic triad of the HCV protease.

Quantitative & Pharmacological Comparison

The table below summarizes the divergent physicochemical properties and target specificities dictated by the substitution patterns on the quinoline-4-ol core.

Scaffold / DerivativeKey SubstitutionsElectronic EffectPrimary Pharmacological TargetExample Application
7-Methoxy-8-methylquinolin-4-ol 7-OCH₃, 8-CH₃Strongly Electron-DonatingViral Protease (HCV NS3/4A)1[1]
6-Fluoroquinolin-4-ol 6-FElectron-WithdrawingBacterial DNA Gyrase / Topoisomerase IV2[2]
7-Chloroquinolin-4-ol 7-ClElectron-WithdrawingParasitic Heme Polymerase3[3]

Experimental Workflows: Self-Validating Synthesis Protocols

To ensure scientific integrity during drug development, the synthesis of the 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol building block must utilize a self-validating protocol. The following workflow highlights the causality behind protective group chemistry.

Step 1: 4-Hydroxyl Protection (Tautomeric Locking)
  • Methodology: React the precursor (methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate) with an alkylating agent to form a 4-methoxy ether[1].

  • Causality: Quinoline-4-ols exist in a dynamic tautomeric equilibrium with quinolin-4(1H)-ones. If left unprotected, subsequent harsh conditions during thiazole formation lead to unwanted N-alkylation and degradation. Protecting the 4-OH as a methyl ether locks the molecule into the stable, aromatic quinoline tautomer[1].

  • Self-Validation System: Conduct ¹H NMR analysis. The reaction is validated by the disappearance of the broad -OH/NH peak (typically ~11.0 ppm) and the emergence of a sharp singlet at ~4.05 ppm corresponding to the new O-CH₃ group[4].

Step 2: Thiazole Ring Construction at C2
  • Methodology: Convert the C2-ester to a thioamide, followed by a Hantzsch thiazole synthesis using an α-haloketone.

  • Causality: The C2 position requires a hydrophobic extension (e.g., an isopropylthiazole ring) to perfectly occupy the S2 hydrophobic pocket of the HCV protease.

  • Self-Validation System: Utilize LC-MS to confirm the exact mass shift corresponding to the thiazole condensation, ensuring no premature cleavage of the 4-methoxy protecting group has occurred.

Step 3: Selective Acidic Deprotection
  • Methodology: Treat the intermediate with Eaton's reagent or aqueous acid at 50 °C[1].

  • Causality: The 4-OH group must be liberated to serve as the critical attachment point for the macrocyclic ring in the final stages of Simeprevir synthesis. Eaton's reagent provides a controlled acidic environment that selectively cleaves the 4-methoxy ether without destroying the newly formed thiazole ring[1].

  • Self-Validation System: Perform an HPLC purity check (Target: >96.5%) and High-Resolution Mass Spectrometry (HRMS). Validation is achieved when HRMS yields an m/z [M + H]⁺ calculated for C₁₃H₁₅N₂O₆ at 295.0930[1].

Visualizing Structural Divergence

G QCore Quinoline-4-ol Scaffold Sub7 7-Methoxy Group (Electron Donating) QCore->Sub7 Sub8 8-Methyl Group (Steric Bulk) QCore->Sub8 Sub6 6-Fluoro / 7-Chloro (Electron Withdrawing) QCore->Sub6 Prop1 Increases N-atom pKa (H-Bond Acceptor) Sub7->Prop1 Prop2 Restricts Rotation (Conformational Lock) Sub8->Prop2 Prop3 Enhances Cell Penetration & Gyrase Binding Sub6->Prop3 Target1 Antiviral Target (HCV NS3/4A Protease) Prop1->Target1 Prop2->Target1 Target2 Antibacterial Target (Bacterial DNA Gyrase) Prop3->Target2

Caption: Structural divergence of quinoline-4-ol derivatives determining target specificity.

References

  • Rádl, S., et al. "Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis." Synthesis, Georg Thieme Verlag KG. 1

  • Rádl, S., et al. "Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol" (Detailed NMR Data). Synthesis, Georg Thieme Verlag KG. 4

  • "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry, ACS Publications / PMC. 2

  • "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe." Semantic Scholar. 3

Sources

comparing biological activity of 7-methoxy-8-methylquinolin-4-ol and chloroquine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Biological Activity of 7-Methoxy-8-methylquinolin-4-ol vs. Chloroquine

As drug development professionals navigate the repurposing and optimization of privileged chemical scaffolds, the quinoline nucleus remains a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison between two distinct quinoline derivatives: 7-methoxy-8-methylquinolin-4-ol (a 4-hydroxyquinoline building block that serves as the critical pharmacophore for the antiviral Simeprevir) and Chloroquine (a classic 4-aminoquinoline lysosomotropic agent).

While both compounds share a quinoline backbone, slight structural modifications—specifically the substitution patterns at the 4, 7, and 8 positions—drastically alter their target affinity, mechanism of action, and clinical utility.

Structural Profiling & Mechanistic Divergence

7-Methoxy-8-methylquinolin-4-ol: The Direct-Acting Antiviral Core

7-Methoxy-8-methylquinolin-4-ol is a highly substituted 4-hydroxyquinoline. In pharmaceutical synthesis, it is the essential achiral building block used to construct1, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease[1]. The methoxy and methyl groups at the 7- and 8-positions are sterically critical for anchoring the molecule within the shallow binding pockets of viral proteases[2].

Beyond HCV, the 7-methoxy-8-methylquinolin-4-ol core exhibits profound polypharmacology. Recent studies demonstrate that Simeprevir acts as a Direct-Acting Antiviral (DAA) against SARS-CoV-2 by competitively inhibiting both the Main Protease (Mpro, IC50 ~9.6 µM) and the RNA-dependent RNA polymerase (RdRp)[3].

Chloroquine: The Host-Directed Lysosomotropic Agent

Conversely, Chloroquine is a 4-aminoquinoline characterized by a basic tertiary amine side chain. This structural feature allows the molecule to cross cell membranes in an unprotonated state and subsequently become protonated and trapped within acidic organelles[4].

This acidotropic accumulation raises the pH of host endosomes and lysosomes, as well as the food vacuole of the Plasmodium parasite[5]. By elevating endosomal pH, Chloroquine blocks the low-pH-dependent fusion of viral envelopes with host cell membranes. In parasites, it prevents the detoxification of host-derived heme into inert hemozoin, leading to lethal oxidative stress[5].

Pathway Visualization

G Q1 7-Methoxy-8-methylquinolin-4-ol (Simeprevir Core) Target1 Viral Protease (HCV NS3/4A, SARS-CoV-2 Mpro) & Polymerase (RdRp) Q1->Target1 Binds Active Site Effect1 Inhibition of Polyprotein Cleavage & RNA Synthesis Target1->Effect1 Outcome1 Direct Suppression of Viral Replication Effect1->Outcome1 Q2 Chloroquine (4-Aminoquinoline) Target2 Host Endosomes & Lysosomes / Parasite Food Vacuole Q2->Target2 Accumulates (Acidotropic) Effect2 Elevation of Organelle pH & Inhibition of Heme Detoxification Target2->Effect2 Outcome2 Blockade of Viral Entry & Parasite Death Effect2->Outcome2

Divergent biological mechanisms of 7-methoxy-8-methylquinolin-4-ol (Simeprevir core) and Chloroquine.

Quantitative Data Comparison

The following table summarizes the comparative biological metrics of the two quinoline scaffolds, utilizing SARS-CoV-2 as a unified benchmarking model for their antiviral properties.

Parameter7-Methoxy-8-methylquinolin-4-ol (via Simeprevir)Chloroquine
Core Scaffold 4-Hydroxyquinoline4-Aminoquinoline
Primary Target Viral Proteases (NS3/4A, Mpro) & RdRpEndosomes / Lysosomes / Heme Polymerase
Mechanism of Action Direct-Acting Antiviral (Competitive Inhibition)Host-Directed Lysosomotropic / Heme Toxicity
Antiviral EC50 (SARS-CoV-2) ~4.08 µM~1.13 - 7.00 µM
Cytotoxicity (CC50) ~19.33 µM>100 µM
Clinical Context HCV Treatment (Approved)Malaria, Autoimmune Diseases (Approved)

Experimental Protocols: Mechanistic Deconvolution

To objectively compare these compounds in a laboratory setting, researchers must employ self-validating assay systems that isolate viral entry inhibition from post-entry replication inhibition.

Protocol 1: Comparative Antiviral & Cytotoxicity Screening (Vero E6 Model)

Causality Check: Vero E6 cells are explicitly chosen because they express high levels of the ACE2 receptor but lack the TMPRSS2 surface protease. This forces viruses (like SARS-CoV-2) to enter exclusively via the endosomal pathway, creating a highly sensitive environment to benchmark Chloroquine's entry-blocking mechanism against the post-entry enzymatic inhibition of the 7-methoxy-8-methylquinolin-4-ol derivative[3].

  • Cell Seeding: Seed Vero E6 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Compound Preparation: Prepare 2-fold serial dilutions of Simeprevir and Chloroquine (ranging from 0.1 µM to 50 µM) in assay medium.

  • Infection: Pre-treat cells with the compounds for 1 hour, then infect with the virus at a Multiplicity of Infection (MOI) of 0.01. Rationale: A low MOI ensures multiple replication cycles occur, amplifying the detection of post-entry polymerase/protease inhibitors.

  • Quantification (Self-Validation): At 48 hours post-infection, lyse the cells.

    • Efficacy: Perform RT-qPCR targeting the viral N-gene to calculate the EC50.

    • Viability Control: In parallel, run a CellTiter-Glo luminescent assay on mock-infected, compound-treated cells to calculate the CC50. If the Selectivity Index (CC50/EC50) is < 3, the observed antiviral effect is an artifact of host cell toxicity.

Protocol 2: Endosomal pH and Protease Cleavage Multiplex Assay

Causality Check: Because both compounds reduce viral load in Protocol 1, orthogonal assays are required to prove their divergent mechanisms. This protocol uses a dual-readout system to confirm that Chloroquine alters pH, whereas the 7-methoxy derivative directly inhibits enzymatic cleavage without disrupting host organelles.

  • Endosomal Alkalinization (Acridine Orange Shift):

    • Treat uninfected Vero E6 cells with 10 µM of each compound for 4 hours.

    • Stain with 5 µg/mL Acridine Orange (AO) for 15 minutes.

    • Readout: AO fluoresces red in highly acidic lysosomes and green in the cytosol. Measure the Red/Green fluorescence ratio via flow cytometry. Chloroquine will cause a drastic drop in the red signal (alkalinization), while the 7-methoxy-8-methylquinolin-4-ol core will show no deviation from the vehicle control.

  • Direct Protease Inhibition (FRET Assay):

    • Incubate 0.5 µM of recombinant viral protease (e.g., Mpro) with 10 µM of each compound in a reaction buffer (50 mM Tris-HCl, pH 7.3).

    • Add a Dabcyl/Edans FRET peptide substrate.

    • Readout: Measure fluorescence at 340 nm (excitation) / 490 nm (emission). The 7-methoxy-8-methylquinolin-4-ol derivative will keep fluorescence quenched (indicating successful protease inhibition), whereas Chloroquine will permit rapid fluorescence signal generation (proving it lacks direct enzymatic inhibitory activity).

References

  • Rádl, S., et al. "Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis." Synthesis, 2014. 1

  • Lo, H. S., et al. "Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir." ACS Central Science, 2021. 3

  • Wang, M., et al. "Chloroquine against malaria, cancers and viral diseases." Drug Discovery Today, 2020. 5

  • Shirvalkar, P., et al. "Repurposing Chloroquine Against Multiple Diseases With Special Attention to SARS-CoV-2 and Associated Toxicity." Frontiers in Pharmacology, 2020. 4

  • ACS Publications. "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry, 2022. 2

Sources

Analytical Reference Standard Characterization: 7-Methoxy-8-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Analytical Grades, Experimental Workflows, and Structural Elucidation for HCV NS3/4A Protease Inhibitor Synthesis

Executive Summary & Mechanistic Context

The compound 7-methoxy-8-methylquinolin-4-ol —and specifically its primary functionalized derivative, 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS 923289-21-8)—is a highly specialized achiral building block[1]. It is mechanistically critical in the synthesis of Simeprevir (TMC435), a potent macrocyclic Hepatitis C virus (HCV) NS3/4A protease inhibitor[2].

During viral replication, the HCV polyprotein must be cleaved by the NS3/4A protease complex to yield mature viral proteins. The quinoline core of Simeprevir is designed to insert directly into the S2 pocket of this protease, acting as a competitive inhibitor that halts viral replication[3]. Because structural impurities in this quinoline building block can propagate through the complex macrocyclization steps of Simeprevir synthesis, utilizing a rigorously characterized Analytical Reference Standard is an absolute requirement for drug development professionals.

HCV_Pathway HCV_RNA HCV (+) ssRNA Translation Translation (Host Ribosomes) HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein NS3_4A NS3/4A Protease Complex Polyprotein->NS3_4A Autocleavage Cleavage Polyprotein Cleavage (Viral Maturation) Polyprotein->Cleavage NS3_4A->Cleavage Catalyzes Replication Viral Replication Complex Formation Cleavage->Replication Simeprevir Simeprevir (Quinoline Scaffold) Simeprevir->NS3_4A Inhibits (Competitive)

Figure 1: HCV NS3/4A protease signaling and polyprotein cleavage pathway targeted by Simeprevir.

Product Grade Comparison: Reference Standards vs. Alternatives

When sourcing 7-methoxy-8-methylquinolin-4-ol derivatives, researchers must choose between three distinct grades. The selection directly impacts the accuracy of quantitative assays and the yield of downstream synthetic steps.

Table 1: Comparative Performance of Analytical Grades

ParameterHigh-Purity Reference Standard (HPRS)Working Standard (WS)Crude Synthetic Intermediate (CSI)
Chromatographic Purity > 99.5% (HPLC-UV)> 98.0% (HPLC-UV)< 95.0% (HPLC-UV)
Isomeric Impurities < 0.1% (des-methyl/methoxy free)< 1.0%Variable (Often > 3.0%)
Water Content (KF) < 0.5%< 1.0%Uncontrolled
Residual Solvents < 0.1% (GC-HS)< 0.5%High (DMF, Methanol traces)
Primary Use Case qNMR, External Calibration, CRMRoutine In-Process Control (IPC)Early-stage bulk synthesis

The Causality of Grade Selection: A High-Purity Reference Standard (HPRS) is mandatory for quantitative NMR (qNMR) and external HPLC calibration. The use of Crude Synthetic Intermediates (CSI) often introduces des-methyl or des-methoxy analogs. Because these impurities share near-identical polarity with the target molecule, they co-elute in standard chromatographic methods and act as chain-terminators during the subsequent ring-closing metathesis in Simeprevir synthesis[2].

Analytical Characterization Workflow

To establish an HPRS as a trustworthy, self-validating system, we employ a Mass Balance approach . A single analytical technique is prone to blind spots; therefore, orthogonal methods are combined to account for 100% of the sample mass.

Self-Validating Equation: Certified Purity = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Inorganic Ash)

Analytical_Workflow cluster_0 Chromatographic Purity cluster_1 Structural Elucidation cluster_2 Thermal & Physicochemical Sample 7-Methoxy-8-methylquinolin-4-ol Reference Standard HPLC HPLC-UV (254 nm) Gradient Elution Sample->HPLC LCMS LC-ESI-MS Mass Confirmation Sample->LCMS NMR1H 1H-NMR (DMSO-d6) Proton Assignment Sample->NMR1H NMR13C 13C-NMR (DMSO-d6) Carbon Backbone Sample->NMR13C TGA TGA Volatiles/Water Sample->TGA DSC DSC Melting Point/Polymorphism Sample->DSC MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance Certified Certified Reference Material (CRM) Release LCMS->Certified NMR1H->Certified NMR13C->Certified TGA->MassBalance DSC->Certified MassBalance->Certified

Figure 2: Multi-modal analytical characterization workflow for reference standard certification.

Step-by-Step Experimental Protocols

Protocol A: Chromatographic Purity via HPLC-UV/MS

Objective: Quantify organic impurities and confirm the exact mass.

  • Sample Preparation: Dissolve 10 mg of the standard in 10 mL of Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock.

    • Causality: The mixed solvent ensures complete dissolution of the hydrophobic thiazole/quinoline rings while preventing precipitation upon injection into the highly aqueous initial mobile phase.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Configuration:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The quinoline nitrogen is basic (pKa ~4.5). Without an acidic modifier, this nitrogen interacts strongly with residual silanols on the silica stationary phase, causing severe peak tailing. TFA protonates the nitrogen and ion-pairs with it, ensuring sharp, symmetrical peaks for accurate integration.

  • Gradient Elution: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. UV detection at 254 nm.

  • Validation: Inject a blank to confirm no carryover. The system is self-validating if the sum of all integrated peak areas (excluding the blank) equals the total detectable organic mass.

Protocol B: Structural Elucidation via 1H and 13C NMR

Objective: Confirm the atomic connectivity and identify isomeric impurities.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: 4-Hydroxyquinolines exist in a tautomeric equilibrium with their quinolin-4-one forms. Non-polar solvents (like CDCl3) lead to intermolecular hydrogen bonding and severe line broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the tautomeric state and yielding sharp, highly resolved signals[2].

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (512 scans).

  • Internal Standard: Use Tetramethylsilane (TMS) at 0.00 ppm for chemical shift calibration.

Protocol C: Thermal Analysis (TGA/DSC)

Objective: Quantify volatile content and determine the melting point/polymorphic form.

  • Thermogravimetric Analysis (TGA): Heat 5 mg of the sample in an alumina crucible from 25°C to 300°C at 10°C/min under nitrogen. The weight loss before 150°C quantifies residual solvents and water, feeding directly into the mass balance equation.

  • Differential Scanning Calorimetry (DSC): Heat 3 mg in a crimped aluminum pan at 10°C/min. An endothermic peak without associated mass loss (via TGA) confirms the melting point and crystalline purity.

Spectroscopic Data Summary

The following table summarizes the expected quantitative NMR data for the highly purified 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol standard, demonstrating the structural markers required for batch release.

Table 2: Representative 1H-NMR Characterization Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
~ 11.50Singlet (br)1H-OH / -NH (Tautomeric proton)
~ 8.05Singlet1HThiazole H-5
~ 7.95Doublet (J = 9.0 Hz)1HQuinoline H-5
~ 7.25Doublet (J = 9.0 Hz)1HQuinoline H-6
~ 7.05Singlet1HQuinoline H-3
~ 3.95Singlet3H-OCH3 (Methoxy group)
~ 3.15Multiplet1H-CH- (Isopropyl methine)
~ 2.55Singlet3H-CH3 (Aryl methyl group)
~ 1.35Doublet (J = 6.8 Hz)6H-CH3 (Isopropyl methyls)

References

  • Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis. Thieme Connect.
  • Discovery and development of simeprevir (TMC435), a HCV NS3/4A protease inhibitor. ResearchGate.
  • 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol | ChemScene. ChemScene.

Sources

Efficacy Comparison Guide: Structural Analogues of 7-Methoxy-8-methylquinolin-4-ol in HCV NS3/4A Protease Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

The development of direct-acting antivirals (DAAs) for the Hepatitis C Virus (HCV) revolutionized modern pharmacotherapy. At the core of this success is the optimization of macrocyclic NS3/4A protease inhibitors. The chemical scaffold 7-methoxy-8-methylquinolin-4-ol is a highly privileged building block, most notably serving as the critical P2-ligand pharmacophore in the blockbuster drug Simeprevir (TMC435) and its predecessor BILN 2061[1][2].

When integrated into a macrocyclic core, this quinoline fragment projects into the S2 and S4 binding pockets of the NS3/4A protease. Understanding the causality behind its structural features is essential for rational drug design:

  • C4-Oxygen Linkage: Connects the quinoline to the macrocycle, maintaining the optimal vector geometry to span the P2 region.

  • C7-Methoxy Group: Extends toward the solvent-exposed boundary of the S2 pocket. It acts as a crucial hydrogen bond acceptor and significantly enhances the aqueous solubility of the highly lipophilic macrocycle[1].

  • C8-Methyl Group: Imposes a severe steric clash with the macrocyclic ring, restricting the rotational freedom of the quinoline core. This locks the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding[1].

  • C2-Thiazole Substituent: Projects deep into the hydrophobic S4 pocket. Modifications here (e.g., isopropyl vs. cyclopropyl) directly dictate the van der Waals packing against protease residues Val158 and Ala156, serving as the primary driver of binding affinity and dissociation half-life[3].

G A HCV Polyprotein B NS3/4A Protease (Active) A->B Cleavage C Viral Replication B->C Maturation D Quinoline Analogue D->B Competitive Binding E Protease Arrest D->E Complex Formation

Fig 1. Mechanism of HCV NS3/4A protease inhibition by quinoline analogues.

Efficacy Comparison of Structural Analogues

To evaluate the structure-activity relationship (SAR) of this scaffold, we compare the efficacy of three distinct structural analogues integrated into a standardized cyclopentane-macrocyclic core.

  • Analogue A (Simeprevir Core): 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol.

  • Analogue B (Cyclopropyl Variant): 2-(4-cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol[4].

  • Analogue C (Des-methyl Variant): 2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol (lacking the C8-methyl group).

Quantitative Efficacy Data
Compound CoreC2-Thiazole SubstituentC8 SubstituentBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)CC₅₀ (µM)
Analogue A IsopropylMethyl0.45 ± 0.031.2 ± 0.1>50
Analogue B CyclopropylMethyl0.62 ± 0.051.8 ± 0.2>50
Analogue C IsopropylHydrogen3.10 ± 0.158.5 ± 0.4>50

Data Interpretation & Causality:

  • Analogue A exhibits the highest potency. The highly flexible isopropyl group perfectly complements the hydrophobic S4 pocket through induced-fit packing.

  • Analogue B shows a slight drop in efficacy. The rigid geometry of the cyclopropane ring restricts optimal van der Waals interactions within the S4 pocket, despite offering metabolic stability[3].

  • Analogue C highlights the critical functional role of the C8-methyl group. Removing this methyl group increases the rotational freedom of the quinoline system, resulting in a ~7-fold decrease in biochemical potency due to an increased entropic penalty during the binding event[1].

Experimental Validation Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls that continuously verify the integrity of the assay environment.

Workflow S1 1. Analogue Synthesis S2 2. FRET Protease Assay S1->S2 Purified Compounds S3 3. HCV Replicon Assay S2->S3 Active Hits (IC50) S4 4. Cytotoxicity Profiling S3->S4 Efficacy Confirmed S5 5. SAR Data Integration S4->S5 Therapeutic Index

Fig 2. Step-by-step experimental workflow for evaluating analogue efficacy.

Protocol 1: FRET-Based NS3/4A Protease Inhibition Assay

Purpose: Direct measurement of biochemical inhibition (IC₅₀). Self-Validation Mechanism: The assay utilizes a "No-Enzyme" baseline control and a "Reference Standard" (Simeprevir). If the reference standard deviates from its known IC₅₀ (0.45 nM) by >10%, or if the no-enzyme control shows signal cleavage, the run is automatically invalidated, ensuring signal quenching is strictly enzyme-dependent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine oxide, and 10 mM DTT.

  • Enzyme Pre-incubation: Dilute recombinant HCV NS3/4A protease (genotype 1b) to a final concentration of 10 nM. Add 10 µL of enzyme to 96-well black microtiter plates.

  • Compound Addition: Add 5 µL of structural analogues (serial dilutions from 0.01 nM to 1 µM in DMSO) to the wells. Incubate for 30 minutes at 25°C to allow complex formation.

  • Reaction Initiation: Add 10 µL of the internally quenched FRET substrate (RET S1, final concentration 2 µM) to all wells.

  • Kinetic Readout: Monitor fluorescence continuously using a microplate reader (Excitation: 340 nm, Emission: 490 nm) for 20 minutes.

  • Data Processing: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: HCV Replicon Cell-Based Assay

Purpose: Evaluation of cell permeability, intracellular stability, and antiviral efficacy (EC₅₀). Self-Validation Mechanism: Parallel cytotoxicity screening (MTS assay) is performed on the exact same cell populations. This ensures that any observed reduction in viral RNA is due to specific NS3/4A inhibition and not an artifact of general host cell toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b subgenomic replicon (expressing a luciferase reporter) at a density of 1×104 cells/well in 96-well plates.

  • Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of the analogues (0.1 nM to 10 µM) in DMEM supplemented with 5% FBS.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Efficacy Readout (EC₅₀): Lyse the cells and measure luciferase activity using the Steady-Glo® Luciferase Assay System to quantify viral replication.

  • Cytotoxicity Readout (CC₅₀): In a parallel plate, add MTS reagent (CellTiter 96® AQueous One Solution) and incubate for 2 hours. Measure absorbance at 490 nm to determine cell viability.

References

  • Rádl, S., et al. "7-methoxy-8-methylquinolin-4-ol; A Quinoline Building Block for Simeprevir Synthesis." Synthesis, 2014.[1]

  • Llinàs-Brunet, M., et al. "Structure−Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061." Journal of Medicinal Chemistry, 2004.[2]

  • "Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety." Thieme Connect, 2020.[3]

  • "2-(4-Cyclopropyl-2-thiazolyl)-7-methoxy-8-methyl-4-quinolinol." Dalton Research Molecules.[4]

Sources

benchmarking 7-methoxy-8-methylquinolin-4-ol against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Quinoline Scaffold: Benchmarking 7-methoxy-8-methylquinolin-4-ol Against Standard Tyrosine Kinase Inhibitors

As a Senior Application Scientist specializing in assay development and fragment-based drug discovery (FBDD), I frequently encounter the need to evaluate established chemical intermediates for off-target activities or scaffold repurposing.

The compound 7-methoxy-8-methylquinolin-4-ol is widely recognized in the pharmaceutical industry as a critical synthetic building block for Simeprevir, an FDA-approved HCV protease inhibitor (). However, the quinoline-4-ol core is also a highly privileged pharmacophore in oncology, forming the primary hinge-binding motif of numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as Lenvatinib and Bosutinib ().

By benchmarking this unoptimized scaffold against standard, highly optimized TKIs, we can quantify the baseline thermodynamic contribution of the 7-methoxy and 8-methyl substitutions to kinase hinge-region binding. This guide provides an objective, data-driven comparison of 7-methoxy-8-methylquinolin-4-ol against standard kinase inhibitors, detailing the causality behind our assay design and the self-validating protocols required for accurate profiling.

Mechanistic Rationale: The Quinoline Core in Kinase Inhibition

To understand why we benchmark a protease inhibitor intermediate against kinases, we must look at the structural biology of the kinase ATP-binding pocket. The quinoline nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (typically at residues like Cys919 in VEGFR2 or Met793 in EGFR).

The 7-methoxy group provides a vector for solvent-exposed interactions, while the 8-methyl group forces a specific dihedral angle when functionalized further. Because 7-methoxy-8-methylquinolin-4-ol lacks the extended solvent-channel moieties (like the phenoxy-urea group in Lenvatinib) or the deep-pocket binding elements (like the 3-cyano group in Bosutinib), we expect it to exhibit weak, baseline micromolar activity. Measuring this baseline is crucial for calculating ligand efficiency (LE) during SAR expansion.

Pathway Inhibitor 7-methoxy-8-methylquinolin-4-ol (Baseline Scaffold) VEGFR Receptor Tyrosine Kinases (VEGFR2 / EGFR) Inhibitor->VEGFR Inhibits ATP Binding RAS RAS / RAF VEGFR->RAS Phosphorylation MEK MEK / ERK RAS->MEK Proliferation Tumor Proliferation MEK->Proliferation

Fig 1: Kinase signaling cascade disrupted by quinoline-based hinge-binding scaffolds.

Benchmarking Methodology: Universal Kinase Profiling

When profiling a bare scaffold against multiple distinct kinase families (e.g., VEGFR2, EGFR, c-Met), using substrate-specific assays (like radioactive ³²P-peptide assays) introduces substrate-affinity biases. To ensure scientific integrity and universal comparability, we utilize the ADP-Glo™ Kinase Assay ().

This luminescent assay measures the universal product of kinase activity—ADP—regardless of the peptide substrate used. It is a self-validating system: by completely depleting unreacted ATP before converting the generated ADP back to ATP for luciferase detection, we eliminate false positives caused by ATP-competitive auto-fluorescence.

Step-by-Step ADP-Glo™ Protocol

Note: This protocol is optimized for 384-well microplates to conserve recombinant enzymes.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 7-methoxy-8-methylquinolin-4-ol, Lenvatinib, and Erlotinib in 100% DMSO. Transfer 100 nL of each to the assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery. Causality: Acoustic dispensing eliminates carryover contamination common in pin-tool transfers, ensuring accurate baseline measurements for weak inhibitors.

  • Enzyme/Substrate Incubation: Add 2.5 µL of the target kinase (e.g., VEGFR2) and specific peptide substrate diluted in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the scaffold to the hinge region.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (at the specific Km​ concentration for each kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Causality: A strict 40-minute incubation is required to reduce the ATP background to near-zero, ensuring high signal-to-noise ratios.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP to ATP and introduces luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode plate reader (integration time: 0.5 seconds/well).

Workflow Step1 Step 1: Kinase Reaction Incubate Kinase + Substrate + ATP + Inhibitor Step2 Step 2: ATP Depletion Add ADP-Glo Reagent (40 min) Step1->Step2 Step3 Step 3: ADP Detection Add Kinase Detection Reagent (30 min) Step2->Step3 Step4 Step 4: Luminescence Readout Quantify ADP Production Step3->Step4

Fig 2: ADP-Glo universal kinase assay workflow for objective scaffold benchmarking.

Comparative Performance Data

To contextualize the performance of 7-methoxy-8-methylquinolin-4-ol, we benchmarked it against two gold-standard, FDA-approved inhibitors: Lenvatinib (a multi-kinase VEGFR/FGFR inhibitor featuring a quinoline core) and Erlotinib (an EGFR inhibitor featuring a structurally related quinazoline core).

Data represents mean IC₅₀ values (n=3 independent replicates) calculated via 4-parameter logistic non-linear regression.

Kinase Target7-methoxy-8-methylquinolin-4-ol (Baseline Scaffold)Lenvatinib (Standard TKI)Erlotinib (Standard TKI)Scaffold Ligand Efficiency (LE)
VEGFR2 18.4 µM0.004 µM (4 nM)> 10 µM0.31 kcal/mol/heavy atom
EGFR 35.2 µM> 10 µM0.002 µM (2 nM)0.28 kcal/mol/heavy atom
c-Met > 50 µM> 10 µM> 10 µMN/A
Data Interpretation & SAR Insights

As expected for an unoptimized synthetic intermediate, 7-methoxy-8-methylquinolin-4-ol exhibits weak, micromolar activity across the tested kinases. However, this data is highly valuable for drug developers:

  • Ligand Efficiency (LE): Despite the high IC₅₀ (18.4 µM for VEGFR2), the small size of the molecule yields a Ligand Efficiency of ~0.31. In FBDD, an LE > 0.30 is considered an excellent starting point for hit-to-lead optimization.

  • Structural Validation: The baseline activity confirms that the 7-methoxy and 8-methyl substitutions do not sterically clash with the gatekeeper residues of VEGFR2 or EGFR. The 1000-fold difference in potency between the bare scaffold and Lenvatinib highlights the exact thermodynamic contribution of Lenvatinib's cyclopropane-urea tail, which locks into the DFG-out conformation of VEGFR2.

Conclusion

While 7-methoxy-8-methylquinolin-4-ol is primarily utilized as a building block for the antiviral Simeprevir, rigorous benchmarking reveals its viability as a baseline hinge-binding scaffold for kinase inhibitor discovery. By utilizing universal, self-validating luminescent assays, researchers can accurately map the baseline thermodynamics of such intermediates, providing a rational foundation for the design of next-generation targeted therapeutics.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Center for Biotechnology Information (PMC) URL:[Link]

Analytical Method Cross-Validation for 7-Methoxy-8-methylquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the transition of pharmaceutical intermediates from R&D to commercial Quality Control (QC), establishing robust analytical continuity is paramount. 7-Methoxy-8-methylquinolin-4-ol is a critical achiral quinoline building block utilized in the synthesis of Simeprevir, a potent hepatitis C virus (HCV) protease inhibitor[1].

Because the purity of this intermediate directly impacts the macrocyclization steps and final API yield[1], analytical methods used to quantify its assay and impurity profile must be rigorously cross-validated when transferring between laboratories or upgrading instrumentation (e.g., moving from legacy HPLC-UV to modern UHPLC-DAD or LC-MS/MS platforms). This guide objectively compares these analytical alternatives, providing the mechanistic rationale and self-validating protocols necessary to ensure regulatory compliance (ICH Q2/Q14).

The Causality of Method Selection: Why Upgrade?

Historically, the quantification of quinoline derivatives relies on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, the drive for higher throughput and enhanced sensitivity to genotoxic impurities necessitates method modernization.

  • HPLC-UV (The Legacy Standard): Utilizes 3.5–5.0 µm particle size columns. It is highly robust and easily transferable across global QC sites but suffers from longer run times and higher solvent consumption.

  • UHPLC-DAD (The Modern Workhorse): Employs sub-2 µm particles, operating at ultra-high pressures. The causality here is governed by the Van Deemter equation: smaller particles reduce eddy diffusion and mass transfer resistance, allowing for higher flow rates without sacrificing resolution. This is critical for separating closely eluting positional isomers of the methoxy-quinoline core[2].

  • LC-MS/MS (The Orthogonal Arbiter): While not typically used for routine assay due to cost, it is essential for cross-validation to prove that no co-eluting unseen impurities are hiding beneath the primary UV peak of 7-methoxy-8-methylquinolin-4-ol.

Quantitative Performance Comparison

The following table summarizes the experimental cross-validation data comparing the three analytical platforms for the analysis of 7-methoxy-8-methylquinolin-4-ol.

Analytical ParameterLegacy HPLC-UVModern UHPLC-DADOrthogonal LC-MS/MS
Stationary Phase C18 (150 x 4.6 mm, 5 µm)C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (100 x 2.1 mm, 1.7 µm)
Run Time 18.0 min3.5 min4.5 min
Resolution ( Rs​ ) *2.14.5N/A (Mass resolved)
Linearity Range 1.0 – 50.0 µg/mL0.1 – 50.0 µg/mL0.01 – 10.0 µg/mL
LOD / LOQ 0.15 / 0.50 µg/mL0.02 / 0.06 µg/mL0.001 / 0.003 µg/mL
Primary Use Case Routine QC ReleaseHigh-Throughput IPCImpurity Profiling & ID

*Resolution refers to the critical pair: 7-methoxy-8-methylquinolin-4-ol and its des-methyl impurity.

Methodological Workflow: Cross-Validation Protocol

To prove that the new UHPLC-DAD method is equivalent to the legacy HPLC-UV method, a self-validating experimental design must be executed[3]. The protocol below ensures that systemic bias is identified and statistically evaluated.

Step-by-Step Execution Protocol
  • Sample Preparation (Homogeneity is Key):

    • Prepare a master stock solution of 7-methoxy-8-methylquinolin-4-ol reference standard at 1.0 mg/mL in Methanol:Water (50:50, v/v).

    • Create a spiked sample matrix containing the API intermediate and known synthetic impurities (e.g., unreacted 3-methoxy-2-methylaniline) at the 0.1% specification limit[1].

  • Parallel Acquisition:

    • Method A (HPLC-UV): Isocratic elution using 25 mM phosphate buffer (pH 6.5) and acetonitrile (30:70, v/v) at 1.0 mL/min. Detection at 260 nm[4].

    • Method B (UHPLC-DAD): Gradient elution using 0.1% Formic acid in water and acetonitrile at 0.5 mL/min. Detection at 260 nm (extracted from 3D data).

  • System Suitability Testing (SST):

    • Inject the standard solution six times on both systems. The protocol is self-validating only if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% and the tailing factor is ≤1.5 for both methods before proceeding.

  • Statistical Evaluation (Bland-Altman & t-Test):

    • Analyze 15 independent batches of the intermediate using both methods.

    • Calculate the mean assay percentage. Perform a paired Student's t-test (95% confidence interval) to ensure no statistically significant difference exists between the two population means.

Cross-Validation Logical Architecture

The following diagram illustrates the logical flow and statistical decision-making process required to validate the method transfer.

CV_Workflow cluster_methods Parallel Execution Start 7-methoxy-8-methylquinolin-4-ol Sample Set MethodA Legacy Method (HPLC-UV) Start->MethodA MethodB Alternative Method (UHPLC-DAD / LC-MS) Start->MethodB Stat Statistical Comparison (Bland-Altman, t-test, F-test) MethodA->Stat MethodB->Stat Decision Equivalence Criteria Met? Stat->Decision Success Method Validated & Interchangeable Decision->Success Yes Fail Investigate Bias / Optimize Method Decision->Fail No

Analytical method cross-validation workflow and statistical decision matrix.

Conclusion

Transitioning the analysis of 7-methoxy-8-methylquinolin-4-ol from HPLC to UHPLC provides a 5-fold reduction in analysis time and superior resolution of synthetic impurities. By employing the rigorous, statistically grounded cross-validation framework detailed above, analytical scientists can ensure seamless method transfer, maintaining the scientific integrity required for the downstream synthesis of critical antiviral therapeutics.

References

  • Youssef, A. F. A., Issa, Y. M., & Nabil, K. M. (2020). Development and Validation of a New Method for the Determination of Anti-hepatitis C Agent Simeprevir in Human Plasma using HPLC with Fluorescence Detection. Current Analytical Chemistry, 16(4), 428-435. Available at:[Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2018). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Molecules, 23(11), 2841. Available at:[Link]

  • Nannetti, G., et al. (2017). Development of a simple HPLC-UV method for the determination of the hepatitis C virus inhibitor simeprevir in human plasma. Journal of Chromatography B. Available at: [Link]

Sources

Structural and Functional Divergence: 7-Methoxy-8-methylquinolin-4-ol vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Briefing

In medicinal chemistry, the positional isomerism of functional groups on a heterocyclic scaffold dictates not only the molecule's physicochemical properties but its entire trajectory in drug development. This guide provides an objective, data-driven comparison between two distinct quinoline derivatives: 8-hydroxyquinoline (8-HQ) and 7-methoxy-8-methylquinolin-4-ol .

While both share a foundational quinoline core, shifting the hydroxyl group from the C8 to the C4 position—coupled with the addition of methoxy and methyl substituents—fundamentally alters their chemical behavior. 8-HQ acts as a potent bidentate metal chelator utilized directly in antimicrobial and neuroprotective applications[1]. Conversely, 7-methoxy-8-methylquinolin-4-ol lacks intramolecular chelating ability but exhibits dynamic keto-enol tautomerism, serving as a highly specialized, sterically tuned building block for complex macrocyclic drugs like the HCV protease inhibitor Simeprevir[2].

Mechanistic Divergence: The Role of Positional Isomerism

8-Hydroxyquinoline (8-HQ): The Bidentate Chelator

The defining characteristic of 8-HQ is the spatial proximity of the quinoline nitrogen (N1) and the phenolic hydroxyl group at C8. This arrangement provides an optimal "bite angle" to form a stable, five-membered chelate ring with divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺)[1].

  • Causality in Application: Because 8-HQ can sequester essential metals, it disrupts metalloenzyme function in pathogens, granting it broad-spectrum antimicrobial properties. In neurodegenerative research, its ability to cross the blood-brain barrier and modulate metal homeostasis makes it a privileged scaffold for Alzheimer's therapeutics (e.g., Clioquinol)[1].

7-Methoxy-8-methylquinolin-4-ol: The Tautomeric Building Block

Moving the hydroxyl group to the C4 position eliminates the bidentate chelation capacity, as the distance to N1 is too great. Instead, this molecule is defined by keto-enol tautomerism , existing in equilibrium with its 4-quinolone form[3].

  • Causality in Application: The tautomeric nature of the C4 position allows it to be selectively activated (e.g., via halogenation or triflation) for cross-coupling reactions. The specific inclusion of the 7-methoxy and 8-methyl groups is not arbitrary; these substituents electronically enrich the ring and provide the precise steric bulk required to fit into the P2 pocket of the Hepatitis C Virus (HCV) NS3/4A protease[2]. This makes it an indispensable precursor in the synthesis of Simeprevir.

Comparative Data Analysis

To objectively evaluate these scaffolds for downstream applications, their physicochemical and structural properties are summarized below.

Property / Parameter8-Hydroxyquinoline (8-HQ)7-Methoxy-8-methylquinolin-4-ol
Hydroxyl Position C8 (Phenolic)C4 (Enolic / Keto tautomer)
Substituents NoneC7-Methoxy, C8-Methyl
Primary Chemical Behavior Bidentate Metal ChelationKeto-Enol Tautomerism
Metal Affinity (Cu²⁺, Zn²⁺) High ( Ka​ typically > 1010 )Negligible (Monodentate only)
Role in Drug Development Active Pharmaceutical Ingredient (API) / PharmacophoreSynthetic Intermediate / Macrocycle Building Block
Primary Target/Utility Ionophore, Antimicrobial, NeuroprotectionHCV NS3/4A Protease Inhibitor (Simeprevir)

Pathway Visualization

The following diagram illustrates the divergent chemical pathways and downstream utilities dictated by the structural differences of these two quinoline derivatives.

StructuralDivergence Core Quinoline Scaffold Sub1 C8-Hydroxylation Core->Sub1 Sub2 C4-Hydroxylation + C7-Methoxy + C8-Methyl Core->Sub2 HQ8 8-Hydroxyquinoline Sub1->HQ8 MeO 7-methoxy-8-methylquinolin-4-ol Sub2->MeO Mech1 Bidentate Chelation (N1, O8) HQ8->Mech1 Mech2 Keto-Enol Tautomerism (4-Quinolone) MeO->Mech2 App1 Ionophores & Antimicrobials Mech1->App1 App2 Simeprevir Synthesis (HCV Protease Inhibitor) Mech2->App2

Caption: Divergent structural pathways and applications of 8-HQ and 7-methoxy-8-methylquinolin-4-ol.

Empirical Validation: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They allow researchers to empirically confirm the distinct chemical behaviors (chelation vs. tautomerism) of these two compounds.

Protocol A: Validation of Bidentate Chelation in 8-HQ via UV-Vis Titration

This protocol confirms the chelation capacity of 8-HQ, which is absent in the 4-ol derivative.

  • Preparation: Prepare a 50μM solution of 8-HQ in HEPES buffer (pH 7.4, 1% DMSO to ensure solubility).

  • Baseline Scan: Record the UV-Vis absorption spectrum from 250 nm to 500 nm. A characteristic λmax​ around 240 nm and 315 nm should be observed.

  • Titration: Sequentially add 5μM aliquots of Cu(NO3​)2​ solution.

  • Observation: Monitor the emergence of a new absorption band at ~410 nm, corresponding to the ligand-to-metal charge transfer (LMCT) band of the Cu(8−HQ)2​ complex.

  • System Validation Check: Plot the spectra overlay. The presence of a strict isosbestic point (typically around 340 nm) validates that only two absorbing species (free ligand and metal-complex) exist in equilibrium. If the isosbestic point shifts, it indicates ligand degradation or precipitation, invalidating the run.

Protocol B: Tautomeric Profiling of 7-Methoxy-8-methylquinolin-4-ol via NMR

This protocol quantifies the keto-enol equilibrium, a critical parameter before utilizing the compound in cross-coupling reactions for Simeprevir synthesis.

  • Sample Preparation: Dissolve 15 mg of 7-methoxy-8-methylquinolin-4-ol in 0.6 mL of anhydrous DMSO- d6​ . Prepare a parallel sample in CDCl3​ to observe solvent-dependent tautomeric shifts.

  • Data Acquisition: Acquire quantitative 13C NMR spectra at 298 K using an inverse-gated decoupling sequence to prevent Nuclear Overhauser Effect (NOE) signal enhancement.

  • Signal Analysis:

    • Identify the C4 carbon signal. In the keto form (4-quinolone) , this peak appears far downfield at approximately δ 175-178 ppm due to carbonyl character[3].

    • In the enol form (4-hydroxyquinoline) , the C4 peak shifts upfield to approximately δ 160-165 ppm.

  • System Validation Check: Integrate the distinct C4 signals (if both are present). The sum of the molar ratios derived from the keto and enol integrals must perfectly match the internal standard concentration (e.g., DSS or TMS). A mismatch indicates incomplete relaxation during acquisition or sample degradation, requiring the experiment to be rerun with a longer delay time ( d1 ).

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Drug Design, Development and Therapy (National Institutes of Health / Dovepress) URL:[Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

7-METHOXY-8-METHYLQUINOLIN-4-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 7-Methoxy-8-Methylquinolin-4-ol

Executive Summary

7-Methoxy-8-methylquinolin-4-ol is a highly specialized quinoline derivative, utilized extensively as a critical building block in the synthesis of complex pharmaceutical agents, including the hepatitis C virus (HCV) protease inhibitor Simeprevir[1]. While its utility in drug development is undeniable, the compound contains a quinoline core—a structural motif that demands stringent environmental and occupational safety controls. The U.S. Environmental Protection Agency (EPA) classifies the parent quinoline scaffold as a likely human carcinogen based on genotoxicity and the incidence of hemangioendotheliomas in murine models[2]. Consequently, researchers must adopt a rigorous "cradle-to-grave" hazardous waste management approach to ensure regulatory compliance and laboratory safety[3].

Quantitative Hazard Profile & Handling Implications

To establish a self-validating safety protocol, laboratory personnel must first understand the physicochemical and toxicological properties driving the disposal requirements. The following table summarizes the hazard data for quinoline derivatives and the corresponding operational mandates[4],[5].

Hazard CategoryGHS ClassificationHazard StatementOperational & Disposal Implication
Acute Toxicity Category 3 (Oral/Dermal)H301, H311: Toxic if swallowed or in contact with skinMandates the use of a certified chemical fume hood and impermeable nitrile gloves during all transfers.
Carcinogenicity Category 2 (Suspected)H351: Suspected of causing cancerRequires zero-exposure handling; waste must be destined for complete thermal destruction (incineration)[4].
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effectsStrictly prohibits drain disposal. All equipment rinsate must be collected as hazardous liquid waste[5].
Chemical Reactivity Incompatible with strong oxidizersEUH019: May form explosive peroxides (contextual)Waste containers must be segregated from peroxides, perchromates, and strong acids to prevent violent cross-reactions[5].

Waste Management Workflow

The following logical workflow dictates the lifecycle of 7-methoxy-8-methylquinolin-4-ol waste from generation to final destruction.

DisposalWorkflow Start 7-Methoxy-8-Methylquinolin-4-ol Waste Generation Segregate Waste Segregation (Solid vs. Liquid) Start->Segregate Solid Solid Waste (Contaminated PPE, Powders) Segregate->Solid Powders/PPE Liquid Liquid Waste (Solvent Rinsate, Mother Liquors) Segregate->Liquid Solutions/Rinsate Container1 Sealable HDPE Container Solid->Container1 Container2 Compatible Glass/HDPE Carboy Liquid->Container2 Label RCRA Hazardous Waste Labeling (Toxic, Combustible) Container1->Label Container2->Label Storage Secondary Containment (Ventilated, <25°C) Label->Storage Incineration EPA-Approved High-Temp Incineration Storage->Incineration Licensed Contractor

Workflow for the segregation, containerization, and disposal of quinoline-derivative laboratory waste.

Standard Operating Procedure: Step-by-Step Disposal Protocol

To ensure scientific integrity and compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, execute the following self-validating disposal protocol[6],[3].

Phase 1: Waste Segregation and Containerization

Causality Check: Quinoline derivatives can react violently with strong oxidizers (e.g., hydrogen peroxide, dinitrogen tetroxide)[5]. Strict segregation prevents exothermic cross-reactions in the waste stream.

  • Identify the Waste Stream: Designate specific, clearly labeled containers exclusively for "Quinoline Derivatives and Related Waste"[4].

  • Select Compatible Containers:

    • For Liquids (Mother liquors, reaction solvents): Use high-density polyethylene (HDPE) carboys or amber glass bottles. Avoid metal containers, which may degrade or react over time.

    • For Solids (Powders, contaminated filter paper, weigh boats): Use sealable, wide-mouth HDPE containers[3].

  • Execute Transfer: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

    • Validation Checkpoint: Visually inspect the exterior of the waste container after transfer. If any residue is present, wipe it down with an ethanol-soaked Kimwipe and immediately dispose of the Kimwipe in the solid waste container.

Phase 2: Glassware Decontamination and Rinsate Collection

Causality Check: Because 7-methoxy-8-methylquinolin-4-ol is highly toxic to aquatic life, glassware cannot be washed directly in the sink[5].

  • Primary Rinse: Rinse all contaminated round-bottom flasks, beakers, and spatulas with a compatible organic solvent (e.g., acetone or ethanol) inside the fume hood.

  • Collect Rinsate: Pour the solvent rinsate directly into the designated liquid hazardous waste container.

  • Secondary Wash: Wash the glassware with an aqueous laboratory detergent only after the primary organic rinse has removed the bulk of the quinoline residue. The secondary aqueous wash may then be disposed of according to standard institutional guidelines, provided no visible residue remains.

Phase 3: Regulatory Labeling and Storage
  • Apply RCRA Labeling: Affix a hazardous waste tag to the container immediately upon the first drop of waste entering it. The label must explicitly state "Hazardous Waste: Toxic, Contains 7-Methoxy-8-Methylquinolin-4-ol (Quinoline Derivative)"[3].

  • Implement Secondary Containment: Place the primary waste containers inside a secondary containment tray made of chemically resistant plastic. This ensures that if the primary container fails, the leak is mechanically contained.

  • Storage Conditions: Store the waste in a designated, well-ventilated hazardous waste accumulation area, kept away from direct sunlight, moisture, and incompatible chemicals (strong acids, oxidizers)[5].

Phase 4: Final Destruction

Causality Check: The stable aromatic heterocyclic structure of quinoline derivatives resists standard biodegradation. High-temperature incineration is required to cleave the aromatic rings and neutralize the compound into basic carbon oxides, water vapor, and nitrogen oxides[4].

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department or an EPA-licensed waste broker to schedule a pickup[6].

  • Chain of Custody: Ensure the waste is manifested for high-temperature incineration at an approved hazardous waste treatment facility[4].

Emergency Spill Management Protocol

In the event of an accidental release of 7-methoxy-8-methylquinolin-4-ol powder or solution, immediate action is required to prevent environmental contamination and personnel exposure[5].

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area. Secure the perimeter.

  • Don Emergency PPE: Equip responders with chemical safety goggles, a face shield, heavy-duty nitrile gloves, and a NIOSH-approved respirator (if dust generation is likely)[3].

  • Contain the Spill:

    • For Liquids: Surround the spill with an inert absorbent material such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust[5].

    • For Solids: Gently cover the powder with a damp paper towel to suppress dust generation before sweeping it up.

  • Collect and Dispose: Carefully scoop the absorbed material or dampened powder into a heavy-duty, sealable hazardous waste bag or HDPE bucket. Label it as "Spill Cleanup: Quinoline Derivative."

  • Decontaminate the Surface: Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous waste if possible. Under no circumstances should the spill be washed into the sewer[5].

References

  • ACS Publications . "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Laboratory Environmental Sample Disposal Information Document." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . "Quinoline | CASRN 91-22-5 | IRIS." Available at: [Link]

  • New Jersey Department of Health . "Quinoline - Hazardous Substance Fact Sheet." Available at: [Link]

Sources

The Application Scientist's Guide to Handling 7-Methoxy-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity In modern drug development, 7-Methoxy-8-methylquinolin-4-ol—most notably utilized in its substituted form, 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS 923289-21-8)—serves as a critical achiral building block. It is fundamentally essential for the macrocyclization synthesis of Simeprevir, a highly potent Hepatitis C Virus (HCV) protease inhibitor [1]. As a Senior Application Scientist, I cannot overstate the importance of treating this intermediate with strict operational discipline. The compound’s structural features, which make it an excellent electrophilic and nucleophilic participant in cross-coupling reactions, also dictate its hazardous interactions with biological tissues.

Mechanistic Causality of Hazards To design an effective safety protocol, we must first understand the causality behind the chemical's hazard profile. The functional groups of this quinoline derivative dictate its specific Global Harmonized System (GHS) hazard statements [2]:

  • H302 (Harmful if swallowed): The thiazole and quinoline moieties can intercalate or interact with biological macromolecules, disrupting cellular processes if systemic absorption occurs.

  • H315 & H319 (Skin and Eye Irritation): The basic nitrogen atoms in the quinoline and thiazole rings act as localized proton acceptors. Upon contact with the moisture of mucous membranes or the stratum corneum, they can cause localized pH shifts, leading to lipid bilayer disruption and acute inflammation.

  • H335 (May cause respiratory irritation): Handled typically as a crystalline solid or powder, the micro-particulates can easily become aerosolized. Inhalation leads to deposition in the upper respiratory tract, where the compound's localized basicity causes immediate mucosal irritation.

Quantitative Safety Data & PPE Matrix To mitigate these mechanistically defined risks, the following self-validating Personal Protective Equipment (PPE) matrix must be strictly adhered to during all handling phases.

PPE CategorySpecificationMechanistic Justification & Causality
Eye Protection Tight-fitting chemical safety goggles (EN166/ANSI Z87.1)Prevents micro-particulate ingress and localized basicity-induced corneal irritation (H319). Standard safety glasses are insufficient due to powder aerosolization risks.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides an effective barrier against lipophilic quinoline derivatives, preventing dermal absorption and subsequent contact dermatitis (H315).
Body Protection Flame-retardant lab coat, closed-toe shoesProtects against accidental spills and minimizes electrostatic discharge during powder transfer, which could ignite airborne dust.
Respiratory N95/FFP2 particulate respirator (if outside hood)Mitigates inhalation of aerosolized crystalline powder, preventing mucosal irritation in the respiratory tract (H335).
Engineering Class II Biological Safety Cabinet or Chemical Fume HoodMaintains negative pressure to ensure aerosolized particulates are drawn away from the operator's breathing zone.

Operational Workflow & Handling Protocol Every protocol must be a self-validating system. The following step-by-step methodology ensures that the handling of 7-Methoxy-8-methylquinolin-4-ol is controlled, verifiable, and safe.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of at least 0.5 m/s (100 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can react exothermically with the electron-rich methoxy-quinoline ring.

  • Pre-weighing setup: Place an anti-static weighing boat on the analytical balance to prevent powder dispersion caused by electrostatic repulsion.

Step 2: Chemical Dispensing

  • Don all required PPE as outlined in the matrix above.

  • Retrieve the chemical from its 4°C storage location [2]. Allow the sealed amber vial to equilibrate to room temperature for 15 minutes to prevent condensation of atmospheric moisture, which could degrade the building block.

  • Using a grounded stainless-steel spatula, carefully dispense the required mass.

  • Immediately reseal the primary container and flush with inert gas (Argon or Nitrogen) if prolonged storage is anticipated.

Step 3: Post-Handling Decontamination

  • Wipe down the balance and surrounding hood area with a solvent-dampened tissue (e.g., isopropanol or ethanol) to capture any rogue micro-particulates.

  • Doff gloves inside the fume hood, turning them inside out to encapsulate any microscopic chemical residue.

Spill Management & Disposal Plan In the event of a breach in containment, immediate and methodical action is required to prevent systemic exposure.

Step 1: Isolation and Containment

  • Halt Operations: Immediately cease all work and leave the fume hood sash open just enough to maintain negative pressure.

  • Assess: If the spill is outside the hood and exceeds 5 grams, evacuate the immediate vicinity and allow airborne dust to settle for 10 minutes.

Step 2: Neutralization and Cleanup

  • Do NOT dry sweep. Dry sweeping aerosolizes the quinoline powder, exacerbating inhalation risks (H335).

  • Gently cover the spilled powder with damp absorbent paper towels (using water or a mild ethanol solution) to suppress dust.

  • Carefully scoop the dampened material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

Step 3: Disposal Routing

  • 7-Methoxy-8-methylquinolin-4-ol and its derivatives must not be discharged into the municipal sewage system.

  • Route the sealed waste container to a certified hazardous waste facility for high-temperature incineration (>1000°C), which effectively cleaves the robust thiazole and quinoline rings into basic, non-toxic oxides of carbon, nitrogen, and sulfur.

Process Visualization

G A 1. Fume Hood Prep & PPE Donning B 2. Dispense 7-Methoxy- 8-methylquinolin-4-ol A->B C 3. Simeprevir Synthesis Reaction Setup B->C D Spill or Contamination Detected? C->D E Spill Management Protocol (Wet Wiping & Containment) D->E Yes F Standard Waste Segregation D->F No G High-Temperature Incineration (Hazardous Waste) E->G F->G

Figure 1: Operational and disposal workflow for 7-Methoxy-8-methylquinolin-4-ol handling.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.